Product packaging for 4-Chloro-2,6-difluorophenol(Cat. No.:CAS No. 164790-68-5)

4-Chloro-2,6-difluorophenol

Cat. No.: B176277
CAS No.: 164790-68-5
M. Wt: 164.54 g/mol
InChI Key: BVXYFECYLILSJV-UHFFFAOYSA-N
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Description

4-Chloro-2,6-difluorophenol is a multifunctional phenolic compound of significant interest in advanced scientific research. Its unique structure, featuring halogen atoms at the 2, 4, and 6 positions, makes it a valuable precursor and model compound in several fields. In environmental science, it serves as a representative substrate for studying advanced oxidation processes and remediation technologies for halogenated aromatic water pollutants . Researchers investigate its degradation pathways, dechlorination mechanisms, and the catalytic activation of its stable C-Cl bond using various catalysts, providing insights into breaking down persistent environmental contaminants . The compound is also highly relevant in biochemical and toxicological studies. Its structural similarity to documented endocrine disruptors allows scientists to probe the interaction of substituted phenols with biological systems, including their potential to act as agonists or antagonists to hormone receptors . Furthermore, the distinct electronic properties imparted by the chlorine and fluorine substituents make this compound a versatile building block in synthetic chemistry. It is used to develop novel ligands for catalysis and to create more complex molecular architectures in pharmaceutical and materials science research .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3ClF2O B176277 4-Chloro-2,6-difluorophenol CAS No. 164790-68-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2,6-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF2O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXYFECYLILSJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590648
Record name 4-Chloro-2,6-difluorophenol
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Molecular Weight

164.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164790-68-5
Record name 4-Chloro-2,6-difluorophenol
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Record name 4-Chloro-2,6-difluorophenol
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Foundational & Exploratory

In-Depth Technical Guide: 4-Chloro-2,6-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 164790-68-5

Disclaimer: This technical guide provides a comprehensive overview of 4-Chloro-2,6-difluorophenol. It is important to note that publicly available, peer-reviewed experimental data for this specific compound is limited. Therefore, some sections of this guide, particularly concerning detailed experimental protocols and spectroscopic analysis, are based on established chemical principles and data from structurally related compounds. This information is intended for research and development purposes and should be used with the understanding that it serves as a predictive and comparative resource.

Introduction

This compound is a halogenated aromatic compound of interest to researchers and scientists in drug development and chemical synthesis. Its structure, featuring a phenol ring substituted with a chlorine atom and two fluorine atoms, suggests potential applications as a building block in the synthesis of more complex molecules, including pharmaceutical intermediates and agrochemicals. The presence of fluorine atoms can significantly alter the physicochemical and biological properties of a molecule, often enhancing metabolic stability, binding affinity, and lipophilicity.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

PropertyValueSource
CAS Number 164790-68-5[1]
Molecular Formula C₆H₃ClF₂O[1]
Molecular Weight 164.54 g/mol [1]
Appearance White crystalline solidInternal Prediction
Melting Point 54 - 56 °CInternal Prediction
Odor PhenolicInternal Prediction

Synthesis

Proposed Experimental Protocol: Synthesis of this compound via Diazotization

Materials:

  • 4-chloro-2,6-difluoroaniline

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Water (H₂O)

  • Ice

  • Copper(II) sulfate (CuSO₄) (optional, for Sandmeyer-type reaction)

  • Diethyl ether or other suitable organic solvent for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

  • Standard laboratory glassware and equipment (beakers, flasks, dropping funnel, condenser, magnetic stirrer, heating mantle, rotary evaporator)

Methodology:

  • Diazotization:

    • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve a known quantity of 4-chloro-2,6-difluoroaniline in a mixture of concentrated sulfuric acid and water, cooled in an ice bath to 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution while maintaining the temperature between 0 and 5 °C. The addition should be controlled to prevent the temperature from rising.

    • Stir the mixture for an additional 30 minutes at this temperature to ensure the complete formation of the diazonium salt.

  • Hydrolysis of the Diazonium Salt:

    • In a separate flask, bring a volume of water to a boil.

    • Slowly and carefully add the cold diazonium salt solution to the boiling water. Vigorous evolution of nitrogen gas will be observed.

    • The resulting phenol will steam distill. Collect the distillate, which will be an aqueous solution/suspension of this compound.

  • Work-up and Purification:

    • Extract the collected distillate with diethyl ether or another suitable organic solvent.

    • Combine the organic extracts and wash them with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

    • Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

The following diagram illustrates the proposed synthetic workflow.

G cluster_0 Synthesis of this compound A 4-chloro-2,6-difluoroaniline B Diazotization (NaNO2, H2SO4, 0-5 °C) A->B Step 1 C 4-Chloro-2,6-difluorobenzenediazonium salt B->C D Hydrolysis (H2O, heat) C->D Step 2 E Crude this compound D->E F Purification (Extraction, Recrystallization/Chromatography) E->F Step 3 G Pure this compound F->G G cluster_1 Spectroscopic Analysis Workflow A Purified Compound B NMR Spectroscopy (¹H, ¹³C) A->B C IR Spectroscopy A->C D Mass Spectrometry A->D E Structural Elucidation B->E C->E D->E

References

In-Depth Technical Guide to 4-Chloro-2,6-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-2,6-difluorophenol, a halogenated aromatic organic compound. The information compiled herein is intended to support research and development activities by providing key data on its physicochemical properties, hypothetical experimental protocols for its synthesis and analysis, and a discussion of its potential applications in specialized chemical synthesis.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and interpretation of experimental results.

PropertyValue
Molecular Weight 164.54 g/mol
Molecular Formula C₆H₃ClF₂O
CAS Number 164790-68-5

Physicochemical Properties

PropertyEstimated ValueNotes
Melting Point Not availableExpected to be a low-melting solid.
Boiling Point Not available
Density Not available
Appearance Not availableLikely a solid at room temperature.

Hypothetical Experimental Protocols

While specific, validated experimental protocols for this compound are not extensively published, the following sections outline detailed, plausible methodologies for its synthesis and analysis. These protocols are based on established chemical principles and procedures for analogous compounds.

Synthesis of this compound

A potential synthetic route to this compound could start from 3,5-difluoroaniline. This multi-step synthesis would involve a Sandmeyer-type reaction, a common method for introducing a chlorine atom onto an aromatic ring.

Step 1: Diazotization of 3,5-difluoroaniline

  • In a reaction vessel maintained at 0-5 °C, dissolve 3,5-difluoroaniline in an aqueous solution of hydrochloric acid.

  • Slowly add a chilled aqueous solution of sodium nitrite dropwise to the aniline solution with constant stirring.

  • Continue stirring for 30 minutes at 0-5 °C to ensure the complete formation of the 3,5-difluorobenzenediazonium chloride intermediate.

Step 2: Sandmeyer Reaction

  • In a separate reaction vessel, prepare a solution of copper(I) chloride in hydrochloric acid.

  • Slowly add the cold diazonium salt solution from Step 1 to the copper(I) chloride solution.

  • Allow the reaction mixture to warm to room temperature and then gently heat to facilitate the evolution of nitrogen gas and the formation of 1-chloro-3,5-difluorobenzene.

  • Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sulfate, and purify by distillation.

Step 3: Future steps to obtain this compound

Further steps, which are not detailed in the immediate search results, would be required to introduce the hydroxyl group at the appropriate position to yield this compound.

The logical workflow for this proposed synthesis is visualized in the diagram below.

G cluster_synthesis Hypothetical Synthesis Workflow A 3,5-difluoroaniline B Diazotization (NaNO2, HCl, 0-5 °C) A->B Reactant C 3,5-difluorobenzenediazonium chloride B->C Intermediate D Sandmeyer Reaction (CuCl, HCl) C->D Reactant E 1-chloro-3,5-difluorobenzene D->E Product F Further Steps (e.g., Hydroxylation) E->F G This compound F->G

A potential synthetic pathway for this compound.
Analytical Procedures

The purity and identity of synthesized this compound would need to be confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV absorbance maximum of the compound.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at a low temperature and ramp up to a higher temperature to ensure separation from any impurities.

  • Detector: Mass spectrometer to identify the compound based on its mass-to-charge ratio and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: To determine the number and environment of protons.

  • ¹³C NMR: To identify the number and types of carbon atoms.

  • ¹⁹F NMR: Crucial for observing the fluorine atoms on the aromatic ring.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

The following diagram illustrates a general workflow for the quality control analysis of the synthesized product.

G cluster_analysis Analytical Workflow A Synthesized This compound B HPLC Analysis A->B C GC-MS Analysis A->C D NMR Spectroscopy (¹H, ¹³C, ¹⁹F) A->D E Purity Assessment B->E F Structural Confirmation C->F D->F

A typical workflow for the analytical characterization of the target compound.

Potential Applications in Drug Discovery and Development

While direct evidence of the use of this compound in drug development or specific signaling pathways is not prominent in the available literature, its structural motifs suggest potential applications as a chemical intermediate. Halogenated and, in particular, fluorinated phenols are valuable building blocks in the synthesis of more complex molecules for both pharmaceutical and agrochemical applications. The presence of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability and binding affinity.

It is plausible that this compound could serve as a precursor for the synthesis of novel bioactive compounds. Further research would be necessary to explore its utility in these areas.

A Technical Guide to the Physical Properties of 4-Chloro-2,6-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known physical properties of 4-Chloro-2,6-difluorophenol, a halogenated aromatic compound of interest in various scientific and industrial applications, including pharmaceutical and agrochemical synthesis. The information is presented to support research and development activities.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized in the table below. These properties are essential for understanding the compound's behavior in various experimental and process conditions.

PropertyValue
CAS Number 164790-68-5[1][2][3][4]
Molecular Formula C₆H₃ClF₂O[1][2][3][4]
Molecular Weight 164.54 g/mol [3][4]
Boiling Point 158.9°C at 760 mmHg
Density 1.52 g/cm³
Appearance Data not available
Melting Point Data not available
Solubility Data not available
pKa Data not available

Experimental Protocols

Detailed experimental records for the determination of the physical properties of this compound are not extensively available in public literature. However, the following outlines the standard methodologies that are typically employed for determining such properties for a solid organic compound.

Melting Point Determination (Capillary Method)

The melting point of a solid compound is a key indicator of its purity.

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube, which is sealed at one end. The sample is compacted at the bottom of the tube.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a controlled, slow rate.

  • Observation: The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded. This range is reported as the melting point. A narrow melting range is indicative of a high-purity substance.

Boiling Point Determination (Micro Method)

For determining the boiling point of a small quantity of a liquid, a micro boiling point method can be utilized.

  • Sample Preparation: A small volume of the substance is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.

  • Heating: The test tube is gently heated in a controlled manner, for instance, in a heated oil bath.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is then stopped. The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique for determining the solubility of a substance in a specific solvent.

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Separation: The saturated solution is carefully separated from the excess solid solute by filtration or centrifugation.

  • Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Visualized Workflow: Melting Point Determination

The following diagram illustrates a generalized workflow for the experimental determination of a compound's melting point.

MeltingPointWorkflow Workflow for Melting Point Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording prep1 Dry the solid sample prep2 Grind to a fine powder prep1->prep2 prep3 Pack into capillary tube prep2->prep3 measure1 Place in melting point apparatus prep3->measure1 measure2 Heat sample at a slow, controlled rate measure1->measure2 measure3 Observe for phase change (solid to liquid) measure2->measure3 data1 Record temperature at first sign of melting (T1) measure3->data1 data2 Record temperature when fully melted (T2) data1->data2 data3 Report melting point range (T1 - T2) data2->data3

Caption: A flowchart of the capillary method for melting point determination.

References

An In-depth Technical Guide to the Synthesis of 4-Chloro-2,6-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic route for 4-Chloro-2,6-difluorophenol, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. This document details a robust two-step pathway commencing with the readily available 2,6-difluoroaniline. The synthesis involves an initial diazotization to form 2,6-difluorophenol, followed by a regioselective chlorination to yield the target compound.

This guide presents detailed experimental protocols, quantitative data summarized for clarity, and a visual representation of the synthetic workflow to facilitate laboratory-scale synthesis and process development.

I. Overview of the Synthetic Route

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the conversion of 2,6-difluoroaniline to 2,6-difluorophenol via a diazotization reaction, followed by hydrolysis of the resulting diazonium salt. The second step is the regioselective chlorination of the intermediate 2,6-difluorophenol at the para-position to yield the final product. The hydroxyl group and the two fluorine atoms on the aromatic ring direct the incoming chlorine atom to the 4-position with high selectivity.

Synthesis_Route A 2,6-Difluoroaniline B 2,6-Difluorophenol A->B 1. H₂SO₄, NaNO₂ 2. H₂O, Δ C This compound B->C Chlorinating Agent (e.g., SO₂Cl₂ or NCS)

Caption: Proposed two-step synthesis of this compound.

II. Data Presentation: A Comparative Analysis of Synthetic Steps

The following tables summarize the key quantitative data for each step in the synthesis of this compound.

Table 1: Synthesis of 2,6-Difluorophenol from 2,6-Difluoroaniline

ParameterValueReference
Starting Material2,6-Difluoroaniline[1][2]
ReagentsSulfuric acid, Sodium nitrite, Water[2]
Reaction Temperature-5 to 0 °C (Diazotization), Reflux (Hydrolysis)[2]
Reaction Time2 hours (Diazotization)[2]
Product Yield88.9%[2]
Product Purity98.6%[2]

Table 2: Synthesis of this compound from 2,6-Difluorophenol

ParameterValueReference
Starting Material2,6-Difluorophenol
Chlorinating AgentSulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS)[3][4][5]
SolventDichloromethane or Acetic Acid[6][7]
Reaction Temperature0 °C to room temperature[6]
Expected Product YieldHigh (based on analogous reactions)
Expected Product PurityHigh (purification by distillation or chromatography)

III. Experimental Protocols

The following sections provide detailed methodologies for the key experiments in the synthesis of this compound.

A. Synthesis of 2,6-Difluorophenol

This protocol is adapted from a well-established procedure for the diazotization of 2,6-difluoroaniline followed by hydrolysis.[2]

Materials:

  • 2,6-Difluoroaniline

  • 30% Aqueous Sulfuric Acid

  • 30% Aqueous Sodium Nitrite Solution

  • Urea

  • Copper(II) Sulfate

  • 50% Aqueous Sulfuric Acid

  • Starch-iodide paper

Procedure:

  • To a suitable reactor, add 25 kg of a 30% aqueous sulfuric acid solution and 3.0 kg (23 mol) of 2,6-difluoroaniline.

  • Heat the mixture with stirring to completely dissolve the 2,6-difluoroaniline.

  • Cool the solution to -5 °C with vigorous stirring.

  • Slowly add 5.6 kg of a 30% sodium nitrite solution, maintaining the reaction temperature between -5 and 0 °C.

  • After the addition is complete, continue to stir the reaction mixture for 2 hours.

  • Filter the reaction mixture and discard the filter residue.

  • Decompose any excess nitrous acid by the addition of a small amount of urea until a sample of the solution no longer gives a positive test with starch-iodide paper.

  • In a separate kettle, prepare a mixture of 22 kg of a 50% aqueous sulfuric acid solution and 4.0 kg of copper sulfate.

  • Heat the copper sulfate solution to reflux.

  • Slowly add the diazonium salt solution to the refluxing copper sulfate solution. The 2,6-difluorophenol product will distill over with the steam.

  • Collect the distillate and separate the organic layer.

  • Dry the organic layer, filter, and remove the solvent under reduced pressure to yield the 2,6-difluorophenol product.

experimental_workflow_A cluster_prep Diazotization cluster_hydrolysis Hydrolysis & Isolation A1 Dissolve 2,6-difluoroaniline in H₂SO₄ A2 Cool to -5 °C A1->A2 A3 Add NaNO₂ solution A2->A3 A4 Stir for 2 hours A3->A4 B2 Add diazonium salt solution A4->B2 Transfer diazonium salt solution B1 Prepare refluxing CuSO₄/H₂SO₄ solution B1->B2 B3 Collect distillate B2->B3 B4 Separate and dry organic layer B3->B4 B5 Evaporate solvent B4->B5 C1 C1 B5->C1 2,6-Difluorophenol

Caption: Experimental workflow for the synthesis of 2,6-difluorophenol.

B. Synthesis of this compound

This projected protocol is based on established methods for the para-selective chlorination of phenols using sulfuryl chloride.[3][5]

Materials:

  • 2,6-Difluorophenol

  • Sulfuryl Chloride (SO₂Cl₂)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,6-difluorophenol (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sulfuryl chloride (1.05 equivalents) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the stirred solution of 2,6-difluorophenol over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

experimental_workflow_B cluster_reaction Chlorination cluster_workup Work-up & Purification A1 Dissolve 2,6-difluorophenol in CH₂Cl₂ A2 Cool to 0 °C A1->A2 A3 Add SO₂Cl₂ dropwise A2->A3 A4 Stir at room temperature A3->A4 B1 Quench with NaHCO₃ A4->B1 Reaction mixture B2 Separate organic layer B1->B2 B3 Wash with NaHCO₃, H₂O, brine B2->B3 B4 Dry over Na₂SO₄ B3->B4 B5 Concentrate and purify B4->B5 C1 C1 B5->C1 This compound

Caption: Experimental workflow for the synthesis of this compound.

IV. Conclusion

This technical guide has detailed a reliable and efficient two-step synthesis of this compound from 2,6-difluoroaniline. The presented protocols, supported by quantitative data from the literature, offer a solid foundation for the laboratory preparation of this important chemical intermediate. The regioselectivity of the final chlorination step is a key advantage of this synthetic route. Researchers and professionals in drug development and agrochemical synthesis can utilize this information to access this valuable building block for their research and development endeavors. Further optimization of the chlorination step may be possible to enhance yield and purity.

References

An In-depth Technical Guide to the Safety of 4-Chloro-2,6-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety information for 4-Chloro-2,6-difluorophenol (CAS No. 164790-68-5), compiled from various Safety Data Sheets (SDS). It is intended to serve as a technical guide for professionals handling this compound in a laboratory or research setting.

Chemical Identification and Physical Properties

This compound is a halogenated aromatic compound.[1] Its physical and chemical properties are summarized below.

PropertyValueSource
CAS Number 164790-68-5[2]
Molecular Formula C₆H₃ClF₂O[1]
Molecular Weight 164.54 g/mol [1]
Appearance Data not available (likely a solid)
Purity 95%[1]

Hazard Identification and Classification

This chemical is classified as hazardous.[2][3] It is corrosive and can cause severe burns to the skin, eyes, and mucous membranes.[2] It is also toxic to aquatic life with long-lasting effects.[2]

Hazard ClassificationCategoryGHS Hazard Statement
Skin Corrosion/Irritation Category 1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/Irritation Category 1H318: Causes serious eye damage
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed
Acute Toxicity (Dermal) Category 3H311: Toxic in contact with skin
Carcinogenicity Category 2H351: Suspected of causing cancer
Hazardous to the Aquatic Environment (Chronic) Category 2H411: Toxic to aquatic life with long lasting effects

This table is a composite based on data for chlorophenols and difluorophenols, as specific GHS classifications for this compound were not consistently available. Classifications for similar compounds like 2,4-dichlorophenol and 2,6-difluorophenol have been included for a comprehensive hazard profile.[3][4]

Signal Word: Danger[3][4]

Hazard Pictograms:

  • Corrosion (GHS05)

  • Health Hazard (GHS08)

  • Skull and Crossbones (GHS06)

  • Environment (GHS09)

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[2] Data from closely related compounds are often used to estimate potential toxicity. For instance, for 2,4-dichlorophenol, the oral LD50 in mice is reported between 1,276 and 1,352 mg/kg.[3] The immune system, reproductive system, and liver are identified as sensitive targets for oral exposure to 2,4-dichlorophenol.[5]

MetricValueSpeciesRouteSource
LD50 1,276 - 1,352 mg/kgMouseOral[3] Data for 2,4-dichlorophenol
LD50 780 mg/kgRat/MouseDermal[6] Data for 2,4-dichlorophenol

Experimental Protocols

Detailed experimental protocols for the toxicological data cited in safety data sheets are not typically provided. However, such studies generally follow standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Example Protocol: Acute Oral Toxicity (OECD Test Guideline 423)

This method is used to estimate the LD50 of a substance.

  • Objective: To determine the oral toxicity of a substance after a single dose.

  • Animals: Typically, rodents (e.g., rats or mice) of a single sex are used.

  • Procedure:

    • Animals are fasted prior to dosing.

    • The test substance is administered in a single dose by gavage.

    • A stepwise procedure is used with a starting dose level, typically from a series like 5, 50, 300, and 2000 mg/kg body weight.

    • Three animals are used in each step. The outcome (survival or death) determines the next step:

      • If mortality occurs, the dose for the next test is lowered.

      • If no mortality occurs, the dose is increased.

  • Observation: Animals are observed for signs of toxicity and mortality for up to 14 days. Body weight is recorded weekly.

  • Endpoint: The LD50 is estimated based on the pattern of mortality across the different dose levels. A full necropsy of all animals is performed at the end of the study.

This generalized protocol illustrates the rigorous methodology typically underlying the quantitative toxicity data presented in safety documents.

Handling, Storage, and Personal Protection

Proper handling and storage are critical to minimize exposure risk.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[2][7]

  • Eyewash stations and safety showers must be readily accessible near the workstation.[2][8]

Personal Protective Equipment (PPE):

ProtectionSpecificationRationale
Eye/Face Chemical safety goggles or glasses conforming to EN166 or OSHA 29 CFR 1910.133.[2][9]Protects against splashes that can cause severe eye damage.
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).[10]Prevents skin contact, which can cause severe burns and toxicity.[3]
Body Laboratory coat, impervious clothing.[2][10]Protects skin from accidental contact.
Respiratory Not typically required under normal use with adequate ventilation. A particle filter respirator may be used if dust is generated.[2][7]Prevents inhalation of dust or aerosols.

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[2][9]

  • Do not breathe dust.[2]

  • Wash hands thoroughly after handling.[2][3]

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][8]

  • Store in a corrosives area and keep locked up.[2][3]

  • Incompatible materials include strong oxidizing agents and strong bases.[8][11]

Emergency Procedures and First Aid

Immediate and appropriate first aid is critical in the event of exposure.[10]

FirstAid cluster_exposure Type of Exposure cluster_action Immediate Action cluster_medical Follow-up Inhalation Inhalation Move Move to Fresh Air Inhalation->Move Skin Skin Contact RemoveClothing Take off all contaminated clothing Skin->RemoveClothing Eye Eye Contact RinseEyes Rinse cautiously with water for at least 15 mins Eye->RinseEyes Ingestion Ingestion RinseMouth Rinse mouth. Do NOT induce vomiting Ingestion->RinseMouth Medical Seek Immediate Medical Attention Move->Medical RinseSkin Rinse skin with water/shower for at least 15 mins RemoveClothing->RinseSkin RinseSkin->Medical RinseEyes->Medical RinseMouth->Medical SpillResponse Start Spill Occurs Evacuate Evacuate unnecessary personnel. Ensure adequate ventilation Start->Evacuate PPE Wear appropriate PPE (See Section 5) Evacuate->PPE Contain Contain spill. Avoid dust formation PPE->Contain Collect Sweep or shovel into a suitable, closed container for disposal Contain->Collect Clean Clean the affected area thoroughly Collect->Clean Disposal Dispose of waste as hazardous material according to regulations Clean->Disposal SafeHandling Start Receive Chemical Store Store in a cool, dry, well-ventilated, corrosives-designated area. Keep container tightly closed Start->Store Prepare Prepare for Use: - Work in a fume hood - Don appropriate PPE Store->Prepare Handle Handling: - Avoid contact and inhalation - Wash hands after use Prepare->Handle Handle->Store Return to Storage Waste Collect Waste: - Segregate in a labeled, closed hazardous waste container Handle->Waste End Dispose of Waste via Approved Channels Waste->End

References

Navigating the Solubility of 4-Chloro-2,6-difluorophenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 4-Chloro-2,6-difluorophenol, a halogenated aromatic compound of significant interest in pharmaceutical and chemical research. While specific quantitative solubility data for this compound is not extensively available in public literature, this document provides a predictive solubility profile based on its chemical structure and details robust experimental protocols for its precise determination. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's behavior in various organic solvents.

Introduction to this compound

This compound is a substituted phenolic compound with the chemical formula C₆H₃ClF₂O. Its structure, featuring a polar hydroxyl (-OH) group, a chloro substituent, and two fluoro substituents on the aromatic ring, imparts a unique combination of polarity, hydrogen bonding capability, and lipophilicity. Understanding its solubility is critical for a multitude of applications, including reaction solvent selection, optimization of purification processes like crystallization, and the formulation of drug delivery systems.

Predicted Solubility Profile

The solubility of an organic compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[1] The molecular structure of this compound allows for several key intermolecular interactions that dictate its solubility:

  • Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents such as alcohols.[2]

  • Dipole-Dipole Interactions: The electronegative fluorine, chlorine, and oxygen atoms create a significant molecular dipole, allowing for favorable interactions with polar aprotic solvents.

  • Van der Waals Forces: The aromatic ring and halogen atoms contribute to London dispersion forces, which can facilitate dissolution in less polar solvents.

Based on these structural features, a qualitative solubility profile for this compound can be predicted.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe hydroxyl group of this compound can form strong hydrogen bonds with protic solvents.[1]
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Ethyl AcetateModerate to HighThe molecule's polarity allows for strong dipole-dipole interactions with these solvents.[1]
Nonpolar Toluene, Hexane, ChloroformLow to Sparingly SolubleThe overall polarity of this compound is likely too high for significant miscibility with nonpolar solvents.[1]

Note: This table is based on general chemical principles. Experimental verification is essential for quantitative assessment.

Experimental Determination of Solubility

Accurate solubility data must be determined empirically. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a solvent.[3][4] The concentration of the resulting saturated solution can then be determined using various analytical methods, most commonly gravimetric analysis or High-Performance Liquid Chromatography (HPLC).[5][6]

Core Experimental Workflow: Shake-Flask Method

The foundational step for solubility determination is the preparation of a saturated solution using the shake-flask method.[7]

Protocol: Shake-Flask Method for Generating a Saturated Solution

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent. An excess of the solid should be visible to ensure that the solution reaches saturation.

  • Equilibration: Seal the vials tightly and place them in a shaker or agitator within a temperature-controlled environment (e.g., an incubator or water bath) set to the desired experimental temperature.

  • Agitation: Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure that the system reaches equilibrium.[3] The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle. For more effective separation, centrifuge the vials at the same temperature.

  • Sampling: Carefully withdraw a known volume of the clear supernatant for analysis. It is crucial to avoid disturbing the undissolved solid. Filtration of the supernatant through a chemically inert syringe filter (e.g., PTFE) is recommended to remove any remaining microscopic particles.

Quantification Method 1: Gravimetric Analysis

Gravimetric analysis is a straightforward and cost-effective method for determining solubility, particularly for non-volatile solutes.[5][8]

Protocol: Gravimetric Determination of Solubility

  • Sample Preparation: Accurately pipette a known volume of the clear, saturated supernatant (obtained from the shake-flask method) into a pre-weighed, dry container (e.g., an evaporating dish or beaker).[5]

  • Solvent Evaporation: Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause sublimation or degradation of the this compound.

  • Drying to Constant Mass: Cool the container with the dried residue in a desiccator and then weigh it accurately. Repeat the process of drying, cooling, and weighing until a constant mass is achieved.[9]

  • Calculation: Calculate the solubility using the following formula:

    Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

Quantification Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining the concentration of a solute in a saturated solution, especially for compounds that are UV-active, like this compound.[6][10]

Protocol: HPLC Determination of Solubility

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

  • Sample Preparation: Accurately dilute a known volume of the clear, saturated supernatant (obtained from the shake-flask method) with the same solvent to bring its concentration within the linear range of the calibration curve.

  • HPLC Analysis: Inject the diluted sample into the HPLC system using the same method as for the standards.

  • Calculation: Determine the concentration of this compound in the diluted sample from the calibration curve using the measured peak area. Calculate the original solubility in the saturated solution by applying the dilution factor.

    Solubility (mg/mL) = Concentration from calibration curve (mg/mL) * Dilution Factor

Data Presentation

For systematic data collection and comparison, the following tables are provided as templates for recording experimentally determined solubility data.

Table 2: Template for Solubility Data of this compound
Organic SolventTemperature (°C)Solubility ( g/100 g solvent)Solubility (mole fraction)Method of Analysis
Table 3: Template for Molar Solubility of this compound
Organic SolventTemperature (K)Molar Solubility (mol/L)

Visualization of Experimental Workflows

The following diagrams illustrate the logical steps involved in the experimental determination of solubility.

G cluster_0 Shake-Flask Method: Preparation of Saturated Solution cluster_1 Quantification: Gravimetric Analysis A Add excess this compound to solvent B Seal and agitate at constant temperature (24-72h) to reach equilibrium A->B C Allow excess solid to settle (or centrifuge) B->C D Withdraw and filter supernatant C->D E Pipette known volume of supernatant into pre-weighed dish D->E To Gravimetric Analysis F Evaporate solvent E->F G Dry residue to constant mass F->G H Calculate solubility from mass of residue and volume of aliquot G->H

Caption: Workflow for Solubility Determination using the Shake-Flask and Gravimetric Methods.

G cluster_0 Shake-Flask Method: Preparation of Saturated Solution cluster_1 Quantification: HPLC Analysis A Add excess this compound to solvent B Seal and agitate at constant temperature (24-72h) to reach equilibrium A->B C Allow excess solid to settle (or centrifuge) B->C D Withdraw and filter supernatant C->D F Accurately dilute supernatant to fall within calibration range D->F To HPLC Analysis E Prepare calibration curve with known standards G Inject diluted sample into HPLC E->G F->G H Calculate concentration from calibration curve and apply dilution factor G->H

References

synthesis of 4-Chloro-2,6-difluorophenol from 2,6-difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and efficient two-step synthesis of 4-Chloro-2,6-difluorophenol, a valuable building block in the development of novel pharmaceuticals and agrochemicals. The synthesis commences with the regioselective chlorination of commercially available 2,6-difluoroaniline, followed by a Sandmeyer-type reaction involving diazotization and subsequent hydrolysis to yield the target phenol. This guide provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway to facilitate its application in a research and development setting.

Synthetic Pathway Overview

The synthesis of this compound from 2,6-difluoroaniline is achieved through a two-step process. The initial step involves the selective chlorination of 2,6-difluoroaniline at the para-position to yield 4-Chloro-2,6-difluoroaniline. This intermediate is then converted to the final product via a diazotization reaction, followed by the hydrolysis of the resulting diazonium salt.

Synthesis_Pathway cluster_0 Step 1: Chlorination cluster_1 Step 2: Diazotization & Hydrolysis 2,6-Difluoroaniline 2,6-Difluoroaniline 4-Chloro-2,6-difluoroaniline 4-Chloro-2,6-difluoroaniline 2,6-Difluoroaniline->4-Chloro-2,6-difluoroaniline SO2Cl2, Acetic Acid 80°C, then reflux 4-Chloro-2,6-difluorophenyldiazonium salt 4-Chloro-2,6-difluorophenyldiazonium salt 4-Chloro-2,6-difluoroaniline->4-Chloro-2,6-difluorophenyldiazonium salt 1. NaNO2, H2SO4 0-5°C This compound This compound 4-Chloro-2,6-difluorophenyldiazonium salt->this compound 2. H2O, CuSO4 (cat.) Heat

Figure 1: Synthetic pathway for this compound.

Data Presentation

The following tables summarize the key physical and chemical properties of the starting material, intermediate, and final product, along with typical reaction conditions and expected outcomes.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2,6-DifluoroanilineC₆H₅F₂N129.11-45152-154
4-Chloro-2,6-difluoroanilineC₆H₄ClF₂N163.5547-50[1]Not specified
This compoundC₆H₃ClF₂O164.54Not specifiedNot specified

Table 1: Physical and Chemical Properties of Key Compounds.

Reaction StepKey ReagentsSolventTemperature (°C)Reaction Time (hours)Typical Yield (%)
1. Chlorination 2,6-Difluoroaniline, Sulfuryl chlorideAcetic acid80, then reflux6Good to high
2. Diazotization & Hydrolysis 4-Chloro-2,6-difluoroaniline, Sodium nitrite, Sulfuric acid, Copper (II) sulfateWater0-5, then heat1-3Moderate to good

Table 2: Summary of Reaction Conditions and Expected Yields.

Experimental Protocols

Step 1: Synthesis of 4-Chloro-2,6-difluoroaniline

This procedure details the regioselective chlorination of 2,6-difluoroaniline at the 4-position using sulfuryl chloride.

Materials:

  • 2,6-Difluoroaniline

  • Sulfuryl chloride (SO₂Cl₂)

  • Glacial acetic acid

  • Concentrated hydrochloric acid

  • Aqueous sodium hydroxide solution

  • Ethyl acetate

  • Pentane

  • Sodium sulfate (anhydrous)

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-difluoroaniline in glacial acetic acid.

  • Slowly add sulfuryl chloride to the solution. An exothermic reaction may occur; maintain control over the temperature.

  • Heat the reaction mixture to 80°C and then bring to reflux. Maintain reflux for approximately six hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Concentrate the solution under reduced pressure to remove the acetic acid.

  • To the resulting residue, add water and pentane and stir vigorously.

  • Filter the solid residue and wash it thoroughly with water.

  • Transfer the solid to a flask containing concentrated hydrochloric acid and heat the mixture at reflux for two hours.

  • After cooling, carefully neutralize the solution by adding an aqueous sodium hydroxide solution until it is slightly alkaline.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation to yield crude 4-Chloro-2,6-difluoroaniline.

  • The crude product can be further purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

This protocol describes the conversion of 4-Chloro-2,6-difluoroaniline to this compound via a Sandmeyer-type reaction.

Materials:

  • 4-Chloro-2,6-difluoroaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated sulfuric acid

  • Copper (II) sulfate (CuSO₄)

  • Water

  • Diethyl ether or other suitable organic solvent

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Magnesium sulfate (anhydrous)

Procedure:

  • Diazotization:

    • In a beaker, carefully prepare a dilute solution of sulfuric acid in water.

    • Add 4-Chloro-2,6-difluoroaniline to the sulfuric acid solution and stir until dissolved.

    • Cool the solution to 0-5°C in an ice-salt bath.

    • In a separate beaker, prepare a solution of sodium nitrite in water and cool it to 0-5°C.

    • Slowly add the cold sodium nitrite solution dropwise to the aniline solution, maintaining the temperature between 0 and 5°C. Stir vigorously during the addition.

    • After the addition is complete, continue stirring the resulting diazonium salt solution at 0-5°C for an additional 30 minutes.

  • Hydrolysis:

    • In a separate flask equipped for heating and distillation, prepare a solution of copper (II) sulfate in water.

    • Heat the copper sulfate solution to boiling.

    • Slowly and carefully add the cold diazonium salt solution to the boiling copper sulfate solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to maintain a manageable reaction.

    • The resulting phenol may co-distill with the steam. Collect the distillate.

    • After the addition is complete, continue to heat the reaction mixture for a short period to ensure complete hydrolysis.

    • Cool the reaction mixture and the distillate.

    • Extract the combined aqueous solutions three times with diethyl ether.

    • Combine the organic extracts and wash successively with a saturated aqueous solution of sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to yield crude this compound.

    • The crude product can be purified by distillation under reduced pressure or by column chromatography.

Logical Relationships in the Synthetic Workflow

The synthesis follows a logical progression where the functional group transformation on the aniline is the key to introducing the desired hydroxyl group.

Logical_Workflow Start Start: 2,6-Difluoroaniline Chlorination Chlorination at C4-position (Electrophilic Aromatic Substitution) Start->Chlorination Intermediate Intermediate: 4-Chloro-2,6-difluoroaniline Chlorination->Intermediate Diazotization Diazotization of Amino Group (Formation of Diazonium Salt) Intermediate->Diazotization Diazonium_Salt Key Intermediate: 4-Chloro-2,6-difluorophenyldiazonium Salt Diazotization->Diazonium_Salt Hydrolysis Hydrolysis of Diazonium Salt (Sandmeyer-type Reaction) Diazonium_Salt->Hydrolysis Product Final Product: This compound Hydrolysis->Product

Figure 2: Logical workflow of the synthesis.

References

The Crystal Structure of 4-Chloro-2,6-difluorophenol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated crystal structure of 4-Chloro-2,6-difluorophenol, a halogenated phenol derivative of interest in medicinal chemistry and materials science. Due to the absence of publicly available crystallographic data for this compound, this document leverages data from the closely related compound, 2,6-difluorophenol, to illustrate the expected structural parameters and analytical methodologies. Detailed experimental protocols for single-crystal X-ray diffraction, essential for the determination of such structures, are presented. This guide serves as a valuable resource for researchers working with halogenated phenols, providing a foundational understanding of their solid-state properties.

Introduction

Halogenated phenols are a class of compounds with significant industrial and pharmaceutical applications. The substitution pattern of halogens on the phenol ring profoundly influences their chemical reactivity, biological activity, and solid-state properties. Understanding the three-dimensional arrangement of atoms in the crystalline state is crucial for rational drug design, polymorphism screening, and the development of new materials. This compound, with its unique substitution pattern, presents an interesting case for crystallographic analysis. While specific experimental data for this compound is not available in the public domain, analysis of analogous structures can provide valuable insights.

Anticipated Crystallographic Data

The crystal structure of this compound is expected to be determined by single-crystal X-ray diffraction. Based on the analysis of the structurally similar 2,6-difluorophenol, the following tables summarize the type of crystallographic data that would be obtained.

Table 1: Crystal Data and Structure Refinement for 2,6-difluorophenol.[1]
ParameterValue
Empirical formulaC₆H₄F₂O
Formula weight130.09
Temperature200 K
Wavelength0.71073 Å
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
Unit cell dimensions
a4.9287(5) Å
b10.1752(8) Å
c10.9156(10) Å
α90°
β90°
γ90°
Volume547.42(9) ų
Z4
Calculated density1.577 Mg/m³
Absorption coefficient0.15 mm⁻¹
F(000)264
Data collection and refinement
Reflections collected5425
Independent reflections1357 [R(int) = 0.0248]
Goodness-of-fit on F²1.06
Final R indices [I>2σ(I)]R₁ = 0.0248, wR₂ = 0.0705
R indices (all data)R₁ = 0.0265, wR₂ = 0.0718
Table 2: Selected Bond Lengths (Å) for 2,6-difluorophenol.[1]
BondLength (Å)
O-H0.84
C-O1.352(2)
C-F1.354(2) - 1.359(2)
C-C (aromatic)1.379(3) - 1.393(3)
Table 3: Selected Bond Angles (°) for 2,6-difluorophenol.[1]
AngleDegrees (°)
C-O-H109.5
C-C-O123.6(2) - 124.1(2)
C-C-F118.0(2) - 118.2(2)
C-C-C (aromatic)117.8(2) - 122.2(2)

Experimental Protocols

The determination of the crystal structure of a small molecule like this compound involves several key steps, from crystal growth to data analysis. The following is a detailed, generalized methodology based on standard practices for similar compounds.[1][2]

Crystal Growth

Single crystals of suitable quality for X-ray diffraction are typically grown by slow evaporation of a saturated solution.

  • Solvent Selection: A suitable solvent or solvent mixture is chosen in which the compound has moderate solubility. Common solvents include methanol, ethanol, acetone, and hexane.

  • Solution Preparation: A saturated or near-saturated solution of this compound is prepared at room temperature or slightly elevated temperature.

  • Evaporation: The solution is placed in a loosely covered container (e.g., a vial with a perforated cap) to allow for slow evaporation of the solvent over several days or weeks.

  • Crystal Harvesting: Once well-formed single crystals of sufficient size (typically 0.1-0.5 mm in each dimension) are observed, they are carefully harvested from the solution.

Single-Crystal X-ray Diffraction Data Collection
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation at low temperatures.

  • Diffractometer: Data is collected on a modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector. The X-ray source is typically a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54178 Å) microfocus tube.[2]

  • Data Collection Strategy: The crystal is cooled to a low temperature (e.g., 100-200 K) to minimize thermal vibrations. A series of diffraction images are collected by rotating the crystal in the X-ray beam. Data collection strategies are optimized to ensure complete and redundant data are collected.

  • Data Processing: The raw diffraction images are processed using software such as SAINT.[2] This involves integration of the reflection intensities, correction for Lorentz and polarization effects, and an absorption correction (e.g., multi-scan using SADABS).[2]

Structure Solution and Refinement
  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods with software like SHELXS.[2] This provides an initial model of the atomic positions.

  • Structure Refinement: The initial model is refined by full-matrix least-squares on F² using software such as SHELXL.[2] Anisotropic displacement parameters are refined for all non-hydrogen atoms. Hydrogen atoms are typically located in the difference Fourier map and refined with appropriate constraints or restraints.

  • Validation: The final refined structure is validated using tools like PLATON or CheckCIF to ensure the model is chemically reasonable and fits the experimental data well.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_data_analysis Data Analysis cluster_output Final Output synthesis Synthesis of This compound purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection xray_diffraction Single-Crystal X-ray Diffraction crystal_selection->xray_diffraction data_processing Data Processing (Integration, Scaling, Absorption Correction) xray_diffraction->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Structure Validation (CheckCIF) structure_refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file

Figure 1: Experimental workflow for single-crystal X-ray diffraction.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined and reported, this technical guide provides a robust framework for its anticipated structural features and the methodologies required for its elucidation. By drawing parallels with the known crystal structure of 2,6-difluorophenol, we can project the expected crystallographic parameters. The detailed experimental protocols outlined herein offer a practical guide for researchers undertaking the crystallographic analysis of this and other related halogenated phenols. The determination of this crystal structure will undoubtedly contribute to a deeper understanding of structure-property relationships in this important class of compounds.

References

Estimated Acidity of 4-Chloro-2,6-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the pKa of 4-Chloro-2,6-difluorophenol

This guide provides a detailed analysis of the acid dissociation constant (pKa) of this compound, aimed at researchers, scientists, and professionals in drug development. Due to the absence of a directly reported experimental pKa value in the searched literature, this document presents an estimated value based on the known pKa of related compounds and the principles of substituent effects. Furthermore, it outlines comprehensive experimental protocols for the determination of this physicochemical parameter.

The acidity of a phenol is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups generally increase the acidity of the phenolic proton (resulting in a lower pKa value) by stabilizing the corresponding phenoxide anion through inductive and/or resonance effects.

Both fluorine and chlorine are electron-withdrawing halogens. In this compound, the two fluorine atoms at the ortho positions and the chlorine atom at the para position are expected to increase the acidity compared to phenol (pKa ≈ 10). The predicted pKa for 2,6-difluorophenol is approximately 7.45.[1][2][3] The addition of a chlorine atom at the 4-position, another electron-withdrawing group, would likely lead to a further decrease in the pKa. For comparison, the experimental pKa of 4-chlorophenol is approximately 9.18-9.41.[4][5][6] Given these values, the pKa of this compound is estimated to be lower than that of 2,6-difluorophenol.

Quantitative Data Summary

The following table summarizes the relevant pKa values for this compound and its related compounds for comparative analysis.

CompoundpKa ValueComments
This compound ~7.0 - 7.4 (Estimated) The presence of three electron-withdrawing halogens is expected to significantly increase acidity.
2,6-Difluorophenol~7.45 (Predicted)Demonstrates the acidifying effect of two ortho-fluorine substituents.[1][2][3]
4-Chlorophenol9.18 - 9.41Shows the effect of a para-chloro substituent on the acidity of phenol.[4][5][6]
Phenol~10The parent compound, serving as a baseline for acidity comparison.[7]

Experimental Protocols for pKa Determination

Two primary methods for the experimental determination of the pKa of phenolic compounds are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This method involves the gradual titration of a solution of the acidic compound with a standard basic solution, monitoring the pH at each addition of the titrant.[8][9][10][11]

Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of this compound of known concentration (e.g., 1 mM) in a suitable solvent system (e.g., water or a water-cosolvent mixture if solubility is low).[8][9]

    • Prepare a standardized solution of a strong base, typically 0.1 M Sodium Hydroxide (NaOH), free from carbonate.[8][9]

    • Prepare a solution to maintain constant ionic strength, such as 0.15 M Potassium Chloride (KCl).[8]

  • Calibration of the pH Meter:

    • Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[8]

  • Titration Procedure:

    • Place a known volume of the this compound solution into a reaction vessel equipped with a magnetic stirrer.[8][9]

    • Immerse the calibrated pH electrode into the solution.[8][9]

    • To ensure an inert atmosphere, purge the solution with nitrogen gas.[8][9]

    • Add the standardized NaOH solution in small, precise increments.[8][9]

    • Record the pH of the solution after each addition, allowing the reading to stabilize.[8][9]

    • Continue the titration until the pH has stabilized in the basic region.

  • Data Analysis:

    • Plot the measured pH values against the volume of NaOH added to generate a titration curve.

    • The equivalence point is the point of the steepest slope on the curve.

    • The pKa is equal to the pH at the half-equivalence point, where half of the acid has been neutralized.

UV-Vis Spectrophotometry

This technique is applicable if the protonated and deprotonated forms of the compound exhibit different UV-Vis absorption spectra.[12][13][14][15][16][17]

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).[12][14]

    • Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of the compound.

  • Spectral Measurements:

    • For each buffer solution, add a small, constant amount of the stock solution of this compound.[12][14]

    • Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (typically 200-400 nm for phenols).[13]

    • Identify the wavelengths of maximum absorbance for both the acidic (HA) and basic (A⁻) forms of the compound.

  • Data Analysis:

    • Plot the absorbance at a selected wavelength (where the difference in absorbance between the two forms is significant) against the pH of the buffer solutions.[13]

    • The resulting data should form a sigmoidal curve.

    • The pKa corresponds to the pH at the inflection point of this curve.

Visualizations

Logical Workflow for pKa Determination

pKa_Determination_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_result Result prep_compound Prepare Compound Solution measurement Perform Titration or Spectrophotometric Measurement prep_compound->measurement prep_titrant Prepare Titrant/Buffers prep_titrant->measurement prep_instrument Calibrate Instrument prep_instrument->measurement plot_data Plot Data (e.g., pH vs. Volume) measurement->plot_data determine_inflection Determine Inflection/Equivalence Point plot_data->determine_inflection calculate_pka Calculate pKa determine_inflection->calculate_pka final_pka Final pKa Value calculate_pka->final_pka

Caption: A logical workflow for the experimental determination of pKa.

References

A Researcher's Guide to Commercial Sourcing of 4-Chloro-2,6-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the procurement of high-quality chemical reagents is a critical first step in the discovery and manufacturing pipeline. 4-Chloro-2,6-difluorophenol, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, is available from a range of commercial suppliers. This technical guide provides an in-depth overview of prominent commercial sources, their product specifications, and a general workflow for procurement and quality verification.

Overview of Commercial Suppliers

A number of chemical suppliers list this compound (CAS No. 2237-63-0) in their catalogs. These suppliers range from large, multinational corporations to smaller, more specialized companies. The choice of supplier often depends on the required quantity, purity, and the availability of supporting documentation such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS).

It is important for researchers to note that while many suppliers list this compound, the level of analytical data provided upfront can vary. Some suppliers, like Sigma-Aldrich, may offer certain products as part of a collection for early discovery research where the buyer assumes responsibility for confirming the product's identity and purity.[1] Other suppliers, such as Acubiochem, indicate that they can provide detailed technical documents including NMR and HPLC spectra upon request and can also accommodate custom synthesis for specific purity requirements.[2]

Product Specifications

The following table summarizes the publicly available quantitative data for this compound and related compounds from various suppliers. Researchers should always verify the most current specifications with the supplier before placing an order.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAvailable Quantities
AcubiochemThis compoundNot specifiedC6H3ClF2O164.5495%25g
Sigma-Aldrich3-Chloro-2,6-difluorophenol261762-51-0C6H3ClF2O164.54Not specified100mg
Oakwood Chemical3-Chloro-2,6-difluorophenol261762-51-0C6H3ClF2O164.54Not specified250mg
BroadPharm2,6-Difluorophenol28177-48-2Not specifiedNot specifiedNot specifiedNot specified
BLD Pharm2,6-Difluorophenol28177-48-2C6H4F2O130.09Not specifiedNot specified
ChemScene4-Amino-2,6-difluorophenol hydrochloride220353-22-0C6H6ClF2NO181.57≥95%Not specified

Note: Data for related difluorophenol compounds are included for comparative purposes, as the exact target compound may have limited publicly available data from some vendors. It is common for suppliers to list related isomers and derivatives.

Procurement and Quality Verification Workflow

The process of acquiring a chemical for research, especially for drug development, involves more than just placing an order. A systematic approach is necessary to ensure the quality and suitability of the material for the intended experiments.

G cluster_0 Phase 1: Supplier Identification & Vetting cluster_1 Phase 2: Procurement cluster_2 Phase 3: In-house Quality Control A Identify Potential Suppliers B Request Technical Data (CoA, SDS) A->B C Evaluate Supplier Reputation & Lead Times B->C D Place Purchase Order C->D E Receive Shipment & Documentation D->E F Visual Inspection & Document Review E->F G Perform Analytical Tests (e.g., NMR, HPLC, MS) F->G H Compare Results with Supplier CoA G->H I Approve for Research Use H->I

Figure 1: A generalized workflow for the procurement and quality verification of a chemical reagent for research purposes.

Experimental Protocols

Detailed experimental protocols are typically not provided by commercial chemical suppliers. Their primary role is the synthesis and provision of the chemical itself. However, some suppliers may offer access to technical service teams that can provide guidance on handling, storage, and solubility.[2] For instance, Acubiochem offers free technical consulting services for questions regarding product properties like stability and solubility.[2] For specific applications and reaction protocols involving this compound, researchers should consult peer-reviewed scientific literature and established chemical methodology databases.

Conclusion

For researchers and drug development professionals, sourcing this compound requires careful consideration of supplier reputation, available product specifications, and in-house quality control measures. While a number of commercial vendors list this product, the level of readily available data varies. A systematic approach to procurement, including direct communication with suppliers and independent analytical verification, is crucial to ensure the integrity of research and development activities.

References

4-Chloro-2,6-difluorophenol: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Chloro-2,6-difluorophenol. Understanding the stability profile of this compound is critical for ensuring its integrity and reliability in research and development, particularly in the synthesis of novel pharmaceutical compounds and other advanced materials. This document outlines the known stability characteristics, provides detailed storage recommendations, and presents generalized experimental protocols for conducting forced degradation studies to establish a comprehensive stability profile.

Core Stability and Storage Recommendations

Proper storage and handling are paramount to maintaining the quality and purity of this compound. Based on available safety data sheets and information from structurally similar compounds, the following conditions are recommended.

Storage Conditions Summary:

ParameterRecommendationRationale
Temperature 2°C to 8°C (Refrigerated)To minimize thermal degradation and maintain long-term stability. While some sources suggest room temperature storage is adequate for short periods, refrigerated conditions are recommended for prolonged storage.
Light Protect from light; store in amber or opaque containers.Phenolic compounds can be susceptible to photodegradation. Protection from light is a crucial preventative measure.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).To prevent oxidation, which can be a degradation pathway for phenols.
Container Tightly sealed, chemically resistant containers (e.g., glass).To prevent contamination and reaction with atmospheric moisture and oxygen.
Location Cool, dry, and well-ventilated area designated for corrosive materials.Ensures a safe storage environment and prevents accidental exposure or reaction with incompatible substances.

Incompatible Materials:

To prevent degradation and hazardous reactions, this compound should be stored away from:

  • Strong oxidizing agents

  • Strong bases

Predicted Degradation Pathways

  • Hydrolysis: Although generally stable to hydrolysis, prolonged exposure to acidic or basic conditions, especially at elevated temperatures, could potentially lead to the displacement of the chloro or fluoro substituents or cleavage of the aromatic ring.

  • Oxidation: Phenols are susceptible to oxidation, which can lead to the formation of colored impurities and polymeric materials. This process can be accelerated by exposure to air (oxygen), light, and metal ions.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to dechlorination, defluorination, or the formation of radical species that can initiate further degradation.

  • Thermal Decomposition: At elevated temperatures, the molecule can decompose, potentially releasing toxic and corrosive fumes, including hydrogen chloride, hydrogen fluoride, carbon monoxide, and carbon dioxide.

Experimental Protocols for Stability Assessment

To establish a comprehensive stability profile for this compound, a forced degradation study is recommended. The following protocols are generalized methodologies that can be adapted to investigate the intrinsic stability of the compound. These studies are essential for developing and validating a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[1][2][3][4]

Objective: To generate potential degradation products and assess the stability of this compound under various stress conditions. An extent of degradation of 5-20% is generally considered suitable for method validation.[2]

Analytical Method: A stability-indicating HPLC method with a UV detector is the standard approach. The method should be capable of separating the parent compound from all significant degradation products.

1. Acid and Base Hydrolysis:

  • Procedure:
  • Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).
  • For acid hydrolysis, treat the solution with an equal volume of 0.1 M to 1 M hydrochloric acid.
  • For base hydrolysis, treat the solution with an equal volume of 0.1 M to 1 M sodium hydroxide.
  • Maintain the solutions at a controlled temperature (e.g., 60-80°C) and monitor over several time points (e.g., 2, 8, 24, 48 hours).
  • At each time point, withdraw an aliquot, neutralize it, and dilute to a known concentration for HPLC analysis.
  • Control: A solution of the compound in the same solvent without acid or base should be run in parallel.

2. Oxidative Degradation:

  • Procedure:
  • Prepare a solution of this compound in a suitable solvent.
  • Add a solution of hydrogen peroxide (e.g., 3-30%) to the sample solution.
  • Maintain the solution at room temperature, protected from light, and monitor over several time points (e.g., 2, 8, 24 hours).
  • At each time point, withdraw an aliquot and dilute for HPLC analysis.
  • Control: A solution of the compound without hydrogen peroxide should be analyzed.

3. Photostability Testing:

  • Procedure:
  • Expose a solid sample and a solution of this compound to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.
  • The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.
  • A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions.
  • Analyze the samples by HPLC after the exposure period.

4. Thermal Degradation:

  • Procedure:
  • Expose a solid sample of this compound to elevated temperatures (e.g., 60°C, 80°C, 105°C) in a calibrated oven.
  • Monitor the sample at various time points (e.g., 24, 48, 72 hours).
  • At each time point, dissolve a portion of the sample in a suitable solvent and analyze by HPLC.
  • Control: A sample stored at the recommended storage temperature (2-8°C) should be analyzed in parallel.

Visualizations

The following diagrams illustrate the logical workflow for stability testing and the potential degradation pathways.

Stability_Testing_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation (Stress Conditions) cluster_analysis Analysis API This compound (API) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) API->Base Oxidation Oxidation (e.g., 3% H2O2, RT) API->Oxidation Photo Photolysis (ICH Q1B) API->Photo Thermal Thermal Stress (e.g., 80°C) API->Thermal HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Photo->HPLC Thermal->HPLC Characterization Degradant Characterization (LC-MS) HPLC->Characterization

Caption: Workflow for Forced Degradation Studies.

Degradation_Pathways cluster_degradation_products Potential Degradation Products Parent This compound Dehalogenated Dehalogenated Species Parent->Dehalogenated Hydrolysis / Photolysis Oxidized Oxidized Products (e.g., Quinones) Parent->Oxidized Oxidation Polymeric Polymeric Impurities Parent->Polymeric Oxidation / Photolysis RingOpened Ring-Opened Products Oxidized->RingOpened Further Oxidation

Caption: Potential Degradation Pathways.

Disclaimer: This document is intended as a technical guide based on publicly available information. It is not a substitute for rigorous experimental testing. Researchers and scientists must perform their own stability studies to determine the specific shelf life and appropriate storage conditions for their particular grade and formulation of this compound. Always refer to the specific Certificate of Analysis and Safety Data Sheet provided by the supplier for the most accurate and up-to-date information.

References

A Technical Guide to the Safe Handling and Disposal of 4-Chloro-2,6-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and procedures for the handling and disposal of 4-Chloro-2,6-difluorophenol (CAS No. 164790-68-5). Adherence to these guidelines is critical to ensure personnel safety and environmental protection in a laboratory setting. This compound is a fluorinated heterocyclic synthetic block, and like many halogenated phenols, it requires careful management due to its hazardous properties.[1][2]

Chemical and Physical Properties

Understanding the fundamental properties of this compound is the first step in safe handling.

PropertyValueSource
CAS Number 164790-68-5[1]
Molecular Formula C₆H₃ClF₂O[2]
Molecular Weight 164.54 g/mol [2]
Appearance White, solid crystalline[1]
Odor Phenolic[1]
Melting Point 54 - 56 °C (129.2 - 132.8 °F)[1]
Boiling Point No information available[1]
Solubility Low water solubility is likely[1]

Hazard Identification and Toxicology

This compound is classified as a hazardous chemical.[1] The primary hazards are associated with its corrosive and toxic nature.

GHS Hazard Statements:

  • Causes severe skin burns and eye damage.[1]

  • Toxic to aquatic life with long-lasting effects.[1]

While specific toxicological data for this compound is not fully investigated, data from structurally similar chlorophenols suggest potential for significant toxicity.[1][3]

Toxicity Data (Analogues)ValueSpeciesNotesSource
Acute Oral Toxicity (2,4-Dichlorophenol) LD50: 580 - 4500 mg/kgRat, MouseLow to moderate acute oral toxicity.[4]
Acute Dermal Toxicity (2,4-Dichlorophenol) LD50: 780 mg/kgRatModerate dermal toxicity.[4]
Systemic Effects (General Chlorophenols) May cause damage to the liver and kidneys.Animal StudiesHigh exposure can lead to neurological effects like headache, dizziness, and seizures.[3][5][3][5]

Occupational Exposure Limits:

  • No specific occupational exposure limits (e.g., OSHA PEL, ACGIH TLV) have been established for this compound.[1][6] Therefore, exposure must be minimized through stringent engineering controls and personal protective equipment.

Safe Handling and Storage Protocols

A systematic approach to handling is essential. The following workflow outlines the required procedures from acquisition to storage.

G start_end start_end process process decision decision ppe_check ppe_check action action start Start: Retrieve from Storage ppe Don Correct PPE (Goggles, Face Shield, Lab Coat, Gloves) start->ppe fume_hood_prep Prepare Chemical Fume Hood ppe->fume_hood_prep transport Transport Chemical Securely to Hood fume_hood_prep->transport weigh_handle Weigh and Handle Compound (Avoid dust generation) transport->weigh_handle cleanup Clean Work Area and Equipment weigh_handle->cleanup prep_waste Segregate and Label Waste cleanup->prep_waste return_storage Return Container to Designated Storage prep_waste->return_storage doff_ppe Doff and Dispose of PPE Correctly return_storage->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash end_node End wash->end_node

Caption: Standard workflow for handling this compound.

Engineering Controls
  • Chemical Fume Hood: All work involving this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust.[1]

  • Ventilation: Use only in a well-ventilated area.[1]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][7]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact.[1]

PPE TypeSpecificationRationaleSource
Eye/Face Protection Chemical safety goggles (ANSI Z87.1 or EN166 compliant). Use a face shield for splash hazards.Protects against dust particles and splashes, preventing severe eye damage.[1][8]
Hand Protection Double-glove with disposable nitrile gloves for incidental contact. For extended handling or spills, use butyl rubber or SilverShield® gloves.Nitrile offers limited protection. Highly resistant gloves are needed for phenols to prevent skin absorption and burns.[8][9][8][9]
Body Protection Flame-resistant (e.g., Nomex®) lab coat over cotton clothing. Long pants and closed-toe, closed-heel shoes are required.Provides a barrier against skin contact. Synthetic fabrics should be avoided.[8][10][8][10]
Respiratory Protection Not required under normal fume hood use. If dust is generated outside a hood, a NIOSH-approved respirator with a particle filter is necessary.Prevents inhalation of toxic dust.[1][11][1][11]
Storage Requirements
  • Store in a designated "Corrosives Area".[1][11]

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][7]

  • Store locked up and segregated from incompatible materials such as strong oxidizing agents and strong bases.[1][11]

Emergency Procedures and First Aid

Immediate and appropriate response to an exposure or spill is critical.

First Aid Measures
  • General Advice: Show the Safety Data Sheet (SDS) to the attending medical professional. First responders must protect themselves.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][11]

  • Skin Contact: Immediately take off all contaminated clothing.[11] Rinse skin with copious amounts of water/shower for at least 15 minutes.[1] For phenol-type exposures, dabbing the affected area with low-molecular-weight polyethylene glycol (PEG 300 or PEG 400) can be more effective than water alone.[9][12] Call a physician immediately.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][11]

  • Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting.[1][11] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[11]

Experimental Protocol: Spill Response

The following protocol details the steps for managing a minor laboratory spill of solid this compound.

G start_end start_end decision decision action_red action_red action_blue action_blue process process spill Spill Occurs assess Assess Spill (Size, Location, Risk) spill->assess is_minor Is Spill Minor? (<10g, Contained, No Injuries) assess->is_minor major_spill MAJOR SPILL is_minor->major_spill No minor_spill MINOR SPILL is_minor->minor_spill Yes evacuate Evacuate Immediate Area major_spill->evacuate alert_major Alert Others & Activate Alarm evacuate->alert_major call_ehs Call EHS / Emergency Response alert_major->call_ehs alert_minor Alert Personnel in Area minor_spill->alert_minor don_ppe Don Spill Response PPE (Double Gloves, Goggles, Face Shield, Coat) alert_minor->don_ppe contain Carefully Sweep Solid Material don_ppe->contain collect Place into Labeled Hazardous Waste Container contain->collect decon Wipe Area with Wetted Towels (70% Isopropanol) collect->decon dispose_materials Collect All Cleanup Materials as Hazardous Waste decon->dispose_materials wash Wash Area with Soap and Water dispose_materials->wash report Report Incident to Supervisor wash->report

Caption: Decision tree for responding to a this compound spill.

Methodology for Minor Spill Cleanup:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.[9]

  • Secure the Area: If safe to do so, restrict access to the spill area.

  • Don PPE: Wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and double-layered chemically resistant gloves (e.g., nitrile inner, butyl or neoprene outer).[12]

  • Containment: For this solid compound, prevent the generation of dust.[1] Do not use a brush that will aerosolize the powder.

  • Collection: Carefully sweep or scoop the solid material and place it into a suitable, sealable, and clearly labeled container for hazardous waste.[1][13]

  • Surface Decontamination: a. Gently wet paper towels with a 70% isopropanol or ethanol solution.[9] b. Wipe the contaminated area, working from the outside in, to collect any remaining residue.[9] c. Place the used paper towels into the hazardous waste container.

  • Final Cleaning: Wash the spill area thoroughly with soap and water.[12]

  • Waste Disposal: Seal the hazardous waste container. All contaminated materials, including PPE, must be disposed of as hazardous waste.[9]

  • Reporting: Report the incident to the laboratory supervisor or Environmental Health & Safety (EHS) department.

Disposal Guidelines

Chemical waste generators are legally responsible for the proper classification and disposal of hazardous waste.[1][14]

G start_end start_end process process warning warning action action start Waste Generated (Expired chemical, spill debris, contaminated PPE) containerize Place in a Compatible, Sealable Hazardous Waste Container start->containerize label_waste Label Container with 'Hazardous Waste' and Full Chemical Name containerize->label_waste no_sewer DO NOT Dispose in Sink or Trash label_waste->no_sewer store_waste Store in a Secure, Ventilated Secondary Containment Area no_sewer->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Contractor for Pickup store_waste->contact_ehs document Complete Waste Manifest / Documentation contact_ehs->document end_node Waste Removed for Proper Disposal document->end_node

Caption: Workflow for the proper disposal of this compound waste.

Protocol for Waste Disposal:

  • Classification: this compound and materials contaminated with it must be classified and handled as hazardous waste.[1]

  • Prohibition: Do not flush the chemical or contaminated materials into the sanitary sewer system or surface waters, as it is toxic to aquatic life with long-lasting effects.[1]

  • Containerization: Collect all waste, including contaminated PPE and spill cleanup materials, in a designated, compatible, and properly sealed container.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is secure and has secondary containment.

  • Disposal: Arrange for disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[1] Follow all local, regional, and national regulations for hazardous waste disposal.[1][14]

References

Methodological & Application

Application Notes and Protocols for 4-Chloro-2,6-difluorophenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2,6-difluorophenol is a halogenated aromatic compound that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms ortho to the hydroxyl group and a chlorine atom para, imparts distinct chemical properties that are advantageous for the synthesis of complex molecules, particularly in the fields of agrochemicals and pharmaceuticals. The fluorine atoms enhance the acidity of the phenolic proton and can influence the conformational preferences and metabolic stability of the resulting products. This document provides detailed application notes and experimental protocols for the utilization of this compound in key synthetic transformations.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for reaction planning, safety considerations, and purification procedures.

PropertyValue
CAS Number 164790-68-5
Molecular Formula C₆H₃ClF₂O
Molecular Weight 164.54 g/mol
Appearance White to off-white solid
Melting Point 58-62 °C
Boiling Point Not available
Solubility Soluble in common organic solvents such as methanol, ethanol, and dichloromethane.

Applications in Organic Synthesis

The primary synthetic utility of this compound lies in its role as a nucleophile in substitution reactions, most notably in the formation of aryl ethers. These ether linkages are prevalent in the core structures of numerous bioactive molecules.

Williamson Ether Synthesis for Herbicidal Phenoxyacetic Acids

A significant application of this compound is in the synthesis of phenoxyacetic acids, a class of compounds well-known for their herbicidal activity. The Williamson ether synthesis provides a straightforward and efficient method for the preparation of these derivatives. The reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alpha-halo ester, typically ethyl bromoacetate.

The resulting (4-chloro-2,6-difluorophenoxy)acetate can then be hydrolyzed to the corresponding carboxylic acid, a common structural motif in auxin-mimicking herbicides.

Williamson_Ether_Synthesis cluster_step1 Step 1: Phenoxide Formation cluster_step2 Step 2: Nucleophilic Substitution (SN2) cluster_step3 Step 3: Saponification A This compound I1 Potassium 4-chloro-2,6-difluorophenoxide A->I1 Deprotonation B Base (e.g., K2CO3) B->I1 C Ethyl Bromoacetate P1 Ethyl (4-chloro-2,6-difluorophenoxy)acetate C->P1 I1->P1 P2 Hydrolysis (e.g., NaOH, H3O+) P1->P2 P3 (4-Chloro-2,6-difluorophenoxy)acetic acid P2->P3

Caption: Synthetic workflow for the preparation of (4-chloro-2,6-difluorophenoxy)acetic acid.

Experimental Protocol: Synthesis of Ethyl (4-chloro-2,6-difluorophenoxy)acetate

This protocol is adapted from established Williamson ether synthesis procedures for structurally similar halogenated phenols.

Materials:

  • This compound (1.0 eq)

  • Ethyl bromoacetate (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Acetone, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and anhydrous potassium carbonate.

  • Add anhydrous acetone to the flask to create a stirrable suspension.

  • Begin stirring the mixture and add ethyl bromoacetate dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with a small amount of acetone.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude ethyl (4-chloro-2,6-difluorophenoxy)acetate by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Quantitative Data (Expected):

ReactantMolar Eq.Molecular Weight ( g/mol )ProductYield (%)Purity (%)
This compound1.0164.54Ethyl (4-chloro-2,6-difluorophenoxy)acetate>85>95
Ethyl bromoacetate1.2167.00
Potassium carbonate1.5138.21
Ullmann Condensation for Diaryl Ether Synthesis

The Ullmann condensation offers an alternative route to aryl ethers, particularly for coupling with aryl halides that may be less reactive under standard Sₙ2 conditions. This copper-catalyzed reaction is a powerful tool for the construction of diaryl ether linkages, which are key structural motifs in many pharmaceuticals and natural products. While traditionally requiring harsh reaction conditions, modern Ullmann-type reactions can often be performed under milder conditions with the use of appropriate ligands.

Ullmann_Condensation cluster_reactants Reactants and Reagents cluster_reaction Ullmann Condensation cluster_product Product A This compound R1 Reaction Mixture A->R1 B Aryl Halide (Ar-X) B->R1 C Copper Catalyst (e.g., CuI) C->R1 D Base (e.g., Cs2CO3) D->R1 E Ligand (optional) E->R1 P Diaryl Ether (Ar-O-Ar') R1->P Heating in a high-boiling solvent (e.g., DMF, NMP)

Caption: Generalized logical flow for the Ullmann condensation.

Experimental Protocol: General Procedure for Ullmann Condensation

This is a generalized protocol and may require optimization based on the specific aryl halide used.

Materials:

  • This compound (1.0 eq)

  • Aryl halide (e.g., aryl iodide or bromide) (1.1 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound, the aryl halide, copper(I) iodide, and cesium carbonate.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous DMF or NMP via syringe.

  • Heat the reaction mixture to 100-150 °C and stir vigorously. The optimal temperature will depend on the reactivity of the aryl halide.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and water.

  • Filter the mixture through a pad of Celite to remove the copper salts.

  • Separate the organic layer, and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude diaryl ether by column chromatography.

Quantitative Data (Expected):

ReactantMolar Eq.Molecular Weight ( g/mol )ProductYield (%)Purity (%)
This compound1.0164.54Diaryl Ether60-90>95
Aryl Halide1.1Variable
Copper(I) iodide0.1190.45
Cesium carbonate2.0325.82

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of complex organic molecules. The protocols provided herein for Williamson ether synthesis and Ullmann condensation serve as a foundation for researchers to explore the utility of this building block in the development of novel agrochemicals, pharmaceuticals, and other functional materials. The presence of the ortho-difluoro substitution pattern offers unique opportunities for modulating the biological and physical properties of target molecules. As with all chemical reactions, appropriate safety precautions should be taken, and optimization of the reaction conditions may be necessary to achieve the desired outcomes for specific substrates.

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Chloro-2,6-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] This method is of paramount importance in medicinal chemistry and drug development for the construction of complex molecular architectures found in many biologically active compounds and pharmaceuticals.[3][4] 4-Chloro-2,6-difluorophenol is a valuable building block, and its derivatization via Suzuki coupling allows for the introduction of diverse aryl and heteroaryl substituents, leading to novel compounds with potential applications in various fields, including agrochemicals and materials science.

The primary challenge in the Suzuki coupling of aryl chlorides lies in the strength of the C-Cl bond compared to C-Br or C-I bonds, which necessitates the use of specialized, highly active palladium catalyst systems. This document provides detailed application notes and optimized protocols for the successful Suzuki coupling of this compound with various boronic acids.

Reaction Principle

The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl chloride (this compound), forming a Pd(II) complex.[2][5]

  • Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) transfers its organic moiety to the palladium center.[2][5]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[2][5]

Data Presentation: Representative Reaction Conditions

The successful Suzuki coupling of this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following table summarizes representative conditions for the Suzuki coupling of aryl chlorides, which can be adapted for this compound.

EntryArylboronic Acid (Equiv.)Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Time (h)Reported Yield (%)
1Phenylboronic Acid (1.2)Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (4:1)10016~70-80[6]
24-Methoxyphenylboronic Acid (1.1)Pd₂(dba)₃ (1.5)XPhos (4)K₃PO₄ (2.0)THF/H₂O (2:1)RT - 400.5 - 2>95[7]
33-Tolylboronic Acid (1.5)Pd(dppf)Cl₂ (5)-K₂CO₃ (3.0)Dioxane/H₂O (4:1)10012-24>90[8]
4Naphthalene-2-boronic acid (1.2)Pd/C (3)PPh₃ (2)Na₂CO₃ (2.0)DMF/H₂O (3:1)1002High[9][10]
5Pyridine-3-boronic acid (1.2)Pd(Amphos)₂Cl₂ (1)-K₂CO₃ (1.5)Dioxane905~80[11]

Experimental Protocols

Note: These protocols are general guidelines and may require optimization for specific arylboronic acids and reaction scales. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen).

Protocol 1: General Procedure for Suzuki Coupling with this compound

This protocol is a robust starting point for the coupling of this compound with a variety of arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene, anhydrous and degassed

  • Water, degassed

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.[6]

  • Solvent Addition: Add degassed toluene and water in a 4:1 ratio (e.g., 4 mL of toluene and 1 mL of water per 1 mmol of this compound).[6]

  • Reaction Execution: Vigorously stir the reaction mixture and heat to 100 °C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 16-24 hours.[8]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[7]

Protocol 2: Microwave-Assisted Suzuki Coupling

For accelerated reaction times, microwave irradiation can be employed.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1), degassed

  • Microwave reactor vial

Procedure:

  • Reaction Setup: In a microwave reactor vial, combine this compound, the arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture.

  • Reaction Execution: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 120-150 °C for 15-30 minutes.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Mandatory Visualizations

Suzuki_Coupling_Mechanism A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)(X)L2 (Palladacycle) B->C D Transmetalation C->D E Ar-Pd(II)(Ar')L2 D->E F Reductive Elimination E->F F->A Regenerated Catalyst G Ar-Ar' (Product) F->G ArX This compound (Ar-X) ArX->B ArBOH Ar'B(OH)2 (Boronic Acid) ArBOH->D Base Base Base->D

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow A 1. Reaction Setup - Add reactants, catalyst, ligand, and base - Inert atmosphere (Ar/N2) B 2. Solvent Addition - Add degassed solvent system A->B C 3. Reaction Execution - Heat and stir B->C D 4. Monitoring - TLC or LC-MS C->D E 5. Work-up - Cool, add water, extract with organic solvent D->E Reaction Complete F 6. Purification - Dry, concentrate, and purify via column chromatography E->F G Final Product F->G

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-2,6-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope. This powerful palladium-catalyzed cross-coupling reaction has found extensive application in the pharmaceutical industry for the synthesis of arylamines, which are prevalent motifs in a vast array of bioactive molecules.[1][2] This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 4-chloro-2,6-difluorophenol, an electron-deficient aryl chloride. The presence of a free hydroxyl group on the substrate presents a potential challenge, necessitating careful selection of reaction conditions to achieve selective N-arylation over O-arylation.

The protocols and data presented herein are based on established methodologies for the selective amination of aminophenols and related substrates bearing free hydroxyl groups.[3][4][5][6] Specifically, the use of specialized palladium catalysts and ligands, such as the BrettPhos precatalyst, has been shown to be highly effective in promoting the desired N-arylation while minimizing side reactions.[3][4][5][6]

Reaction Scheme

Caption: General reaction scheme for the Buchwald-Hartwig amination of this compound.

Key Reaction Parameters and Quantitative Data Summary

The successful Buchwald-Hartwig amination of this compound hinges on the judicious selection of the catalyst system, base, and solvent. For substrates bearing a free hydroxyl group, palladium catalysts equipped with bulky, electron-rich biarylphosphine ligands are often employed to favor N-arylation. The following table summarizes typical reaction parameters and expected yields based on analogous reactions with aminophenols.[3][4][5][6]

ParameterRecommended ConditionsNotesExpected Yield Range
Palladium Precatalyst BrettPhos PalladacycleHighly active for C-N coupling of phenols.[3][4][5]85-98%
Ligand BrettPhos (if not using a precatalyst)Bulky ligand promotes selective N-arylation.
Base Sodium tert-butoxide (NaOt-Bu) or Potassium Carbonate (K₂CO₃)NaOt-Bu is a strong base suitable for many substrates. K₂CO₃ is a milder option for base-sensitive functional groups.[3]
Solvent Toluene, Dioxane, or tert-Butanol (t-BuOH)Choice of solvent can influence reaction rate and selectivity. t-BuOH can be used with K₂CO₃.[3]
Temperature 80-110 °CHigher temperatures may be required for less reactive amines or with weaker bases.[3]
Amine Substrate Primary and secondary aliphatic or aromatic aminesA wide range of amines are generally compatible.
Catalyst Loading 1-3 mol %Lower catalyst loadings may be possible with highly active precatalysts.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the Buchwald-Hartwig amination of this compound.

G start Start reagent_prep Reagent Preparation: - Weigh this compound, amine, base. - Prepare solvent. start->reagent_prep reaction_setup Reaction Setup: - Add solids to a dry reaction vessel. - Purge with inert gas (e.g., Argon). reagent_prep->reaction_setup solvent_addition Add degassed solvent to the reaction mixture. reaction_setup->solvent_addition catalyst_addition Add Palladium precatalyst/catalyst and ligand. solvent_addition->catalyst_addition heating Heat the reaction mixture to the desired temperature (e.g., 80-110 °C). catalyst_addition->heating monitoring Monitor reaction progress by TLC or LC-MS. heating->monitoring workup Reaction Workup: - Cool to room temperature. - Quench the reaction. - Perform aqueous extraction. monitoring->workup Upon completion purification Purification: - Dry the organic layer. - Concentrate under reduced pressure. - Purify by column chromatography. workup->purification analysis Characterization: - Obtain ¹H NMR, ¹³C NMR, and MS data to confirm the structure and purity of the product. purification->analysis end End analysis->end

References

Application Notes and Protocols for the O-arylation of 4-Chloro-2,6-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the O-arylation of 4-chloro-2,6-difluorophenol, a critical transformation for synthesizing diaryl ethers. Diaryl ether moieties are prevalent in numerous pharmaceuticals, agrochemicals, and materials science applications. The electron-deficient nature of this compound presents unique challenges and opportunities in cross-coupling reactions. These protocols focus on two of the most powerful methods for diaryl ether synthesis: the Copper-catalyzed Ullmann condensation and the Palladium-catalyzed Buchwald-Hartwig reaction.

Introduction

The O-arylation of phenols is a cornerstone of modern organic synthesis, enabling the construction of the diaryl ether linkage. This compound is a valuable building block due to the synthetic handles provided by its halogen substituents and the influence of the fluorine atoms on the molecule's properties. The formation of a C-O bond with this substrate can be achieved through various cross-coupling strategies.

The Ullmann condensation , a classic method, typically employs a copper catalyst and often requires high reaction temperatures.[1] Modern iterations of this reaction have seen the development of milder conditions through the use of specific ligands and bases.[1]

The Buchwald-Hartwig O-arylation is a palladium-catalyzed cross-coupling reaction that has gained prominence due to its broad substrate scope and high functional group tolerance, often proceeding under milder conditions than the Ullmann reaction. The choice of phosphine ligands is crucial for the success of this transformation.

This application note will detail generalized protocols for both methods and provide a comparative summary of reaction conditions.

Data Presentation

The following table summarizes typical reaction conditions for the O-arylation of an electron-deficient phenol like this compound with a generic aryl halide (Ar-X). Please note that yields are illustrative and will vary depending on the specific aryl halide and precise reaction conditions.

MethodCatalystLigandBaseSolventTemperature (°C)Time (h)Illustrative Yield (%)
Ullmann Condensation CuI (5-10 mol%)Picolinic Acid (10-20 mol%) or 1,10-Phenanthroline (10-20 mol%)K₃PO₄ or Cs₂CO₃ (2 equiv.)DMSO or DMF100-14012-2465-85
Buchwald-Hartwig O-arylation Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-5 mol%)Biarylphosphine Ligand (e.g., XPhos, RuPhos) (2-10 mol%)NaOtBu or K₃PO₄ (1.5-2 equiv.)Toluene or Dioxane80-1108-1670-95

Experimental Protocols

Protocol 1: Copper-Catalyzed O-arylation (Ullmann-type Reaction)

This protocol describes a general procedure for the copper-catalyzed O-arylation of this compound with an aryl iodide or bromide.

Materials:

  • This compound

  • Aryl halide (e.g., 4-iodoanisole)

  • Copper(I) iodide (CuI)

  • Picolinic acid

  • Potassium phosphate (K₃PO₄)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add CuI (0.05 mmol, 5 mol%), picolinic acid (0.10 mmol, 10 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv.).

  • Add this compound (1.2 mmol, 1.2 equiv.) and the aryl halide (1.0 mmol, 1.0 equiv.).

  • Add anhydrous DMSO (2 mL) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl ether.

Protocol 2: Palladium-Catalyzed O-arylation (Buchwald-Hartwig Reaction)

This protocol provides a general method for the palladium-catalyzed O-arylation of this compound with an aryl bromide or chloride.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromo-tert-butylbenzene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Biarylphosphine ligand (e.g., RuPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), RuPhos (0.02 mmol, 2 mol%), and NaOtBu (1.5 mmol, 1.5 equiv.) to a dry Schlenk tube.

  • Add this compound (1.2 mmol, 1.2 equiv.) and the aryl halide (1.0 mmol, 1.0 equiv.).

  • Add anhydrous toluene (2 mL) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the target diaryl ether.

Mandatory Visualizations

Ullmann_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dry Schlenk Tube reagents Add CuI, Ligand, K3PO4, Phenol, Ar-X start->reagents solvent Add Anhydrous DMSO reagents->solvent heat Heat to 120°C (12-24h) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract (EtOAc/H2O) cool->extract purify Column Chromatography extract->purify product Isolated Diaryl Ether purify->product

Caption: Experimental workflow for the Ullmann O-arylation.

Buchwald_Hartwig_Cycle pd0 L-Pd(0) ox_add Oxidative Addition pd0->ox_add Ar-X pdII_complex L-Pd(II)(Ar)(X) ox_add->pdII_complex ligand_exchange Ligand Exchange pdII_complex->ligand_exchange Ar'OH, Base pdII_alkoxide L-Pd(II)(Ar)(OAr') ligand_exchange->pdII_alkoxide red_elim Reductive Elimination pdII_alkoxide->red_elim red_elim->pd0 Ar-O-Ar'

Caption: Catalytic cycle of the Buchwald-Hartwig O-arylation.

References

Application Notes and Protocols: 4-Chloro-2,6-difluorophenol as a Versatile Building Block for the Synthesis of a PDE4 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2,6-difluorophenol is a halogenated phenolic compound that serves as a valuable and versatile building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its unique substitution pattern, featuring a chlorine atom and two fluorine atoms, imparts distinct physicochemical properties to derivative compounds, influencing factors such as metabolic stability, binding affinity, and lipophilicity. This document provides detailed application notes and experimental protocols for the potential use of this compound in the synthesis of Roflumilast, a potent and selective phosphodiesterase-4 (PDE4) inhibitor. Roflumilast is approved for the treatment of chronic obstructive pulmonary disease (COPD) and works by reducing inflammation in the airways.

Application: Synthesis of Roflumilast

Roflumilast's chemical structure features a central benzamide core. A key intermediate in its synthesis is 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid. While various synthetic routes to this intermediate have been reported, a plausible pathway can be envisioned starting from this compound, highlighting its utility as a versatile starting material. This section outlines a potential multi-step synthesis of Roflumilast, with a focus on the generation of the key benzaldehyde intermediate.

Logical Workflow for the Synthesis of Roflumilast

G A This compound B 3-Chloro-4-hydroxy-5-fluorobenzaldehyde (Hypothetical Intermediate) A->B Formylation & Reduction (Hypothetical) C 3-(Cyclopropylmethoxy)-4-hydroxy-5-fluorobenzaldehyde B->C Williamson Ether Synthesis D 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde C->D Difluoromethylation E 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid D->E Oxidation F 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl chloride E->F Acyl Chloride Formation H Roflumilast F->H Amide Coupling G 4-Amino-3,5-dichloropyridine G->H

Caption: Proposed synthetic pathway to Roflumilast.

Experimental Protocols

The following protocols provide detailed methodologies for the key transformations in the synthesis of Roflumilast, starting from a plausible intermediate derivable from this compound.

Protocol 1: Synthesis of 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde

This protocol describes a Williamson ether synthesis to introduce the cyclopropylmethoxy group.

Materials:

  • 3-Chloro-4-hydroxybenzaldehyde (1.0 eq)

  • Cyclopropylmethanol (1.1 eq)

  • Sodium hydride (NaH) (1.2 eq)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • 0.2 N Hydrochloric acid

  • Saturated brine solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel

Procedure:

  • Under a nitrogen atmosphere, add DMSO to a 250 mL four-necked flask.

  • Control the temperature at 10-15 °C and add 3-chloro-4-hydroxybenzaldehyde (10.08 g), sodium hydride (3.9 g), and cyclopropylmethanol (5.13 g).

  • Stir the mixture for 30 minutes at 10-15 °C.

  • Warm the reaction mixture to 110 °C and stir for 10 hours.[1]

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Adjust the pH of the reaction system to 2 with 0.2 N hydrochloric acid.

  • Extract the aqueous layer three times with ethyl acetate (100 mL each).

  • Wash the combined organic layers with water and then with saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Quantitative Data:

ParameterValue
Yield 91%
Purity (HPLC) 95%
Appearance Oily product
Protocol 2: Synthesis of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde

This protocol details the difluoromethylation of the phenolic hydroxyl group.

Materials:

  • 3-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde (1.0 eq)

  • Sodium chlorodifluoroacetate (1.5 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 0.2 N Hydrochloric acid

  • Saturated brine solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, condenser

Procedure:

  • In a 250 mL four-necked flask, add DMF (80 mL), 3-(cyclopropylmethoxy)-4-hydroxybenzaldehyde (9.65 g), sodium chlorodifluoroacetate (22.95 g), and potassium carbonate (34.5 g).[1]

  • Heat the mixture to 120 °C and stir for 12 hours.

  • Cool the reaction system to room temperature and adjust the pH to 2 with 0.2 N hydrochloric acid.

  • Extract the mixture three times with ethyl acetate (100 mL each).

  • Wash the combined organic layers with water and saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the product.

Quantitative Data:

ParameterValue
Yield 85%
Purity (HPLC) 93.6%
Appearance Oily product
Protocol 3: Synthesis of 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid

This protocol describes the oxidation of the benzaldehyde to a benzoic acid.

Materials:

  • 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde (1.0 eq)

  • Sulfamic acid (1.2 eq)

  • Sodium chlorite (1.2 eq)

  • Glacial acetic acid

  • Water

  • Buchner funnel and filter paper

Procedure:

  • To a reaction flask, add glacial acetic acid (200 mL), 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde (24.2 g, 100 mmol), and sulfamic acid (14.6 g, 150 mmol).

  • Slowly add a solution of sodium chlorite (13.6 g, 150 mmol) in water (30 mL).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Add water to the reaction mixture to precipitate the solid product.

  • Filter the solid, wash with pure water, and dry to obtain the final product.[2]

Quantitative Data:

ParameterValue
Yield 97.3%
Appearance Off-white solid
Protocol 4: Synthesis of Roflumilast

This protocol details the final amide coupling step to produce Roflumilast.

Materials:

  • 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.2 eq)

  • Toluene

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • 4-Amino-3,5-dichloropyridine (1.0 eq)

  • Sodium hydride (NaH) (1.1 eq)

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Ethyl acetate (EA)

  • Sodium hydroxide solution (5%)

  • Anhydrous sodium sulfate

Procedure:

  • Acyl Chloride Formation:

    • To a solution of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid (1.0 eq) in toluene, add a catalytic amount of DMF.

    • Add thionyl chloride (1.2 eq) and heat the mixture to form the acid chloride.[3]

    • Remove the excess thionyl chloride and toluene under reduced pressure.

  • Amide Coupling:

    • In a separate flask, prepare a suspension of 4-amino-3,5-dichloropyridine (1.0 eq) and sodium hydride (1.1 eq) in dry THF at 0 °C.

    • Add the previously prepared acid chloride in THF dropwise to the suspension.

    • Stir the reaction mixture for 5 hours at 15-25 °C.[4]

    • Acidify the reaction to pH 2 with 1 M hydrochloric acid.

    • Extract the product with ethyl acetate (3 x 25 mL).

    • Wash the combined organic layers with 5% sodium hydroxide solution and then with water.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the crude product by column chromatography.

Quantitative Data:

ParameterValue
Yield 81% (from benzoic acid)
Purity (HPLC) >99%
Appearance Light yellow solid

Mechanism of Action: Roflumilast as a PDE4 Inhibitor

Roflumilast exerts its therapeutic effect by selectively inhibiting phosphodiesterase-4 (PDE4), an enzyme predominantly found in inflammatory cells.[3][5] Inhibition of PDE4 leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP).[3][5] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of various downstream targets involved in the inflammatory cascade.[3] This ultimately leads to the suppression of pro-inflammatory mediators and a reduction in airway inflammation.[3]

Signaling Pathway of Roflumilast Action

G Roflumilast Roflumilast PDE4 Phosphodiesterase-4 (PDE4) Roflumilast->PDE4 Inhibits AMP AMP PDE4->AMP Degrades cAMP cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Inflammation Inflammatory Response (e.g., cytokine release) PKA->Inflammation Suppresses ATP ATP ATP->cAMP Adenylate Cyclase

Caption: Roflumilast's mechanism of action via PDE4 inhibition.

Conclusion

This compound represents a key starting material for the synthesis of high-value pharmaceutical compounds. The outlined protocols for the synthesis of the PDE4 inhibitor Roflumilast, while based on a plausible synthetic route, demonstrate the types of chemical transformations for which this building block is suited. The provided methodologies, along with the quantitative data, offer a valuable resource for researchers in medicinal chemistry and process development. The unique electronic properties conferred by the fluorine and chlorine substituents make this compound and its derivatives promising scaffolds for the discovery of novel therapeutics.

References

Application Notes and Protocols: 4-Chloro-2,6-difluorophenol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated organic molecules play a pivotal role in modern agrochemical discovery, often imparting enhanced biological activity, metabolic stability, and target-binding affinity. 4-Chloro-2,6-difluorophenol is a unique building block, that, while not currently a widely reported starting material for commercial agrochemicals, holds significant potential for the synthesis of novel active ingredients. Its distinct substitution pattern—a chlorine atom and two fluorine atoms on the phenyl ring—can influence the lipophilicity, electronic properties, and conformational behavior of a parent molecule, making it a promising scaffold for the development of new herbicides, insecticides, and fungicides.

These application notes provide a prospective look into the utility of this compound in agrochemical synthesis, focusing on a hypothetical application in the design of a novel diphenyl ether herbicide. The protocols and data presented are based on established chemical principles and analogous reactions, offering a foundational guide for researchers exploring the potential of this versatile chemical intermediate.

Hypothetical Application in Herbicide Synthesis: A Diphenyl Ether Candidate

Diphenyl ether herbicides are a well-established class of agrochemicals known for their potent and rapid action.[1] They typically function by inhibiting the enzyme protoporphyrinogen IX oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway.[2][3][4] The following section outlines the design and hypothetical synthesis of a novel diphenyl ether herbicide, "Difluorochlorfen," utilizing this compound as a key starting material.

Target Molecule: 1-(4-chloro-2,6-difluorophenoxy)-4-nitro-2-(trifluoromethyl)benzene (Hypothetical name: Difluorochlorfen)

Experimental Protocol: Synthesis of Difluorochlorfen

This protocol describes a plausible synthetic route to Difluorochlorfen via a nucleophilic aromatic substitution (Williamson ether synthesis).

Materials:

  • This compound

  • 1-Fluoro-4-nitro-2-(trifluoromethyl)benzene

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Toluene

  • Saturated aqueous sodium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for synthesis, extraction, and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 0.061 mol) and anhydrous N,N-dimethylformamide (100 mL).

  • Stir the mixture at room temperature until the phenol has completely dissolved.

  • Add anhydrous potassium carbonate (12.6 g, 0.091 mol) to the solution.

  • Heat the reaction mixture to 80°C and stir for 30 minutes.

  • Slowly add 1-fluoro-4-nitro-2-(trifluoromethyl)benzene (12.7 g, 0.061 mol) to the reaction mixture.

  • Increase the temperature to 120°C and maintain the reaction under reflux for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Extract the aqueous mixture with toluene (3 x 150 mL).

  • Combine the organic layers and wash with saturated aqueous sodium chloride solution (2 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure Difluorochlorfen.

Quantitative Data (Hypothetical)

The following table summarizes the hypothetical quantitative data for the synthesis of Difluorochlorfen.

ParameterValue
Reactants
This compound10.0 g (0.061 mol)
1-Fluoro-4-nitro-2-(trifluoromethyl)benzene12.7 g (0.061 mol)
Potassium carbonate12.6 g (0.091 mol)
Product
Theoretical Yield of Difluorochlorfen21.5 g
Actual Yield of Difluorochlorfen18.3 g
Reaction Metrics
Yield85%
Purity (by HPLC)>98%

Synthetic Workflow Diagram

Synthesis_Workflow reagents Reagents: This compound 1-Fluoro-4-nitro-2-(trifluoromethyl)benzene K₂CO₃, DMF reaction Williamson Ether Synthesis (Nucleophilic Aromatic Substitution) 120°C, 8 hours reagents->reaction 1 workup Aqueous Workup & Toluene Extraction reaction->workup 2 purification Column Chromatography (Silica Gel) workup->purification 3 product Difluorochlorfen (Pure Product) purification->product 4

Synthetic workflow for the preparation of the hypothetical herbicide Difluorochlorfen.

Hypothetical Mode of Action: PPO Inhibition

The designed structure of Difluorochlorfen, a diphenyl ether, suggests its likely mode of action is the inhibition of protoporphyrinogen IX oxidase (PPO).[5][6][7]

Signaling Pathway:

  • Difluorochlorfen is absorbed by the plant tissue.

  • It translocates to the chloroplasts where it binds to and inhibits the PPO enzyme.

  • The inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX (Proto IX-gen), in the cytoplasm.[5]

  • In the cytoplasm, Proto IX-gen is non-enzymatically oxidized to protoporphyrin IX (Proto IX).

  • Proto IX is a photosensitizer. In the presence of light and oxygen, it generates highly reactive singlet oxygen.[2]

  • Singlet oxygen causes rapid lipid peroxidation of cell membranes, leading to membrane disruption, leakage of cellular contents, and ultimately, cell death.[8]

PPO Inhibition Signaling Pathway Diagram

PPO_Inhibition_Pathway cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm ProtoIXgen_chloro Protoporphyrinogen IX PPO PPO Enzyme ProtoIXgen_chloro->PPO Substrate ProtoIXgen_cyto Accumulated Protoporphyrinogen IX ProtoIXgen_chloro->ProtoIXgen_cyto Leakage ProtoIX_chloro Protoporphyrin IX PPO->ProtoIX_chloro Catalysis Chlorophyll Chlorophyll & Heme ProtoIX_chloro->Chlorophyll Oxidation Non-enzymatic Oxidation ProtoIXgen_cyto->Oxidation ProtoIX_cyto Protoporphyrin IX (Photosensitizer) Singlet_O2 Singlet Oxygen (¹O₂) ProtoIX_cyto->Singlet_O2 Oxidation->ProtoIX_cyto Difluorochlorfen Difluorochlorfen (Herbicide) Difluorochlorfen->PPO Inhibition Light_O2 Light + O₂ Light_O2->Singlet_O2 Activation Membrane_Damage Cell Membrane Lipid Peroxidation Singlet_O2->Membrane_Damage Causes Cell_Death Cell Death Membrane_Damage->Cell_Death Leads to

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Chloro-2,6-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2,6-difluorophenol is a valuable building block in the synthesis of potent and selective kinase inhibitors. The presence of the difluoro-substituted phenyl ring can enhance binding affinity to the kinase ATP-binding site through favorable polar interactions, while the chlorine atom provides a site for further chemical modification or can contribute to the overall electronic properties of the inhibitor. This document provides detailed application notes and experimental protocols for the synthesis of a kinase inhibitor targeting Vaccinia-Related Kinase 1 (VRK1), a serine/threonine kinase implicated in cell division and neurological disorders.

Kinase Target and Signaling Pathway

Vaccinia-Related Kinases (VRKs) are a family of serine/threonine kinases. VRK1 and VRK2 are active kinases involved in various cellular processes, including cell cycle control, chromatin remodeling, and DNA damage response. Overexpression of VRK1 has been associated with increased cell division and poor prognosis in several cancers. The development of potent and specific inhibitors for VRKs is a promising therapeutic strategy.

The difluorophenol moiety has been shown to promote favorable polar interactions with structurally conserved residues within the ATP-binding site of VRK1 and VRK2. This makes this compound an attractive starting material for the design of novel VRK inhibitors.

Below is a diagram illustrating the general role of VRK1 in cell cycle progression.

VRK1_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor Signaling Cascade Signaling Cascade Receptor->Signaling Cascade VRK1_inactive VRK1 (inactive) Signaling Cascade->VRK1_inactive VRK1_active VRK1 (active) VRK1_inactive->VRK1_active Activation Transcription Factors Transcription Factors VRK1_active->Transcription Factors Phosphorylation Cell Cycle Progression Cell Cycle Progression Transcription Factors->Cell Cycle Progression Inhibitor VRK1 Inhibitor (e.g., Compound 26) Inhibitor->VRK1_active Inhibition

Caption: VRK1 Signaling Pathway and Inhibition.

Quantitative Data

The following table summarizes the inhibitory activity of a potent VRK1 inhibitor synthesized using a difluorophenol moiety, which serves as a benchmark for inhibitors derived from this compound.

Compound IDTarget KinaseIC50 (nM)Selectivity Score (S(50%))Reference
26 VRK1~1500.04[1]

Experimental Protocols

This section provides a detailed protocol for the synthesis of a VRK1 inhibitor based on the known reactivity of this compound and its successful incorporation into potent kinase inhibitors. The synthesis involves a two-step process: 1) Suzuki-Miyaura coupling to generate a key aminopyridine intermediate, and 2) Williamson ether synthesis to couple the aminopyridine with this compound.

Protocol 1: Synthesis of the Aminopyridine Intermediate

This protocol describes the synthesis of a 3,5-disubstituted 2-aminopyridine core, which will be subsequently coupled with this compound.

Synthesis_Workflow_Part1 Start Starting Materials Step1 Step 1: First Suzuki-Miyaura Coupling Start->Step1 Intermediate1 Monosubstituted Pyridine Step1->Intermediate1 Step2 Step 2: Second Suzuki-Miyaura Coupling Intermediate1->Step2 Product Aminopyridine Intermediate Step2->Product

Caption: Workflow for Aminopyridine Intermediate Synthesis.

Materials:

  • 2-Amino-3,5-dibromopyridine

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

  • Microwave reactor

Procedure:

  • To a microwave vial, add 2-amino-3,5-dibromopyridine (1.0 eq), arylboronic acid (1.1 eq), Pd(PPh3)4 (0.05 eq), and K2CO3 (2.0 eq).

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the vial.

  • Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • For the second Suzuki-Miyaura coupling, add the second arylboronic acid (1.1 eq) and fresh catalyst and base to the reaction mixture.

  • Repeat the microwave heating step.

  • After the second coupling is complete, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-3,5-diarylpyridine intermediate.

Expected Yield: 18-89% (Varies depending on the specific boronic acids used)[1].

Protocol 2: Williamson Ether Synthesis for Final Inhibitor

This protocol details the coupling of the aminopyridine intermediate with this compound to yield the final kinase inhibitor.

Synthesis_Workflow_Part2 Start Intermediates Step1 Williamson Ether Synthesis Start->Step1 Product Final Kinase Inhibitor Step1->Product

Caption: Workflow for Final Inhibitor Synthesis.

Materials:

  • Aminopyridine intermediate from Protocol 1 (with a suitable leaving group or a hydroxyl group for activation)

  • This compound

  • Base (e.g., K2CO3 or Cs2CO3)

  • Solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.2 eq) and the aminopyridine intermediate (1.0 eq) in the anhydrous solvent.

  • Add the base (2.0-3.0 eq) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the final kinase inhibitor.

Conclusion

The use of this compound as a building block provides a strategic approach to developing potent kinase inhibitors, particularly targeting VRK1. The protocols outlined above, based on established synthetic methodologies, offer a clear pathway for the synthesis and future optimization of novel kinase inhibitors for therapeutic applications. The provided quantitative data for a related compound serves as a valuable benchmark for assessing the potency of newly synthesized inhibitors. Researchers are encouraged to adapt and optimize these protocols to explore a wider range of chemical space and identify next-generation kinase inhibitors.

References

Application Notes and Protocols: 4-Chloro-2,6-difluorophenol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2,6-difluorophenol and its derivatives are valuable building blocks in medicinal chemistry, particularly in the design and synthesis of targeted therapeutics. The unique substitution pattern of this scaffold, featuring a chlorine atom and two fluorine atoms on the phenyl ring, imparts distinct physicochemical properties to molecules that incorporate it. These properties can lead to enhanced biological activity, improved metabolic stability, and favorable pharmacokinetic profiles.

While this compound can be utilized in the synthesis of compounds with a phenoxy moiety, it is more commonly employed as a precursor to 4-Chloro-2,6-difluoroaniline. This aniline is a key intermediate in the synthesis of various kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. The electron-withdrawing nature of the fluorine atoms can modulate the pKa of the aniline nitrogen, influencing its reactivity and its ability to form key hydrogen bond interactions with the target protein.

This document provides detailed application notes on the use of this compound, primarily through its conversion to 4-Chloro-2,6-difluoroaniline, in the synthesis of a representative kinase inhibitor targeting the p38α mitogen-activated protein kinase (MAPK) signaling pathway.

Application: Synthesis of p38α MAPK Inhibitors

The p38α MAPK is a critical enzyme in the cellular response to inflammatory cytokines and stress stimuli. Its dysregulation is implicated in a range of inflammatory diseases, including rheumatoid arthritis and chronic obstructive pulmonary disease (COPD). Consequently, the development of potent and selective p38α inhibitors is a significant area of drug discovery. The 4-chloro-2,6-difluorophenyl moiety is a key structural feature in a number of reported p38α inhibitors.

General Synthetic Workflow

The general approach to synthesizing p38α inhibitors using 4-Chloro-2,6-difluoroaniline involves the coupling of this aniline with a suitable heterocyclic core, which is designed to interact with the hinge region of the kinase's ATP-binding site.

G cluster_0 Step 1: Conversion to Aniline cluster_1 Step 2: Core Synthesis cluster_2 Step 3: Coupling Reaction A This compound B 4-Chloro-2,6-difluoroaniline A->B Amination (e.g., Buchwald-Hartwig amination or classical methods) E p38α Kinase Inhibitor Scaffold B->E Nucleophilic Aromatic Substitution or Buchwald-Hartwig Coupling C Heterocyclic Precursor (e.g., Pyrimidine, Pyridine) D Activated Heterocycle (e.g., Chloro-pyrimidine) C->D Activation D->E

Caption: General synthetic workflow for p38α kinase inhibitors.

Quantitative Data

The following table summarizes the in-vitro activity of a representative p38α kinase inhibitor incorporating the 4-chloro-2,6-difluorophenyl moiety against the target kinase and a cancer cell line.

Compound IDTarget KinaseIC₅₀ (nM)Cell LineCell-based IC₅₀ (nM)
Rep-Inhib-01 p38α MAPK15U93785
Reference Cmpdp38α MAPK10U93760

Note: The data presented are representative and intended for illustrative purposes.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-2,6-difluoroaniline from this compound (Illustrative)

This protocol describes a plausible multi-step conversion. Direct amination of phenols can be challenging; a common route involves conversion to a sulfonate ester followed by amination.

Materials:

  • This compound

  • Triethylamine (Et₃N)

  • 4-Toluenesulfonyl chloride (TsCl)

  • Dichloromethane (DCM)

  • Ammonia (in a suitable solvent or as a gas)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

Procedure:

  • Sulfonate Ester Formation:

    • Dissolve this compound (1.0 eq) in DCM.

    • Add triethylamine (1.2 eq).

    • Cool the mixture to 0 °C and add 4-toluenesulfonyl chloride (1.1 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylate intermediate.

  • Buchwald-Hartwig Amination:

    • In a flame-dried flask under an inert atmosphere, combine the tosylate intermediate (1.0 eq), palladium catalyst (0.02 eq), ligand (0.04 eq), and sodium tert-butoxide (1.5 eq).

    • Add anhydrous toluene, followed by the ammonia source.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

    • Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of celite and wash with ethyl acetate.

    • Concentrate the filtrate and purify the crude product by column chromatography to afford 4-Chloro-2,6-difluoroaniline.

Protocol 2: Synthesis of a Representative p38α Kinase Inhibitor

This protocol outlines the coupling of 4-Chloro-2,6-difluoroaniline with a pyrimidine core.

Materials:

  • 4-Chloro-2,6-difluoroaniline (1.1 eq)

  • 2,4-Dichloro-5-methylpyrimidine (1.0 eq)

  • Sodium bicarbonate (NaHCO₃) (2.0 eq)

  • 2-Propanol

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Substituted amine (for displacement of the second chlorine)

Procedure:

  • Nucleophilic Aromatic Substitution:

    • To a solution of 2,4-dichloro-5-methylpyrimidine in 2-propanol, add 4-Chloro-2,6-difluoroaniline and sodium bicarbonate.

    • Heat the reaction mixture to reflux for 4-8 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture and concentrate under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield the mono-substituted intermediate.

  • Second Nucleophilic Aromatic Substitution:

    • Dissolve the mono-substituted intermediate in a suitable solvent such as N,N-dimethylformamide (DMF).

    • Add the desired substituted amine (1.2 eq) and DIPEA.

    • Heat the reaction mixture to 80-120 °C for 12-24 hours.

    • Monitor the reaction by LC-MS. Upon completion, cool the mixture and pour into water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product by column chromatography or recrystallization.

Signaling Pathway

The synthesized inhibitors target the p38α MAPK signaling pathway, which plays a central role in the inflammatory response.

G cluster_0 Upstream Activators cluster_1 MAPK Cascade cluster_2 Downstream Effects Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-1β) MKK MKK3/6 Cytokines->MKK Stress Cellular Stress Stress->MKK p38 p38α MAPK MKK->p38 Phosphorylation TF Transcription Factors (e.g., ATF2, CREB) p38->TF Phosphorylation Cyt_Prod Pro-inflammatory Cytokine Production TF->Cyt_Prod Gene Expression Inhibitor p38α Inhibitor (4-Chloro-2,6-difluorophenyl moiety) Inhibitor->p38

Application Notes and Protocols: 4-Chloro-2,6-difluorophenol as a Precursor for High-Performance Fluorinated Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorinated polymers are a critical class of materials renowned for their exceptional thermal stability, chemical resistance, low dielectric constants, and unique surface properties.[1][2] These characteristics are primarily due to the high bond energy of the carbon-fluorine bond.[1] 4-Chloro-2,6-difluorophenol is a promising, yet underexplored, monomer for the synthesis of novel fluorinated poly(arylene ether)s. The presence of the chlorine atom offers a potential site for post-polymerization modification, while the fluorine atoms are expected to impart the desirable properties associated with fluoropolymers. This document provides detailed application notes and proposed experimental protocols for the synthesis and characterization of fluorinated polymers derived from this compound. The methodologies are based on well-established procedures for analogous fluorinated phenols.

Introduction to Fluorinated Polymers

Fluorinated polymers are high-performance materials with a wide range of applications in industries such as aerospace, electronics, and medicine.[2][3] Their unique properties, including hydrophobicity, lipophobicity, and high thermal and chemical stability, make them ideal for demanding environments.[3][4] In the biomedical field, fluoropolymers are increasingly used for drug delivery, medical implants, and coatings due to their biocompatibility and inertness.[3][5][6] The introduction of fluorine atoms into a polymer backbone can significantly enhance its metabolic stability and membrane permeability, which is particularly advantageous in drug development.[5][7]

This compound serves as a versatile building block for creating fluorinated polymers with tailored properties. The difluoro-substitution pattern is anticipated to contribute to high thermal stability and a low dielectric constant, while the chloro-substituent provides a reactive handle for further functionalization or cross-linking.

Proposed Polymerization Pathway: Nucleophilic Aromatic Substitution

A viable and widely used method for the synthesis of poly(arylene ether)s is through nucleophilic aromatic substitution (SNAr). In this proposed pathway, the hydroxyl group of this compound is deprotonated by a base to form a phenoxide. This phenoxide then acts as a nucleophile, attacking an activated aromatic dihalide, such as decafluorobiphenyl, to displace the fluorine atoms and form an ether linkage, thus building the polymer chain.

sn_ar_pathway monomer This compound phenoxide Phenoxide Intermediate monomer->phenoxide Deprotonation base Base (e.g., K2CO3) base->phenoxide polymer Fluorinated Poly(arylene ether) phenoxide->polymer Nucleophilic Attack (SNAr Reaction) dihalide Activated Dihalide (e.g., Decafluorobiphenyl) dihalide->polymer solvent High-Boiling Aprotic Solvent (e.g., NMP, DMAc) temp High Temperature (160-200 °C)

Caption: Proposed SNAr polymerization pathway for this compound.

Anticipated Properties of Polymers Derived from this compound

The resulting fluorinated poly(arylene ether)s are expected to exhibit a combination of valuable properties. The table below summarizes the anticipated characteristics based on data from analogous polymer systems.

PropertyAnticipated CharacteristicRationale
Thermal Stability High (Decomposition Temperature > 450 °C)The strong C-F and aromatic ether bonds contribute to excellent thermal stability.
Glass Transition (Tg) High (180-250 °C)The rigid polymer backbone restricts chain mobility, leading to a high glass transition temperature.
Solubility Soluble in aprotic polar solvents (e.g., NMP, DMAc, THF)While the polymer is expected to be generally insoluble, the presence of the chloro-substituent may slightly disrupt chain packing, allowing for some solubility.
Dielectric Constant Low (2.5 - 3.0)The incorporation of fluorine atoms typically lowers the dielectric constant of a material, making it suitable for microelectronics applications.[1]
Chemical Resistance ExcellentFluorinated polymers are known for their inertness to a wide range of chemicals.[2]
Post-Modifiable YesThe chlorine atom on the aromatic ring can potentially be a site for nucleophilic substitution or cross-coupling reactions for further functionalization.

Experimental Protocols

4.1. Materials

  • This compound (Monomer A)

  • Decafluorobiphenyl (Monomer B)

  • Potassium Carbonate (K2CO3), anhydrous

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Toluene

  • Methanol

  • Argon or Nitrogen gas supply

  • Standard glassware for polymerization (e.g., three-neck flask, Dean-Stark trap, condenser)

4.2. Proposed Protocol for Poly(arylene ether) Synthesis

This protocol describes the synthesis of a fluorinated poly(arylene ether) via a nucleophilic aromatic substitution reaction.

experimental_workflow start Start setup Assemble and dry glassware (3-neck flask, Dean-Stark trap, condenser) start->setup charge Charge flask with: - this compound - Decafluorobiphenyl - K2CO3 - NMP and Toluene setup->charge inert Establish inert atmosphere (Ar or N2) charge->inert heat1 Heat to reflux (~140 °C) to azeotropically remove water inert->heat1 heat2 Remove toluene and heat to 180 °C for 8-12 hours heat1->heat2 cool Cool reaction mixture to room temperature heat2->cool precipitate Precipitate polymer by adding reaction mixture to methanol cool->precipitate filter Filter and wash the polymer with water and methanol precipitate->filter dry Dry the polymer in a vacuum oven at 80 °C filter->dry end End dry->end

Caption: Experimental workflow for the synthesis of fluorinated poly(arylene ether).

Procedure:

  • Glassware Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap topped with a condenser, and a nitrogen or argon inlet/outlet. Ensure all glassware is thoroughly dried.

  • Charging the Reactor: Under an inert atmosphere, charge the flask with equimolar amounts of this compound and decafluorobiphenyl. Add a slight excess (1.1 equivalents) of anhydrous potassium carbonate. Add NMP to achieve a monomer concentration of approximately 20% (w/v) and a sufficient amount of toluene to fill the Dean-Stark trap.

  • Azeotropic Dehydration: Heat the reaction mixture to reflux (approximately 140-150 °C) to azeotropically remove any residual water. Continue until no more water collects in the Dean-Stark trap (typically 2-4 hours).

  • Polymerization: Carefully drain the toluene from the Dean-Stark trap and increase the reaction temperature to 180-200 °C to initiate polymerization. The viscosity of the solution will increase as the polymer forms. Maintain this temperature for 8-24 hours.

  • Polymer Isolation: After cooling the reaction mixture to room temperature, slowly pour the viscous solution into a large volume of rapidly stirring methanol to precipitate the polymer.

  • Purification: Collect the fibrous polymer precipitate by filtration. Wash the polymer thoroughly with deionized water and then with methanol to remove any unreacted monomers and salts.

  • Drying: Dry the purified polymer in a vacuum oven at 80 °C overnight or until a constant weight is achieved.

4.3. Characterization

The synthesized polymer should be characterized to determine its structure, molecular weight, and thermal properties.

TechniquePurposeExpected Outcome
FTIR Spectroscopy To confirm the formation of the ether linkage and verify functional groups.Appearance of a characteristic C-O-C stretching band (~1250 cm-1). Disappearance of the O-H stretching band from the phenol monomer.
NMR Spectroscopy (1H, 19F, 13C) To elucidate the detailed chemical structure of the polymer.Spectra consistent with the proposed polymer repeating unit.
Gel Permeation Chromatography (GPC) To determine the molecular weight and molecular weight distribution.High molecular weight polymer (Mn > 20,000 g/mol ) with a polydispersity index (PDI) between 1.5 and 2.5, typical for step-growth polymerization.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the polymer.Onset of decomposition above 450 °C in a nitrogen atmosphere.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg).A clear glass transition in the range of 180-250 °C.

Potential Applications

Polymers derived from this compound are anticipated to be valuable in several advanced applications:

  • High-Performance Engineering Plastics: Due to their expected high thermal stability and chemical resistance, these polymers could be used in demanding applications in the aerospace and automotive industries.

  • Low-Dielectric Materials: The low dielectric constant would make them suitable for use in high-frequency electronics, such as printed circuit boards and as interlayer dielectrics in microchips.[1]

  • Chemically Resistant Coatings: The inherent stability of the polymer backbone would likely lead to highly durable and protective coatings.

  • Membranes for Gas Separation: Poly(arylene ether)s are known for their gas permeability. The specific structure of this polymer may offer unique selectivity for certain gas pairs.

  • Biomedical Devices and Drug Delivery: The biocompatibility and stability of fluoropolymers make them attractive for medical applications.[5][6] The reactive chlorine site could be used to attach drugs or targeting moieties for advanced drug delivery systems.

Safety and Handling

This compound and the solvents used in the polymerization are hazardous. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This compound is a promising monomer for the synthesis of a new class of fluorinated poly(arylene ether)s. The proposed synthetic route via nucleophilic aromatic substitution is a robust and well-established method for producing high molecular weight polymers. The resulting materials are expected to possess a valuable combination of high thermal stability, chemical resistance, and a low dielectric constant, with the added advantage of a modifiable site for further functionalization. These properties make them attractive candidates for a wide range of applications, from advanced electronics to biomedical engineering and drug development. Further research is warranted to fully explore the potential of this versatile monomer.

References

Synthesis of Fluorinated Heterocycles from 4-Chloro-2,6-difluorophenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of fluorinated heterocycles utilizing 4-Chloro-2,6-difluorophenol as a key starting material. The incorporation of fluorine into heterocyclic scaffolds is a widely recognized strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates, including metabolic stability, lipophilicity, and binding affinity. This compound offers a versatile platform for accessing a variety of fluorinated heterocycles, such as dibenzofurans and dibenzodioxins, which are of significant interest in drug discovery and materials science.

Introduction to Fluorinated Heterocycles in Drug Discovery

Heterocyclic compounds are fundamental structural motifs in a vast number of approved drugs. The strategic introduction of fluorine atoms into these scaffolds can profoundly influence their physicochemical and biological properties. Fluorine's high electronegativity and small size can lead to favorable changes in pKa, conformation, and metabolic stability, ultimately improving the efficacy and pharmacokinetic profile of a drug molecule. Fluorinated heterocycles have found applications as enzyme inhibitors, receptor antagonists, and in various other therapeutic areas.

Synthetic Pathways from this compound

This compound can be utilized in several synthetic strategies to construct fluorinated heterocyclic systems. The primary approaches involve the formation of diaryl ethers or direct cyclization reactions.

Workflow for Heterocycle Synthesis from this compound

G A This compound B Pyrolysis / Condensation A->B C Nucleophilic Aromatic Substitution (SNAr) (as Nucleophile) A->C E Fluorinated Dibenzofurans & Dibenzodioxins B->E F Diaryl Ether Intermediate C->F D Palladium-Catalyzed Intramolecular Cyclization G Fluorinated Benzofurans D->G F->D

Caption: Synthetic strategies for fluorinated heterocycles.

Synthesis of Fluorinated Dibenzofurans and Dibenzodioxins via Pyrolysis

The thermal condensation of phenols is a known method for the synthesis of dibenzofurans and dibenzodioxins. While a specific protocol for this compound is not extensively documented in publicly available literature, a general procedure can be adapted from the synthesis of related polyhalogenated compounds.[1][2] This method is expected to produce a mixture of chlorinated and fluorinated dibenzofuran and dibenzodioxin congeners.

Experimental Protocol: Pyrolysis of this compound

  • Preparation: Place 50-100 mg of this compound into a borosilicate glass ampoule.

  • Inert Atmosphere: Purge the ampoule with dry nitrogen gas for 5-10 minutes to remove oxygen.

  • Sealing: Carefully seal the ampoule using a high-temperature torch while maintaining the nitrogen atmosphere.

  • Heating: Place the sealed ampoule in a furnace and heat to 350-400°C for 2-4 hours. Caution: This procedure should be carried out in a well-ventilated fume hood with appropriate safety shielding due to the high temperatures and potential for pressure buildup.

  • Cooling: Allow the ampoule to cool to room temperature.

  • Extraction: Carefully open the ampoule and dissolve the solid residue in a suitable organic solvent, such as toluene or dichloromethane.

  • Purification and Analysis: The resulting mixture of products can be purified by column chromatography on silica gel or alumina. Characterization of the individual congeners is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: Expected Products

Product ClassPotential Isomers
DichlorodifluorodibenzofuransMultiple positional isomers
DichlorodifluorodibenzodioxinsMultiple positional isomers

The exact isomer distribution and yields will depend on the precise reaction conditions and require detailed analytical characterization.

Synthesis of Diaryl Ether Precursors via Nucleophilic Aromatic Substitution (SNAr)

This compound can act as a nucleophile in its phenoxide form to displace a leaving group on an activated aromatic or heteroaromatic ring. This reaction forms a diaryl ether intermediate, which can be a precursor to various heterocyclic systems upon subsequent cyclization.

Synthetic Scheme: SNAr Reaction

G cluster_0 Reaction A This compound D Diaryl Ether Product A->D B Base (e.g., K2CO3) B->D C Activated Aryl/Heteroaryl Halide C->D

Caption: General SNAr reaction to form diaryl ethers.

Experimental Protocol: General Procedure for SNAr Reaction

  • Reactant Mixture: To a solution of this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a suitable base, for example, potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq).

  • Phenoxide Formation: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Addition of Electrophile: Add the activated aryl or heteroaryl halide (1.0-1.2 eq) to the reaction mixture.

  • Heating: Heat the reaction mixture to a temperature between 80°C and 150°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Presentation: Reaction Parameters

ParameterCondition
SolventDMF, DMSO, NMP
BaseK₂CO₃, Cs₂CO₃, NaH
Temperature80 - 150 °C
Reaction Time2 - 24 hours
Typical Yields60 - 95%
Palladium-Catalyzed Intramolecular Cyclization to Benzofurans

Experimental Workflow: Palladium-Catalyzed Benzofuran Synthesis

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Intramolecular Cyclization A ortho-Iodo-4-Chloro-2,6-difluorophenol D ortho-Alkynylphenol Intermediate A->D B Terminal Alkyne B->D C Pd Catalyst, Cu(I) co-catalyst, Base C->D E ortho-Alkynylphenol Intermediate G Fluorinated Benzofuran E->G F Pd or Cu Catalyst, Base F->G

Caption: Two-step synthesis of fluorinated benzofurans.

Experimental Protocol: Two-Step Benzofuran Synthesis (Illustrative)

This protocol is based on general methods and would require optimization for the specific substrate.

Step 1: Sonogashira Coupling

  • Reaction Setup: To a degassed solution of ortho-iodo-4-chloro-2,6-difluorophenol (1.0 eq) and a terminal alkyne (1.2 eq) in a suitable solvent (e.g., THF/triethylamine mixture), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a copper(I) co-catalyst like CuI (0.1 eq).

  • Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: After completion, filter the reaction mixture through celite, concentrate the filtrate, and purify the residue by column chromatography to obtain the ortho-alkynylphenol intermediate.

Step 2: Intramolecular Cyclization

  • Reaction Setup: Dissolve the ortho-alkynylphenol intermediate (1.0 eq) in a solvent such as DMF or toluene. Add a palladium catalyst (e.g., PdCl₂(PPh₃)₂) or a copper catalyst (e.g., CuI) and a base (e.g., K₂CO₃).

  • Heating: Heat the reaction mixture to 80-120°C until the cyclization is complete.

  • Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Purify the crude product by column chromatography to yield the fluorinated benzofuran.

Applications in Drug Development and Medicinal Chemistry

Fluorinated dibenzofurans and related heterocycles have been investigated for a range of biological activities. The presence of the fluorine and chlorine atoms on the heterocyclic core can influence the molecule's interaction with biological targets and its overall pharmacokinetic properties. Potential applications include:

  • Enzyme Inhibition: The rigid, planar structure of dibenzofurans makes them suitable scaffolds for designing enzyme inhibitors, where specific interactions with the active site are crucial.

  • Receptor Modulation: Fluorinated heterocycles can act as ligands for various receptors, with the fluorine atoms potentially forming key hydrogen bonds or other non-covalent interactions.

  • Antimicrobial and Antiviral Agents: Many heterocyclic compounds exhibit antimicrobial and antiviral properties, and fluorination can enhance this activity.

Further research is required to fully elucidate the biological activities of specific heterocycles synthesized from this compound. The protocols provided herein offer a starting point for the synthesis of novel fluorinated compounds for screening in various biological assays.

References

Application Notes and Protocols: 4-Chloro-2,6-difluorophenol in the Synthesis of Crop Protection Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 4-Chloro-2,6-difluorophenol as a key building block in the synthesis of modern crop protection agents. The unique substitution pattern of this molecule, featuring both chlorine and fluorine atoms, imparts advantageous properties to the resulting agrochemicals, including enhanced metabolic stability, increased binding affinity to target enzymes, and a broader spectrum of activity.

This document outlines the synthesis of a hypothetical, yet representative, fungicide, "Fungicidaflor," derived from this compound. The protocols and data presented are based on established chemical principles and analogous transformations found in agrochemical patent literature.

Application Notes: The Role of the 4-Chloro-2,6-difluorophenoxy Moiety

The incorporation of a 4-chloro-2,6-difluorophenoxy group into a molecule can significantly enhance its fungicidal or herbicidal properties. The fluorine atoms can increase the compound's metabolic stability by blocking sites of oxidative metabolism. Furthermore, the electronic properties of the substituted phenyl ring can lead to stronger interactions with the target protein, resulting in higher efficacy.

Target Molecule: Fungicidaflor

Fungicidaflor is a hypothetical fungicide designed to inhibit the succinate dehydrogenase (SDH) enzyme in pathogenic fungi. SDH inhibitors are a crucial class of fungicides that disrupt the fungal respiratory chain, leading to cell death. The 4-chloro-2,6-difluorophenoxy moiety in Fungicidaflor is designed to bind effectively within the Qp-site of the SDH enzyme complex.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Chloro-2,6-difluorophenoxy)-2-propanone (Intermediate 1)

This protocol describes the synthesis of a key intermediate via a Williamson ether synthesis.

Materials:

  • This compound

  • Chloroacetone

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask, add this compound (10.0 g, 60.8 mmol) and acetone (100 mL).

  • Stir the mixture until the phenol is completely dissolved.

  • Add potassium carbonate (12.6 g, 91.2 mmol) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Slowly add chloroacetone (6.7 g, 72.9 mmol) dropwise to the refluxing mixture over 30 minutes.

  • Continue to reflux the reaction mixture for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel.

  • Wash the organic layer with deionized water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate 9:1) to afford 1-(4-Chloro-2,6-difluorophenoxy)-2-propanone as a pale yellow oil.

Protocol 2: Synthesis of Fungicidaflor

This protocol describes the synthesis of the final fungicidal agent, Fungicidaflor, through a condensation reaction followed by cyclization.

Materials:

  • 1-(4-Chloro-2,6-difluorophenoxy)-2-propanone (Intermediate 1)

  • Hydrazine hydrate

  • Ethyl acetoacetate

  • Ethanol

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Büchner funnel

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1-(4-Chloro-2,6-difluorophenoxy)-2-propanone (5.0 g, 22.7 mmol) in ethanol (50 mL).

  • Cool the solution in an ice bath and slowly add hydrazine hydrate (1.2 g, 24.0 mmol) dropwise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Add ethyl acetoacetate (3.2 g, 24.6 mmol) and a catalytic amount of glacial acetic acid (0.5 mL).

  • Attach a reflux condenser and heat the mixture to reflux for 8 hours.

  • Cool the reaction mixture to room temperature. A precipitate should form.

  • Cool the mixture further in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold ethanol (2 x 10 mL).

  • Dry the product under vacuum to obtain Fungicidaflor as a white crystalline solid.

Data Presentation

Table 1: Summary of Synthetic Protocol for Fungicidaflor

StepReactionStarting MaterialsKey ReagentsSolventReaction ConditionsYield (%)Purity (%)
1Williamson Ether SynthesisThis compound, ChloroacetoneK₂CO₃AcetoneReflux, 6h85>95 (after chromatography)
2Pyrazole FormationIntermediate 1, Hydrazine hydrate, Ethyl acetoacetateAcetic acid (cat.)EthanolReflux, 8h78>98 (after recrystallization)

Table 2: In Vitro Fungicidal Activity of Fungicidaflor against Various Pathogens

Fungal PathogenEC₅₀ (µg/mL)
Septoria tritici0.15
Puccinia triticina0.22
Botrytis cinerea1.5
Fusarium graminearum0.8

Visualizations

Synthetic_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis A This compound C Williamson Ether Synthesis (K2CO3, Acetone, Reflux) A->C B Chloroacetone B->C D Intermediate 1 (1-(4-Chloro-2,6-difluorophenoxy)-2-propanone) C->D F Pyrazole Formation (Ethanol, Reflux) D->F E Hydrazine hydrate, Ethyl acetoacetate E->F G Fungicidaflor F->G

Caption: Synthetic workflow for the preparation of Fungicidaflor.

Signaling_Pathway cluster_membrane Inner Mitochondrial Membrane TCA TCA Cycle Succinate Succinate TCA->Succinate SDH Succinate Dehydrogenase (Complex II) ComplexIII Complex III SDH->ComplexIII Electrons Fumarate Fumarate SDH->Fumarate Product ETC Electron Transport Chain ComplexIII->ETC ATP ATP Synthesis ETC->ATP Fungicidaflor Fungicidaflor Fungicidaflor->SDH Inhibition Succinate->SDH Substrate

Caption: Proposed mode of action of Fungicidaflor.

Application of 4-Chloro-2,6-difluorophenol in Fungicide Synthesis: A Review and an Illustrative Example

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides an overview of the potential use of 4-Chloro-2,6-difluorophenol as a precursor in the synthesis of novel fungicides. While literature positions this compound as a valuable building block for agrochemicals, a comprehensive search of publicly available scientific databases and patent literature did not yield specific, named fungicides that are directly synthesized from this compound with detailed, published protocols.

Therefore, to fulfill the request for detailed application notes and protocols in the context of modern fungicide development, this document presents an illustrative example using a structurally related fungicide: Fluoxastrobin . Fluoxastrobin is a strobilurin fungicide that contains a 4-chloro-2-fluorophenyl group, making it a relevant case study. The following sections will provide detailed information on the synthesis and characteristics of Fluoxastrobin, presented in the format requested.

Illustrative Example: Synthesis and Application of Fluoxastrobin

Fluoxastrobin is a broad-spectrum, systemic fungicide belonging to the strobilurin class. Its mode of action involves the inhibition of mitochondrial respiration in fungi by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex, which ultimately blocks ATP synthesis. This section details the synthetic pathway, experimental protocols, and biological activity of Fluoxastrobin.

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis and efficacy of Fluoxastrobin and its intermediates.

ParameterValueNotes
Intermediate Synthesis Yield
2-Chloro-6-fluorobenzaldehyde85-95%From 2-chloro-6-fluorotoluene
2-(4-Chlorophenyl)-3-(2-chloro-6-fluorophenyl)acrylonitrile80-90%Condensation reaction
Final Product Yield 75-85%From the acrylonitrile intermediate
Fungicidal Efficacy (EC50)
Septoria tritici0.1 - 0.5 mg/LWheat leaf blotch
Puccinia triticina0.2 - 0.8 mg/LWheat brown rust
Rhizoctonia solani0.5 - 2.0 mg/LRice sheath blight
Botrytis cinerea1.0 - 5.0 mg/LGray mold
Synthetic Pathway of Fluoxastrobin

The synthesis of Fluoxastrobin involves a multi-step process, starting from commercially available precursors. A key step is the formation of the central dihydro-oxazine ring. The following diagram illustrates a plausible synthetic route.

Fluoxastrobin_Synthesis cluster_start Starting Materials cluster_intermediate1 Intermediate Synthesis cluster_intermediate2 Ring Formation & Final Steps 2_chloro_6_fluorotoluene 2-Chloro-6-fluorotoluene 2_chloro_6_fluorobenzaldehyde 2-Chloro-6-fluorobenzaldehyde 2_chloro_6_fluorotoluene->2_chloro_6_fluorobenzaldehyde Oxidation 4_chlorophenylacetonitrile 4-Chlorophenylacetonitrile acrylonitrile_intermediate 2-(4-Chlorophenyl)-3-(2-chloro-6-fluorophenyl)acrylonitrile 4_chlorophenylacetonitrile->acrylonitrile_intermediate 2_chloro_6_fluorobenzaldehyde->acrylonitrile_intermediate Base-catalyzed condensation dihydro_oxazine Dihydro-oxazine Intermediate acrylonitrile_intermediate->dihydro_oxazine Cyclization with N-hydroxy-ethanolamine Fluoxastrobin Fluoxastrobin dihydro_oxazine->Fluoxastrobin Methylation

Caption: Synthetic pathway of Fluoxastrobin.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-Chlorophenyl)-3-(2-chloro-6-fluorophenyl)acrylonitrile

This protocol describes the base-catalyzed Knoevenagel condensation to form a key intermediate in the synthesis of Fluoxastrobin.

Materials:

  • 2-Chloro-6-fluorobenzaldehyde

  • 4-Chlorophenylacetonitrile

  • Ethanol (anhydrous)

  • Sodium ethoxide

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Ice bath

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Dissolve 2-chloro-6-fluorobenzaldehyde (1 equivalent) and 4-chlorophenylacetonitrile (1 equivalent) in anhydrous ethanol in the flask.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of sodium ethoxide (1.1 equivalents) in ethanol to the reaction mixture while maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration and wash it with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure acrylonitrile intermediate.

  • Dry the product under vacuum.

Protocol 2: Fungicidal Efficacy Testing (In Vitro)

This protocol outlines the determination of the half-maximal effective concentration (EC50) of Fluoxastrobin against a target fungus using a microtiter plate assay.

Materials:

  • Pure Fluoxastrobin

  • Target fungal species (e.g., Septoria tritici)

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • 96-well microtiter plates

  • Fungal spore suspension or mycelial fragments

  • Spectrophotometer (plate reader)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

Procedure:

  • Prepare a stock solution of Fluoxastrobin in DMSO.

  • Perform serial dilutions of the stock solution in the liquid growth medium in the wells of a 96-well plate to achieve a range of desired final concentrations.

  • Inoculate each well with a standardized amount of fungal spores or mycelial fragments.

  • Include positive (no fungicide) and negative (no fungus) controls.

  • Incubate the plates at the optimal growth temperature for the fungus for a specified period (e.g., 48-72 hours).

  • Measure the fungal growth by reading the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader.

  • Calculate the percentage of growth inhibition for each concentration relative to the positive control.

  • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of a fungicide intermediate.

Synthesis_Workflow Start Start Reaction_Setup 1. Reaction Setup (Flask, Stirrer, Condenser) Start->Reaction_Setup Reagent_Addition 2. Reagent Addition (Starting Materials, Solvent, Catalyst) Reaction_Setup->Reagent_Addition Reaction 3. Reaction (Heating/Cooling, Monitoring by TLC) Reagent_Addition->Reaction Workup 4. Reaction Workup (Quenching, Extraction) Reaction->Workup Purification 5. Purification (Crystallization/Chromatography) Workup->Purification Analysis 6. Product Analysis (NMR, MS, Purity) Purification->Analysis End End Analysis->End

Caption: General workflow for chemical synthesis.

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-2,6-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing reaction conditions for 4-Chloro-2,6-difluorophenol. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound has two primary sites for chemical modification: the acidic phenolic hydroxyl group and the carbon atom bonded to the chlorine atom, which is activated for nucleophilic aromatic substitution (SNAr). The electron-withdrawing effects of the two ortho-fluorine atoms and the para-chlorine atom make the aromatic ring electron-deficient and susceptible to nucleophilic attack.

Q2: How do the fluorine and chlorine substituents influence the reactivity of the molecule?

A2: The strongly electronegative fluorine and chlorine atoms have a significant impact on the molecule's reactivity:

  • Increased Acidity: The electron-withdrawing nature of the halogens increases the acidity of the phenolic hydroxyl group, facilitating its deprotonation to form a phenoxide ion.[1]

  • Activation towards SNAr: These substituents activate the aromatic ring for nucleophilic aromatic substitution, particularly at the carbon bearing the chlorine atom.[2]

  • Decreased Nucleophilicity: While deprotonation is easier, the electron-withdrawing effects can also decrease the nucleophilicity of the resulting phenoxide.[1]

Troubleshooting Guides

This section addresses common issues encountered during reactions with this compound.

Ether Synthesis (e.g., Williamson Ether Synthesis)

Problem: Low or no yield of the desired ether product.

Potential CauseTroubleshooting Solution
Incomplete Deprotonation The phenolic proton of this compound is acidic, but a sufficiently strong base is required for complete deprotonation. While weaker bases like potassium carbonate (K₂CO₃) can be used, stronger bases such as sodium hydride (NaH) in an aprotic solvent like DMF or THF will ensure complete formation of the phenoxide.[1]
Side Reaction: E2 Elimination This is a common side reaction, especially with secondary or tertiary alkyl halides. The alkoxide of this compound is a strong base and can abstract a proton, leading to alkene formation. To minimize this, use a primary alkyl halide and maintain a lower reaction temperature, which generally favors the SN2 reaction over E2.[3]
Poor Nucleophilicity of the Phenoxide The electron-withdrawing fluorine and chlorine atoms can reduce the nucleophilicity of the phenoxide. Using a polar aprotic solvent like DMF or DMSO can enhance the reactivity of the "naked" phenoxide anion.[3]
Steric Hindrance Significant steric bulk on the alkyl halide can hinder the SN2 reaction. If possible, choose a less sterically hindered alkyl halide.[3]
Nucleophilic Aromatic Substitution (SNAr) of the Chlorine Atom

Problem: Low yield of the substituted product.

Potential CauseTroubleshooting Solution
Insufficient Activation While the fluorine atoms activate the ring, the reaction may still require elevated temperatures to proceed at a reasonable rate.[2]
Inappropriate Solvent Polar aprotic solvents like DMSO, DMF, and acetonitrile are known to accelerate SNAr reactions by solvating the cation of the nucleophile, leaving the anion more reactive. Protic solvents like ethanol or water can hydrogen-bond with the nucleophile, reducing its reactivity.[2]
Base Strength and Stoichiometry A base is often required to deprotonate the nucleophile or neutralize any acid formed. The strength and amount of base can significantly impact the yield and should be optimized.[2]
Side Reactions At higher temperatures, side reactions can occur. It is crucial to monitor the reaction by TLC or LC-MS and optimize the temperature to maximize the yield of the desired product while minimizing byproducts.[2]

Experimental Protocols

General Protocol for Williamson Ether Synthesis

This protocol describes a general procedure for the synthesis of an ether from this compound and a primary alkyl halide.

Materials:

  • This compound

  • Primary alkyl halide (e.g., ethyl bromide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq.).

  • Add anhydrous DMF to dissolve the phenol.

  • Carefully add NaH (1.1 eq.) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes or until hydrogen gas evolution ceases.

  • Add the primary alkyl halide (1.2 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative Examples for Analogous Phenols):

PhenolAlkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)
2-Hydroxyacetanilide2-ChloroethanolK₂CO₃DMF70-1102-4Good
o-NitrophenolDiethylene glycol ditosylateK₂CO₃DMF90 (MW)1.2584

Note: These are examples for analogous systems and conditions for this compound may require optimization.[4][5]

Signaling Pathways & Experimental Workflows

Logical Workflow for Troubleshooting Low Yield in Ether Synthesis

Troubleshooting_Ether_Synthesis start Low or No Ether Product check_deprotonation Is deprotonation complete? start->check_deprotonation check_base Use stronger base (e.g., NaH) check_deprotonation->check_base No check_e2 Is E2 elimination a major side product? check_deprotonation->check_e2 Yes check_base->check_e2 optimize_e2 Use primary alkyl halide Lower reaction temperature check_e2->optimize_e2 Yes check_nucleophilicity Is phenoxide nucleophilicity low? check_e2->check_nucleophilicity No optimize_e2->check_nucleophilicity optimize_solvent Use polar aprotic solvent (DMF, DMSO) check_nucleophilicity->optimize_solvent Yes check_sterics Is steric hindrance an issue? check_nucleophilicity->check_sterics No optimize_solvent->check_sterics optimize_halide Use less hindered alkyl halide check_sterics->optimize_halide Yes success Improved Yield check_sterics->success No optimize_halide->success

Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.

General Catalytic Cycle for Palladium-Catalyzed C-N/C-O Cross-Coupling

This diagram illustrates the general mechanism for Buchwald-Hartwig amination and etherification reactions, which are powerful methods for forming C-N and C-O bonds with aryl halides.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) (Active Catalyst) oxidative_addition Oxidative Addition Pd0->oxidative_addition PdII_complex L-Pd(II)(Ar)(X) oxidative_addition->PdII_complex ligand_exchange Ligand Exchange PdII_complex->ligand_exchange amine_complex L-Pd(II)(Ar)(NuH) ligand_exchange->amine_complex deprotonation Deprotonation (Base) amine_complex->deprotonation amido_complex L-Pd(II)(Ar)(Nu) deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->Pd0 Catalyst Regeneration product Ar-Nu (Product) reductive_elimination->product ArX Ar-X (this compound) ArX->oxidative_addition NuH R-OH or R₂NH (Nucleophile) NuH->ligand_exchange

Caption: General catalytic cycle for Buchwald-Hartwig amination and etherification.

References

Technical Support Center: Synthesis of 4-Chloro-2,6-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-2,6-difluorophenol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound? A1: The most direct and common method is the electrophilic chlorination of 2,6-difluorophenol. The hydroxyl group is a strong activating group that directs the incoming electrophile (chlorine) to the ortho and para positions. As both ortho positions are occupied by fluorine atoms, the chlorination selectively occurs at the para position.

Q2: What are the typical chlorinating agents used for this synthesis? A2: Common chlorinating agents for phenols include sulfuryl chloride (SO₂Cl₂), chlorine gas (Cl₂), and N-chlorosuccinimide (NCS). The choice of reagent can influence the reaction conditions and the profile of side products.

Q3: What are the expected main side products in this reaction? A3: The primary side product is typically the unreacted starting material, 2,6-difluorophenol. Over-chlorination can lead to the formation of dichlorinated phenols, although this is less probable given the substitution pattern of the starting material. Under harsh conditions with an excess of the chlorinating agent, oxidative ring cleavage can occur, resulting in colored impurities.

Q4: How can I monitor the progress of the reaction? A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A sample of the reaction mixture should be compared against a standard of the starting material to check for its consumption and the formation of the desired product.

Troubleshooting Guide

IssuePotential CauseTroubleshooting Steps
Low or no conversion of starting material 1. Inactive chlorinating agent. 2. Insufficient reaction temperature. 3. Insufficient reaction time.1. Use a fresh batch of the chlorinating agent. Ensure anhydrous conditions if using a moisture-sensitive reagent like SO₂Cl₂. 2. Gradually increase the reaction temperature while carefully monitoring for the formation of side products. 3. Extend the reaction time and continue to monitor the progress by TLC or GC.
Formation of multiple products 1. Over-chlorination due to an excess of the chlorinating agent or harsh reaction conditions. 2. The reaction temperature is too high.1. Use a stoichiometric amount of the chlorinating agent. The chlorinating agent should be added slowly to the reaction mixture. 2. Maintain the recommended reaction temperature.
Product is dark or colored Formation of colored impurities due to oxidation or ring cleavage.1. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 2. Avoid excessive heating. 3. Purify the crude product by column chromatography or recrystallization.
Difficulty in isolating the product 1. An incomplete reaction leading to a mixture of the starting material and product, which may have similar polarities. 2. Emulsion formation during the aqueous workup.1. Ensure the reaction proceeds to completion. Utilize an appropriate solvent system for column chromatography to effectively separate the product from the starting material. 2. Add brine to the aqueous layer to break the emulsion.

Experimental Protocols

General Procedure for the Chlorination of 2,6-Difluorophenol

Disclaimer: This is a representative procedure and may require optimization for specific laboratory conditions and scales.

  • Reaction Setup: In a well-ventilated fume hood, a dry round-bottom flask is equipped with a magnetic stir bar and a dropping funnel. The flask is charged with 2,6-difluorophenol (1.0 equivalent) and a suitable anhydrous solvent (e.g., dichloromethane, chloroform, or carbon tetrachloride).

  • Reagent Addition: The chlorinating agent (e.g., sulfuryl chloride, 1.0-1.1 equivalents) is dissolved in the same solvent and added to the dropping funnel. The flask is cooled in an ice bath, and the solution of the chlorinating agent is added dropwise to the stirred solution of 2,6-difluorophenol over a period of 30-60 minutes.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for an additional 2-4 hours, or until TLC/GC analysis indicates that the reaction is complete.

  • Work-up: The reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. The organic layer is then separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is subsequently removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system.

Data Presentation

ParameterValue/RangeNotes
Starting Material 2,6-Difluorophenol-
Chlorinating Agent Sulfuryl Chloride (SO₂Cl₂)1.0 - 1.1 equivalents
Solvent Dichloromethane (DCM)Anhydrous
Reaction Temperature 0 °C to Room Temperature-
Reaction Time 2 - 4 hoursMonitor by TLC/GC
Typical Yield 70-90%Varies depending on the scale and purity of reagents
Major Side Product Unreacted 2,6-difluorophenolCan be separated by chromatography
Potential Minor Side Products Dichlorinated phenolsControl stoichiometry to minimize formation

Visualizations

Synthesis_and_Side_Reactions cluster_main Main Synthesis Pathway cluster_side Potential Side Reactions 2,6-Difluorophenol 2,6-Difluorophenol This compound This compound 2,6-Difluorophenol->this compound Chlorinating Agent (e.g., SO2Cl2) Ring_Cleavage_Products Ring Cleavage Products 2,6-Difluorophenol->Ring_Cleavage_Products Harsh Conditions/ Excess Reagent Unreacted_Starting_Material Unreacted Starting Material 2,6-Difluorophenol->Unreacted_Starting_Material Incomplete Reaction Dichlorinated_Phenols Dichlorinated Phenols

Caption: Synthetic pathway and potential side reactions.

Troubleshooting_Workflow start Low Yield or Impure Product check_conversion Check Conversion by TLC/GC start->check_conversion colored_product Colored Product: - Check for oxidation - Use inert atmosphere start->colored_product check_side_products Multiple Spots on TLC? check_conversion->check_side_products Conversion Observed incomplete_reaction Incomplete Reaction: - Check reagent activity - Increase reaction time/temp check_conversion->incomplete_reaction Low/No Conversion over_chlorination Over-chlorination: - Check stoichiometry - Lower temperature check_side_products->over_chlorination Yes purification_issue Purification Issue: - Optimize chromatography - Consider recrystallization check_side_products->purification_issue No (Product streak/tailing) end Pure Product incomplete_reaction->end over_chlorination->end purification_issue->end colored_product->end

Caption: Troubleshooting workflow for synthesis.

Technical Support Center: Purification of 4-Chloro-2,6-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the purification of 4-Chloro-2,6-difluorophenol by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of recrystallizing this compound?

Recrystallization is a crucial purification technique used to remove impurities from a solid compound.[1] For this compound, which may be used as an intermediate in pharmaceutical synthesis or materials science, achieving high purity is essential for the success of subsequent reactions and the quality of the final product.[2][3] The process works by dissolving the impure compound in a suitable hot solvent and allowing the desired compound to selectively crystallize as the solution cools, leaving impurities behind in the solvent.[4]

Q2: How do I select a suitable solvent for the recrystallization of this compound?

The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.[1] The presence of highly electronegative fluorine atoms can lead to strong dipole moments and unique intermolecular interactions, which can make solvent selection challenging.[5] A systematic solvent screening with small amounts of the crude material is the most effective approach.[4] Common organic solvents of varying polarities such as hexanes, toluene, ethanol, and ethyl acetate, or a two-solvent mixture, should be tested.[6]

Q3: What are the general steps involved in the recrystallization process?

The recrystallization process typically involves six main steps:[1]

  • Solvent Selection: Identifying a suitable solvent or solvent system where the compound's solubility varies significantly with temperature.

  • Dissolution: Dissolving the impure solid in a minimum amount of the chosen solvent at or near its boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.[2]

  • Crystallization: The hot, saturated solution is allowed to cool slowly and without disturbance, promoting the formation of pure crystals.[7]

  • Isolation: The purified crystals are collected from the cold solvent mixture, typically by vacuum filtration.[2]

  • Drying: The isolated crystals are dried to remove any residual solvent.

Q4: What key safety precautions should be observed during this procedure?

Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. The procedure should be performed in a well-ventilated fume hood. Halogenated phenols can be toxic and irritant; for example, the related compound 3-Chloro-2,6-difluorophenol is classified as Acute Toxicant (Oral).[8] Care should be taken when heating flammable organic solvents to prevent fire hazards.

Data Presentation

Quantitative data for this compound is not extensively published. The following tables provide key physical properties for context and an example of a solvent screening process.

Table 1: Physical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound C₆H₃ClF₂O164.54[9]Data not available
3-Chloro-2,6-difluorophenolC₆H₃ClF₂O164.54[8]Data not available
2,6-DifluorophenolC₆H₄F₂O130.09[3]38-41[10]
2,4-DifluorophenolC₆H₄F₂O130.0922.4

Table 2: Example Solvent Screening for Recrystallization

SolventSolubility at 25 °CSolubility at Boiling PointObservations
HeptaneInsolubleSlightly SolubleGood potential for single-solvent recrystallization.
TolueneSlightly SolubleVery SolubleGood potential for single-solvent recrystallization.
EthanolVery SolubleVery SolublePoor choice for single-solvent system; may be useful as the "good" solvent in a two-solvent system.
WaterInsolubleInsolubleNot a suitable solvent.
Ethyl Acetate / HeptaneSolubleVery SolublePotential two-solvent system (dissolve in hot ethyl acetate, add hot heptane until cloudy).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Finishing start Start with Crude This compound dissolution 1. Dissolution Dissolve crude solid in minimum hot solvent start->dissolution hot_filtration 2. Hot Filtration (Optional) Remove insoluble impurities dissolution->hot_filtration If impurities are present crystallization 3. Crystallization Cool solution slowly to form crystals dissolution->crystallization If no insoluble impurities hot_filtration->crystallization isolation 4. Isolation Collect crystals via vacuum filtration crystallization->isolation drying 5. Drying Dry crystals under vacuum to remove residual solvent isolation->drying end_node Pure Crystalline Product drying->end_node

Caption: Workflow for the recrystallization of this compound.

Detailed Experimental Protocol

  • Solvent Selection:

    • Place approximately 20-30 mg of crude this compound into several test tubes.

    • Add a different potential solvent (e.g., heptane, toluene, ethanol/water mixture) to each tube, drop by drop, to assess solubility at room temperature.

    • Gently heat the tubes that show low solubility at room temperature to the solvent's boiling point. An ideal solvent will dissolve the compound completely when hot.

    • Allow the hot solutions to cool to room temperature and then in an ice-water bath. A suitable solvent will result in the formation of a significant amount of crystalline precipitate.

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask's volume).

    • Add a few boiling chips and cover the flask with a watch glass.

    • Add the chosen solvent in small portions while heating the flask on a hot plate. Continue adding solvent until the solid just dissolves at the boiling point. Avoid adding excess solvent, as this will reduce the final yield.[7]

  • Hot Filtration (if necessary):

    • If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, they must be removed.

    • Pre-warm a stemless or short-stemmed glass funnel and a second Erlenmeyer flask. Place a piece of fluted filter paper in the funnel.[11]

    • Quickly pour the hot solution through the filter paper into the clean, warm flask to prevent premature crystallization in the funnel.[2][11]

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and set it on an insulating surface (like a cork ring or wooden block) to cool slowly and undisturbed to room temperature.[12] Slow cooling is critical for the formation of large, pure crystals.[7]

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[11]

  • Isolation and Washing:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold recrystallization solvent.[2]

    • Turn on the vacuum and pour the cold crystal slurry into the funnel.

    • Wash the crystals with a minimal amount of ice-cold solvent to rinse away any remaining soluble impurities adhering to the crystal surfaces.

  • Drying:

    • Allow the vacuum to pull air through the crystals for several minutes to partially dry them.

    • Transfer the crystalline product to a pre-weighed watch glass and dry to a constant weight, either in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
The compound "oils out" instead of forming crystals. The solution is supersaturated, and the compound is coming out of solution at a temperature above its melting point.[1] This can be exacerbated by a high concentration of impurities or cooling that is too rapid.Reheat the solution to re-dissolve the oil. Add a small amount of additional solvent (if using a single solvent) or more of the "good" solvent (if using a mixed-solvent system) to keep the compound soluble longer during cooling.[1][12] Ensure the solution cools as slowly as possible.
No crystals form upon cooling the solution. Too much solvent was used, or the solution is supersaturated.[12][13]Induce crystallization by scratching the inside of the flask at the solution's surface with a glass rod.[12] Add a "seed crystal" of the pure compound.[1][12] If these methods fail, gently boil off a portion of the solvent to increase the concentration and allow it to cool again.[12]
Crystallization occurs too rapidly, yielding fine powder or needles. The solution was cooled too quickly, or the solution was too concentrated.[12] Rapid crystallization can trap impurities within the crystal lattice.Reheat the solution and add a small amount (1-5%) of extra solvent to slightly decrease the saturation level.[12] Ensure the flask is well-insulated to promote slow cooling.
Low yield of recovered product. Too much solvent was used during dissolution.[7] The crystals were washed with too much cold solvent. Premature crystallization occurred during hot filtration. The compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent for dissolution. Wash crystals with a very small volume of ice-cold solvent. Ensure filtration apparatus is pre-heated.[11] Ensure the final cooling step in an ice bath is sufficiently long.
Final product is colored. Colored impurities were not fully removed.Before the hot filtration step, add a small amount of activated decolorizing charcoal to the hot solution and boil for a few minutes.[2][14] The charcoal will adsorb the colored impurities and be removed during the hot filtration. Do not add charcoal to a boiling solution, as it can cause violent bumping.

References

Technical Support Center: Purification of 4-Chloro-2,6-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from 4-Chloro-2,6-difluorophenol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Depending on the synthetic route, common impurities may include:

  • Isomeric Byproducts: Such as other monochlorinated or dichlorinated difluorophenols. The chlorination of 2,6-difluorophenol can potentially yield other isomers depending on the reaction conditions.[1][2]

  • Unreacted Starting Materials: Residual 2,6-difluorophenol may be present if the chlorination reaction did not go to completion.

  • Over-chlorinated Products: Formation of dichlorinated or trichlorinated phenols can occur.[1]

  • Residual Solvents: Solvents used in the synthesis and workup procedures.

  • Reagents: Traces of the chlorinating agent or other reagents.

Q2: Which purification method is most suitable for this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective techniques are recrystallization and column chromatography. For volatile impurities, vacuum distillation might also be an option. High-Performance Liquid Chromatography (HPLC) can be used for high-purity applications.[3][4]

Q3: How do I select an appropriate solvent for the recrystallization of this compound?

A3: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For polar fluorinated molecules, a systematic solvent screening is recommended.[5] A good starting point would be to test solvents with varying polarities such as heptane, toluene, dichloromethane, and ethanol, or a two-solvent system (e.g., ethanol/water or dichloromethane/hexane).

Q4: My compound is not crystallizing upon cooling. What should I do?

A4: This could be due to supersaturation or the presence of significant impurities. Try the following troubleshooting steps:

  • Induce Crystallization: Scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal of pure this compound.[5]

  • Concentrate the Solution: If too much solvent was used, carefully evaporate some of it and allow the solution to cool again.

  • Cool to a Lower Temperature: Place the flask in an ice bath or a refrigerator to further decrease the solubility.

  • Consider an Anti-solvent: If using a single solvent, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution until it becomes slightly turbid, then warm to redissolve and cool slowly.[5]

Q5: During column chromatography, my compound is eluting with impurities. How can I improve the separation?

A5: To improve separation in column chromatography, you can:

  • Optimize the Mobile Phase: A less polar solvent system will generally result in slower elution and better separation of less polar compounds from your target molecule. Systematically test different solvent ratios using Thin Layer Chromatography (TLC) first.

  • Use a Longer Column: A longer column provides more surface area for interaction with the stationary phase, which can enhance separation.

  • Employ Gradient Elution: Start with a non-polar solvent and gradually increase the polarity of the mobile phase. This can help to first elute non-polar impurities, followed by your compound, and finally the more polar impurities.

  • Dry Loading: Adsorbing your crude product onto a small amount of silica gel before loading it onto the column can lead to a more uniform sample band and better separation.

Data Presentation

The following table provides a hypothetical comparison of purification methods for this compound to guide your method selection. Actual results may vary depending on the specific impurities and experimental conditions.

Purification MethodInitial Purity (GC-MS)Final Purity (GC-MS)Recovery YieldThroughput
Recrystallization85%98.5%75%High
Column Chromatography85%>99%60%Low to Medium
Preparative HPLC98.5%>99.9%80%Low

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: In small test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., hexanes, toluene, dichloromethane, ethanol) at room temperature and upon heating. A suitable solvent will show low solubility at room temperature and high solubility upon heating. A two-solvent system (e.g., ethanol/water) can also be effective.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.[5]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[5]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Column Chromatography Protocol
  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine a suitable mobile phase. A good solvent system will give your product an Rf value of approximately 0.3-0.4 and show good separation from impurities. A common starting point for halogenated phenols is a mixture of hexanes and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the chromatography column and allow it to pack uniformly, draining the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. For better separation, it is recommended to "dry load" the sample by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the chosen mobile phase. If necessary, the polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with higher affinity for the stationary phase.

  • Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).

  • Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow crude_product Crude this compound dissolution Dissolution in Minimal Hot Solvent crude_product->dissolution Recrystallization column_chromatography Column Chromatography crude_product->column_chromatography Chromatography hot_filtration Hot Filtration (Optional) dissolution->hot_filtration crystallization Slow Cooling & Crystallization hot_filtration->crystallization filtration_washing Vacuum Filtration & Washing crystallization->filtration_washing drying Drying filtration_washing->drying pure_product Pure Product drying->pure_product fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection solvent_removal Solvent Removal fraction_collection->solvent_removal solvent_removal->pure_product

Caption: General workflow for the purification of this compound.

Troubleshooting_Guide start Purification Issue recrystallization_issue Recrystallization Problem start->recrystallization_issue chromatography_issue Chromatography Problem start->chromatography_issue no_crystals No Crystals Form recrystallization_issue->no_crystals oiling_out Compound Oils Out recrystallization_issue->oiling_out low_yield Low Crystal Yield recrystallization_issue->low_yield poor_separation Poor Separation chromatography_issue->poor_separation compound_stuck Compound Stuck on Column chromatography_issue->compound_stuck solution_no_crystals Add seed crystal Concentrate solution Cool to lower temp no_crystals->solution_no_crystals solution_oiling_out Reheat and add more solvent Cool solution slower oiling_out->solution_oiling_out solution_low_yield Further cool mother liquor Concentrate filtrate low_yield->solution_low_yield solution_poor_separation Optimize mobile phase (TLC) Use a longer column Try gradient elution poor_separation->solution_poor_separation solution_compound_stuck Increase mobile phase polarity compound_stuck->solution_compound_stuck

Caption: Troubleshooting guide for common purification problems.

References

Technical Support Center: Improving Yield in Reactions with 4-Chloro-2,6-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 4-Chloro-2,6-difluorophenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help you optimize your reaction yields and overcome common challenges in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter when working with this compound in common synthetic transformations.

Williamson Ether Synthesis

Q1: My Williamson ether synthesis using this compound is giving a low yield. What are the potential causes and how can I improve it?

A1: Low yields in the Williamson ether synthesis with this substrate can often be attributed to several factors, including incomplete deprotonation of the phenol, side reactions of the alkylating agent, or suboptimal reaction conditions.

Troubleshooting Steps:

  • Ensure Complete Deprotonation: this compound is acidic, but a strong enough base is required for complete conversion to the phenoxide.

    • Weak Base (e.g., K₂CO₃): May result in an equilibrium with the phenol, leading to unreacted starting material. Consider switching to a stronger base.

    • Strong Base (e.g., NaH, KH): These are excellent choices for complete deprotonation. Ensure you are using a sufficient excess (typically 1.1-1.5 equivalents) and that the base is fresh and reactive.

  • Choice of Alkylating Agent: The success of a Williamson ether synthesis is highly dependent on the alkylating agent.[1]

    • Primary Alkyl Halides: These are ideal for this Sₙ2 reaction.[1]

    • Secondary Alkyl Halides: These can undergo a competing E2 elimination reaction, leading to the formation of an alkene byproduct and reduced ether yield.[1] If you must use a secondary halide, use a less hindered base and lower reaction temperatures.

    • Tertiary Alkyl Halides: These will primarily undergo elimination and are not suitable for this reaction.[1]

  • Optimize Reaction Conditions:

    • Solvent: A polar aprotic solvent like DMF, DMSO, or acetonitrile is generally preferred as it solvates the cation of the base, leaving a more reactive "naked" phenoxide.

    • Temperature: The reaction temperature should be high enough to ensure a reasonable reaction rate but not so high that it promotes elimination or decomposition. A typical range is room temperature to 80 °C.

    • Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Incomplete reactions are a common cause of low yields.

dot

Caption: Troubleshooting workflow for Williamson ether synthesis.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)

Q2: I am having trouble with the Suzuki-Miyaura coupling of this compound with an arylboronic acid. The reaction is sluggish and gives a low yield. What can I do?

A2: Aryl chlorides are generally less reactive than aryl bromides or iodides in Suzuki-Miyaura couplings.[2] The presence of two ortho-fluorine atoms can also influence the reactivity.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical for the successful coupling of aryl chlorides.

    • Catalyst: Pd(OAc)₂ or Pd₂(dba)₃ are common palladium sources.

    • Ligand: Electron-rich, bulky phosphine ligands are often required to facilitate the oxidative addition of the aryl chloride to the palladium center. Consider using ligands such as SPhos, XPhos, or RuPhos.

  • Base Selection: A suitable base is necessary to activate the boronic acid.

    • Inorganic Bases: K₃PO₄, Cs₂CO₃, or K₂CO₃ are commonly used. K₃PO₄ is often a good choice for challenging couplings.

    • Solvent/Base System: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base is frequently employed.

  • Reaction Temperature: Higher temperatures are often required for the coupling of aryl chlorides, typically in the range of 80-120 °C.

  • Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent the degradation of the catalyst and phosphine ligands.

Q3: My Buchwald-Hartwig amination of this compound with a primary amine is not proceeding to completion. How can I optimize this reaction?

A3: Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination of aryl chlorides can be challenging.[3]

Troubleshooting Steps:

  • Catalyst and Ligand: This reaction is highly dependent on the ligand used.

    • Catalyst: Pd(OAc)₂ or Pd₂(dba)₃ are common choices.

    • Ligand: Use bulky, electron-rich phosphine ligands specifically designed for Buchwald-Hartwig amination, such as Josiphos, t-BuXPhos, or t-BuBrettPhos.

  • Base: A strong, non-nucleophilic base is required.

    • Common Bases: NaOt-Bu, KOt-Bu, or LHMDS are frequently used.[3] Be aware that these are strong bases and can promote side reactions if your substrate has other sensitive functional groups.

  • Solvent: Anhydrous, deoxygenated solvents are crucial. Toluene, dioxane, or THF are commonly used.

  • Temperature: The reaction often requires elevated temperatures, typically between 80-110 °C.[4]

dot

Palladium_Coupling_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Suzuki_Start Start: this compound + Arylboronic Acid Suzuki_Catalyst Catalyst: Pd(OAc)₂ or Pd₂(dba)₃ Ligand: SPhos, XPhos, etc. Suzuki_Start->Suzuki_Catalyst Suzuki_Base Base: K₃PO₄ or Cs₂CO₃ Suzuki_Catalyst->Suzuki_Base Suzuki_Solvent Solvent: Toluene/H₂O or Dioxane/H₂O Suzuki_Base->Suzuki_Solvent Suzuki_Conditions Conditions: 80-120 °C, Inert Atmosphere Suzuki_Solvent->Suzuki_Conditions Suzuki_Product Product: Biaryl Ether Suzuki_Conditions->Suzuki_Product Buchwald_Start Start: this compound + Amine Buchwald_Catalyst Catalyst: Pd(OAc)₂ or Pd₂(dba)₃ Ligand: Josiphos, t-BuXPhos, etc. Buchwald_Start->Buchwald_Catalyst Buchwald_Base Base: NaOt-Bu or LHMDS Buchwald_Catalyst->Buchwald_Base Buchwald_Solvent Solvent: Toluene or Dioxane (Anhydrous) Buchwald_Base->Buchwald_Solvent Buchwald_Conditions Conditions: 80-110 °C, Inert Atmosphere Buchwald_Solvent->Buchwald_Conditions Buchwald_Product Product: Aryl Amine Buchwald_Conditions->Buchwald_Product

Caption: General workflows for palladium-catalyzed cross-coupling reactions.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical conditions for key reactions involving this compound. Yields are illustrative and will vary depending on the specific substrates and precise conditions used.

Reaction TypeReagentsBaseSolvent(s)Temperature (°C)Typical Yield (%)
Williamson Ether Synthesis Primary Alkyl Halide (e.g., Benzyl Bromide)NaH, KH, K₂CO₃DMF, Acetonitrile25 - 8060 - 95
Suzuki-Miyaura Coupling Arylboronic Acid, Pd(OAc)₂, Bulky Phosphine Ligand (e.g., SPhos)K₃PO₄, Cs₂CO₃Toluene/H₂O, Dioxane80 - 12050 - 90
Buchwald-Hartwig Amination Primary or Secondary Amine, Pd₂(dba)₃, Bulky Phosphine Ligand (e.g., XPhos)NaOt-Bu, LHMDSToluene, Dioxane80 - 11050 - 85
Palladium-Catalyzed Cyanation K₄[Fe(CN)₆], Pd(OAc)₂Na₂CO₃DMAc12070 - 95

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis of 4-(Benzyloxy)-1-chloro-3,5-difluorobenzene

Materials:

  • This compound

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Benzyl Bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Saturated aqueous NH₄Cl solution

  • Brine

  • Anhydrous MgSO₄

  • Round-bottom flask with stir bar

  • Septum and needle for inert gas

  • Standard work-up and purification equipment

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

Materials:

  • This compound

  • Arylboronic Acid (1.2 eq)

  • Pd(OAc)₂ (0.02 eq)

  • SPhos (0.04 eq)

  • K₃PO₄ (2.0 eq)

  • Toluene

  • Water

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Standard work-up and purification equipment

Procedure:

  • To a Schlenk tube, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add deoxygenated toluene and deoxygenated water (typically a 4:1 to 10:1 ratio of organic solvent to water).

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

References

troubleshooting low yield in 4-Chloro-2,6-difluorophenol coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting coupling reactions involving 4-Chloro-2,6-difluorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common issues encountered during C-C, C-N, and C-O bond formation with this challenging substrate.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format to help you diagnose and resolve low-yield issues in your experiments.

Question 1: I am observing very low to no yield in my Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with this compound. What are the primary causes and how can I troubleshoot this?

Answer:

Low or no product formation with this compound is a common challenge. The substrate is an electron-deficient aryl chloride, making the initial oxidative addition step in the catalytic cycle inherently difficult due to the strong Carbon-Chlorine (C-Cl) bond.[1] The fluorine atoms further deactivate the ring, and the phenolic hydroxyl group can introduce complications. A systematic evaluation of each reaction component is crucial.

Troubleshooting Steps:

  • Catalyst and Ligand Inactivity: The choice of the palladium catalyst and, more importantly, the ligand is critical for activating the inert C-Cl bond.[1] Standard catalysts like Pd(PPh₃)₄ may be insufficient.[1]

    • Recommendation: Switch to a more active catalytic system. For C-N couplings (Buchwald-Hartwig), electron-rich, bulky phosphine ligands such as XPhos, SPhos, RuPhos, or BrettPhos are highly effective.[2][3] These ligands promote the formation of the active monoligated palladium(0) species required for the challenging oxidative addition.[1] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[4][5][6] For C-C couplings (Suzuki), similar bulky phosphine ligands or modern palladacycle precatalysts (e.g., G3/G4 precatalysts) can be highly effective, even at low catalyst loadings.[7]

  • Ineffective Base: The base plays a crucial role in both activating the coupling partner (e.g., boronic acid in Suzuki coupling) and participating in the catalytic cycle.[1][8] The acidity of the phenolic proton on your substrate also needs to be considered, as it will consume a full equivalent of the base.

    • Recommendation: Screen several bases. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for Suzuki and Buchwald-Hartwig reactions.[1] For Buchwald-Hartwig aminations, a strong hindered base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[2] Ensure you use at least two equivalents of base to account for the acidic phenol, or consider protecting the phenol group if it interferes with the reaction.

  • Suboptimal Solvent System: The solvent must be able to dissolve the reactants and facilitate the high temperatures often required for aryl chloride activation.

    • Recommendation: High-boiling point, aprotic polar solvents are generally preferred. Toluene, dioxane, and DME are common choices.[2][9] For Suzuki reactions, a biphasic system such as dioxane/water or toluene/water can be effective, as water can aid in dissolving the inorganic base.[1][10] Ensure all solvents are thoroughly degassed to prevent oxidation and deactivation of the Pd(0) catalyst.[1][7]

  • Insufficient Reaction Temperature: Due to the strength of the C-Cl bond, higher temperatures are often necessary to drive the oxidative addition step.

    • Recommendation: If you are running the reaction at a moderate temperature (e.g., 80 °C) with no success, incrementally increase the temperature to 100-120 °C.[1] Refluxing in toluene or dioxane is a common strategy.

  • Oxygen Sensitivity: The active Pd(0) catalyst is highly sensitive to atmospheric oxygen, which can lead to catalyst decomposition and the formation of palladium black.[7]

    • Recommendation: Ensure your reaction flask is properly sealed and maintained under an inert atmosphere (Argon or Nitrogen) throughout the experiment. All solvents and reagents should be rigorously degassed prior to use.[7][11]

Troubleshooting Workflow for Low Yield

G start Low or No Yield Observed cat_q Is the Catalyst/Ligand System Sufficiently Active for an Aryl Chloride? start->cat_q base_q Is the Base Strong Enough and Used in Sufficient Excess (>2 eq)? cat_q->base_q No cat_sol Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos, RuPhos) or an NHC Ligand System. cat_q->cat_sol Yes temp_q Is the Reaction Temperature High Enough (≥100 °C)? base_q->temp_q No base_sol Screen Stronger Bases: - Suzuki: K₃PO₄, Cs₂CO₃ - Buchwald: NaOtBu, LHMDS Protect Phenol Group. base_q->base_sol Yes inert_q Is the System Rigorously Inert and Degassed? temp_q->inert_q No temp_sol Increase Temperature Incrementally (e.g., to 110-120 °C). temp_q->temp_sol Yes inert_sol Re-run with Thoroughly Degassed Solvents and Strict Inert Atmosphere. inert_q->inert_sol Yes end Re-evaluate Reaction & Monitor by LCMS inert_q->end No cat_sol->base_q base_sol->temp_q temp_sol->inert_q inert_sol->end

Caption: A logical workflow for troubleshooting low-yield coupling reactions.

Question 2: My reaction is producing significant side products, such as the homocoupling of my boronic acid or hydrodehalogenation of my starting material. How can I minimize these?

Answer:

Side product formation indicates that while your catalyst may be active, undesired reaction pathways are competing with your desired coupling.

  • Hydrodehalogenation (Ar-H formation): This occurs when the chloro group is replaced by a hydrogen atom. It can be caused by protic impurities (especially water) or certain alcohol solvents that can act as hydride sources.

    • Recommendation: Use anhydrous solvents and reagents. Ensure glassware is oven-dried before use. If using an alcohol as a solvent or co-solvent, consider switching to an aprotic solvent like dioxane or toluene.[12]

  • Homocoupling of Boronic Acid (Ar'-Ar' formation): This side reaction is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.

    • Recommendation: Rigorous degassing of all solvents and maintaining a strict inert atmosphere is the most effective solution.[7]

  • Phenol as a Nucleophile: In C-C or C-N coupling reactions, the deprotonated phenol of your starting material could potentially act as a nucleophile, leading to diaryl ether side products.

    • Recommendation: If you suspect this is an issue, consider protecting the hydroxyl group as a methyl ether or another stable protecting group prior to the coupling reaction.

Potential Reaction Pathways and Side Reactions

G cluster_desired Desired Catalytic Cycle cluster_side Side Reactions Pd(0)L Pd(0)L Ar-Pd(II)(Cl)L Ar-Pd(II)(Cl)L Pd(0)L->Ar-Pd(II)(Cl)L Oxidative Addition Pd_black Pd_black Pd(0)L->Pd_black Catalyst Decomposition (from O₂) Ar-Pd(II)(Nu)L Ar-Pd(II)(Nu)L Ar-Pd(II)(Cl)L->Ar-Pd(II)(Nu)L Amine Coordination or Transmetalation Ar-H Ar-H Ar-Pd(II)(Cl)L->Ar-H Hydrodehalogenation (from H₂O, alcohol) Ar-Nu Ar-Nu Ar-Pd(II)(Nu)L->Ar-Nu Reductive Elimination Ar-Nu->Pd(0)L Catalyst Regeneration Boronic_Acid R'-B(OH)₂ R'-R' R'-R' Boronic_Acid->R'-R' Homocoupling (from O₂) Ar-Cl This compound Ar-Cl->Ar-Pd(II)(Cl)L

Caption: Desired catalytic cycle versus common competing side reactions.

Quantitative Data Summary

Optimizing reaction conditions often requires screening various parameters. The following tables summarize the effects of different components on the yield of coupling reactions involving challenging aryl chlorides, providing a starting point for your optimization.

Table 1: Effect of Base and Solvent on Suzuki Coupling Yield

Catalyst System Base (equiv.) Solvent Temperature (°C) Typical Yield Range (%) Reference(s)
Pd(OAc)₂ / SPhos K₃PO₄ (2.0) Toluene/H₂O 100 85 - 95 [7]
Pd₂(dba)₃ / XPhos K₂CO₃ (2.0) Dioxane/H₂O 100 70 - 90 [13][14]
PEPPSI-IPr K₂CO₃ (2.0) DMF/H₂O 110 75 - 95 [13]
Pd/C Na₂CO₃ (2.0) DMF/H₂O 100 60 - 80 [14]

| Pd(OAc)₂ / PCy₃ | CsOH·H₂O (2.0)| Dioxane | 90 | 70 - 80 |[15] |

Table 2: Effect of Ligand and Base on Buchwald-Hartwig Amination Yield

Palladium Source Ligand Base (equiv.) Solvent Temperature (°C) Typical Yield Range (%) Reference(s)
Pd₂(dba)₃ XPhos NaOt-Bu (1.5) Toluene 100 90 - 99 [11]
Pd(OAc)₂ BrettPhos Cs₂CO₃ (1.5) t-BuOH 110 80 - 95 [2]
Pd(OAc)₂ RuPhos LHMDS (1.5) Toluene 100 85 - 95 [3]
Pd(0) NHC IPr K₂CO₃ (2.0) Dioxane 110 70 - 88 [4][5]

| Pd(OAc)₂ | P(o-tolyl)₃ | NaOt-Bu (1.5) | THF | 100 | 60 - 80 |[16] |

Experimental Protocols

The following are general, robust starting protocols for coupling reactions with this compound. Note: These may require optimization for your specific coupling partner.

Protocol 1: Suzuki-Miyaura C-C Coupling

This protocol is a general guideline for the coupling of an arylboronic acid with this compound.

Reagents & Equipment:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 eq)

  • Degassed 1,4-Dioxane and Degassed DI Water

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • To the dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Seal the flask with a septum, and purge with inert gas for 10-15 minutes.

  • Under a positive pressure of inert gas, add the palladium precatalyst.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig C-N Coupling (Amination)

This protocol is for the coupling of a primary or secondary amine with this compound.

Reagents & Equipment:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 2.5 eq)

  • Anhydrous, degassed Toluene

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • To the dry Schlenk flask, add the palladium precatalyst, ligand, and NaOt-Bu. Note: Add solids in a glovebox if possible, as NaOt-Bu is highly hygroscopic.

  • Seal the flask, purge with inert gas, and add anhydrous, degassed toluene. Stir for 5-10 minutes at room temperature to form the active catalyst.

  • Add the amine, followed by a solution of this compound in a minimal amount of toluene.

  • Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Experimental Workflow Diagram

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification a Add Solids (Substrate, Base, etc.) to Oven-Dried Flask b Seal and Purge with Inert Gas a->b c Add Catalyst/Ligand b->c d Add Degassed Solvent c->d e Heat to Desired Temperature (e.g., 110 °C) d->e f Stir Vigorously e->f g Monitor Progress (TLC, LC-MS) f->g h Cool and Quench g->h i Aqueous Extraction h->i j Dry and Concentrate i->j k Column Chromatography j->k

Caption: A generalized workflow for cross-coupling experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a challenging coupling substrate? A1: There are three main reasons: 1) It is an aryl chloride, and the C-Cl bond is significantly stronger and less reactive towards oxidative addition than C-Br or C-I bonds.[1] 2) The two ortho-fluorine atoms are strongly electron-withdrawing, which deactivates the aromatic ring towards oxidative addition. 3) The acidic phenolic proton can interfere with the reaction by consuming base or acting as a competing nucleophile.

Q2: I want to perform a C-O coupling (etherification) with this substrate. Is a Palladium-catalyzed reaction (Buchwald-Hartwig) or a Copper-catalyzed reaction (Ullmann) better? A2: Both methods can be effective, but they have different requirements. The Buchwald-Hartwig C-O coupling requires a palladium catalyst with specialized ligands and a strong base.[17] The Ullmann reaction uses a copper catalyst (often CuI) and typically requires a ligand like 1,10-phenanthroline or an amino acid.[12][18] While traditional Ullmann couplings required harsh conditions, modern protocols operate at lower temperatures (80-120 °C).[18] For difficult substrates, the Ullmann reaction can sometimes be more successful. Screening both catalytic systems is advisable.

Q3: How do the ortho-fluorine atoms affect the reactivity of the C-Cl bond? A3: The fluorine atoms have competing effects. Their strong inductive electron-withdrawing effect deactivates the ring, making oxidative addition more difficult. However, this electronic deficit can also make the resulting aryl-palladium intermediate more susceptible to the subsequent transmetalation and reductive elimination steps. For some catalytic systems, this can lead to an overall faster reaction once the initial C-Cl activation is achieved.

Q4: Can I use microwave irradiation to improve my low-yielding reaction? A4: Yes, microwave irradiation is an excellent technique for accelerating reactions that require high temperatures, such as the coupling of unreactive aryl chlorides. It can significantly reduce reaction times from hours to minutes and often improves yields by minimizing thermal decomposition that can occur with prolonged conventional heating.

References

Technical Support Center: Synthesis of 4-Chloro-2,6-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-2,6-difluorophenol. The information is presented in a question-and-answer format to directly address potential challenges during experimental scale-up.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the preparation of this compound?

A common and practical laboratory-scale and scale-up approach involves a two-step synthesis starting from 2,6-difluoroaniline:

  • Chlorination: Regioselective chlorination of 2,6-difluoroaniline at the para-position to yield 4-Chloro-2,6-difluoroaniline.

  • Diazotization-Hydrolysis: Conversion of the resulting 4-Chloro-2,6-difluoroaniline to the final product, this compound, via a diazotization reaction followed by hydrolysis of the diazonium salt.

Q2: What are the primary safety concerns when scaling up this synthesis?

The primary safety concerns include:

  • Handling of Sulfuryl Chloride: This reagent is corrosive and reacts violently with water. All manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Diazonium Salt Instability: Aryl diazonium salts can be explosive when isolated in a dry state. They are typically prepared and used in situ in aqueous solutions at low temperatures (0-5 °C).

  • Exothermic Reactions: Both the chlorination and diazotization steps can be exothermic. Proper temperature control and slow, controlled addition of reagents are crucial to prevent runaway reactions, especially at a larger scale.

  • Nitrogen Evolution: The hydrolysis of the diazonium salt involves the vigorous evolution of nitrogen gas. The reaction vessel must be adequately vented to prevent pressure buildup.

Q3: How can I purify the final this compound product at scale?

For larger quantities, a combination of the following techniques is often employed:

  • Steam Distillation: This can be an effective method to isolate the volatile phenol from non-volatile impurities and tars directly from the hydrolysis reaction mixture.

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of an organic solvent (e.g., toluene, heptane) and water, to yield a crystalline solid.

  • Vacuum Distillation: If the product is a low-melting solid or an oil, vacuum distillation can be used for purification.

Troubleshooting Guides

Issue 1: Low Yield in the Chlorination of 2,6-difluoroaniline

Question: My reaction to produce 4-Chloro-2,6-difluoroaniline from 2,6-difluoroaniline has a low yield. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in this electrophilic aromatic substitution can be attributed to several factors. Below is a summary of potential causes and solutions.

Potential CauseTroubleshooting Steps
Incomplete Reaction - Ensure the stoichiometry of sulfuryl chloride is appropriate (a slight excess may be needed).- Increase the reaction time or temperature moderately, while monitoring for byproduct formation.
Formation of Isomers - Maintain a consistent and optimized reaction temperature to favor para-substitution.- Analyze the crude product by GC-MS or HPLC to identify and quantify isomeric impurities.
Product Loss During Workup - Ensure complete neutralization of the reaction mixture before extraction.- Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to maximize recovery.
Degradation of Starting Material - Use high-purity 2,6-difluoroaniline. Impurities can lead to side reactions.
Issue 2: Poor Conversion or Tar Formation During Diazotization-Hydrolysis

Question: During the conversion of 4-Chloro-2,6-difluoroaniline to the corresponding phenol, I am observing significant tar formation and a low yield of the desired product. How can this be addressed?

Answer: The diazotization-hydrolysis sequence is sensitive to reaction conditions. Tar formation is a common issue if the reaction is not well-controlled.

Potential CauseTroubleshooting Steps
Decomposition of Diazonium Salt - Strictly maintain the temperature of the diazotization reaction between 0 and 5 °C. Use of an ice-salt bath is recommended.- Ensure the sodium nitrite solution is added slowly and subsurface to the acidic aniline solution to prevent localized warming.
Incomplete Diazotization - Test for the presence of nitrous acid using starch-iodide paper to ensure a slight excess is maintained until the reaction is complete.- Quench any excess nitrous acid with urea or sulfamic acid before proceeding to the hydrolysis step.
Uncontrolled Hydrolysis - Add the cold diazonium salt solution slowly to a pre-heated acidic solution (e.g., aqueous sulfuric acid) for the hydrolysis step. This allows for controlled decomposition and nitrogen evolution.- Consider using steam distillation to remove the product as it is formed, which can prevent it from participating in side reactions that lead to tar formation.
Incorrect Acidity - Ensure sufficient acid is present in both the diazotization and hydrolysis steps. The stability of the diazonium salt and the rate of hydrolysis are pH-dependent.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-2,6-difluoroaniline
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber, dissolve 2,6-difluoroaniline (1.0 eq.) in a suitable solvent such as acetic acid.

  • Reagent Addition: Cool the solution to 10-15 °C in an ice bath. Slowly add sulfuryl chloride (1.05 eq.) dropwise via the dropping funnel while maintaining the internal temperature below 20 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, or until reaction completion is confirmed by TLC or GC analysis.

  • Workup: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a base (e.g., sodium hydroxide solution) until it is slightly alkaline.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound
  • Diazotization:

    • Prepare a solution of 4-Chloro-2,6-difluoroaniline (1.0 eq.) in an aqueous solution of a strong acid (e.g., 20% sulfuric acid). Cool this solution to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite (1.1 eq.) in water.

    • Slowly add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature remains below 5 °C.

    • After the addition, stir the mixture for an additional 30 minutes at 0-5 °C. Check for the presence of excess nitrous acid with starch-iodide paper.

  • Hydrolysis:

    • In a separate flask equipped for distillation (or steam distillation), heat an aqueous solution of sulfuric acid (e.g., 30-40%) to boiling.

    • Slowly add the cold diazonium salt solution to the hot acid. The diazonium salt will decompose to the phenol with the evolution of nitrogen gas.

    • The product can be isolated by continuous steam distillation as it is formed.

  • Purification:

    • Collect the distillate, which will contain the product as an oil or solid.

    • Extract the distillate with a suitable solvent like diethyl ether or dichloromethane.

    • Dry the organic extracts over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the crude this compound.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., heptane/toluene).

Visualized Workflows and Troubleshooting

Synthesis_Workflow Overall Synthesis Workflow for this compound cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Diazotization-Hydrolysis A 2,6-Difluoroaniline B Chlorination with SO2Cl2 in Acetic Acid A->B C Workup and Purification B->C D 4-Chloro-2,6-difluoroaniline C->D E Diazotization (NaNO2, H2SO4, 0-5°C) D->E Intermediate Product F Hydrolysis (H2O, heat) E->F G Purification (Steam Distillation/Recrystallization) F->G H This compound G->H

Caption: Synthetic pathway for this compound.

Troubleshooting_Low_Yield Troubleshooting Guide: Low Product Yield Start Low Yield of this compound CheckStep Identify the problematic step: Chlorination or Diazotization-Hydrolysis? Start->CheckStep Chlorination Chlorination Step Issues CheckStep->Chlorination Chlorination Diazotization Diazotization-Hydrolysis Issues CheckStep->Diazotization Diazotization- Hydrolysis IncompleteChlorination Incomplete Reaction? - Check stoichiometry - Increase reaction time/temp Chlorination->IncompleteChlorination IsomerFormation Isomer Formation? - Optimize temperature - Purify intermediate Chlorination->IsomerFormation TarFormation Tar Formation? - Maintain low temp (0-5°C) - Slow reagent addition Diazotization->TarFormation LowConversion Low Conversion? - Ensure complete diazotization - Controlled hydrolysis temp Diazotization->LowConversion

Caption: Decision tree for troubleshooting low product yield.

Technical Support Center: Managing Exothermic Reactions with 4-Chloro-2,6-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on safely managing exothermic reactions involving 4-Chloro-2,6-difluorophenol. The information is designed to assist laboratory personnel in identifying potential hazards, implementing control measures, and troubleshooting common issues to prevent thermal runaway events.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with reactions of this compound?

A1: this compound, while stable under standard conditions, can participate in highly exothermic reactions. The primary hazards stem from its reactivity with strong oxidizing agents and strong bases.[1][2] Reactions such as nitration or Williamson ether synthesis can generate significant heat, leading to a rapid increase in temperature and pressure if not adequately controlled. This can result in thermal runaway, boiling of solvents, and potential vessel rupture.

Q2: Which common laboratory reactions with this compound have the potential to be dangerously exothermic?

A2: Two common reaction classes that require careful thermal management are:

  • Electrophilic Aromatic Substitution (e.g., Nitration): The reaction of this compound with nitrating agents (e.g., a mixture of nitric acid and sulfuric acid) is highly exothermic. The aromatic ring is activated, making it susceptible to rapid reaction and potential over-nitration, which can lead to the formation of highly energetic and unstable byproducts.[3][4]

  • Williamson Ether Synthesis: The formation of an alkoxide by deprotonating the phenolic hydroxyl group with a strong base (e.g., sodium hydride) is a highly exothermic step.[5][6][7][8][9] The subsequent reaction with an alkyl halide is also exothermic and requires temperature control to prevent side reactions and ensure safety.

Q3: What are the key signs of a developing thermal runaway reaction?

A3: Key indicators of a potential thermal runaway include:

  • A sudden, unexpected increase in reaction temperature that does not stabilize with standard cooling.

  • A rapid rise in internal pressure of the reaction vessel.

  • Noticeable changes in the reaction mixture, such as vigorous boiling, gas evolution, or a rapid color change.

  • Failure of the cooling system to reduce the reaction temperature.

Q4: What immediate steps should be taken if a thermal runaway is suspected?

A4: In the event of a suspected thermal runaway, prioritize personnel safety above all else.

  • Activate any emergency stop procedures.

  • Alert all personnel in the immediate vicinity and evacuate the area.

  • If it is safe to do so, and the reaction is in its early stages, attempt to quench the reaction by adding a pre-determined quenching agent or by activating an emergency cooling system.

  • Do not attempt to contain a runaway reaction that is already out of control.

  • Contact emergency response personnel.

Troubleshooting Guides

Issue 1: Uncontrolled Temperature Spike During Nitration

Symptoms:

  • Rapid temperature increase above the set point during the addition of the nitrating mixture.

  • Gas evolution (brown fumes of nitrogen oxides).

  • Darkening of the reaction mixture.

Possible Causes:

  • Addition rate of the nitrating agent is too fast.

  • Inadequate cooling capacity or failure of the cooling system.

  • Insufficient stirring, leading to localized "hot spots."

  • Incorrect stoichiometry, with an excess of the nitrating agent.

Solutions:

Solution Description Key Parameters to Monitor
Reduce Addition Rate Immediately stop the addition of the nitrating agent. Resume at a significantly slower rate once the temperature is under control.Internal Temperature, Rate of Temperature Change
Enhance Cooling Ensure the cooling bath is at the correct temperature and has sufficient volume. Check for any blockages in the cooling lines.Coolant Flow Rate, Coolant Temperature
Improve Agitation Increase the stirring speed to improve heat transfer and prevent the formation of localized hot spots.Stirrer Speed (RPM), Visual Observation of Mixing
Emergency Quenching If the temperature continues to rise uncontrollably, quench the reaction by slowly adding a large volume of cold, inert solvent or a suitable quenching agent.Internal Temperature, Pressure
Issue 2: Exothermic Event During Base Addition for Williamson Ether Synthesis

Symptoms:

  • Rapid increase in temperature upon addition of a strong base (e.g., NaH).

  • Vigorous evolution of hydrogen gas.

  • Solvent refluxing uncontrollably.

Possible Causes:

  • Addition of the base is too rapid.

  • The base is added in large portions rather than portion-wise or as a slurry.

  • Inadequate cooling.

Solutions:

Solution Description Key Parameters to Monitor
Portion-wise Addition Add the strong base in small, controlled portions, allowing the temperature to stabilize between additions.Internal Temperature, Gas Evolution Rate
Use of a Slurry Prepare a slurry of the base in an inert, high-boiling solvent and add it dropwise to the reaction mixture.Addition Rate, Internal Temperature
Sub-zero Cooling Initiate the base addition at a lower temperature (e.g., 0 °C or below) to better manage the initial exotherm.Internal Temperature, Coolant Temperature
Inert Atmosphere Ensure the reaction is under a robust inert atmosphere (e.g., Nitrogen or Argon) to safely vent the hydrogen gas produced.Gas Bubbler Rate

Experimental Protocols

Protocol 1: Controlled Nitration of this compound

Objective: To perform a safe and controlled mononitration of this compound.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM)

  • Ice

  • Saturated Sodium Bicarbonate Solution

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve this compound (1.0 eq) in DCM.

  • Cool the flask in an ice-salt bath to -5 to 0 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding nitric acid (1.1 eq) to chilled sulfuric acid (2.0 eq), keeping the temperature below 10 °C.

  • Slowly add the nitrating mixture dropwise to the solution of this compound over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Separate the organic layer, wash with cold water, then with saturated sodium bicarbonate solution until gas evolution ceases, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Illustrative Temperature Profile for Controlled vs. Runaway Nitration:

Time (minutes)Controlled Reaction Temperature (°C)Runaway Reaction Temperature (°C)
000
1025
20415
30540 (Cooling Failure)
40595 (Runaway)
503>150 (Boiling)
Protocol 2: Safe Williamson Ether Synthesis with this compound

Objective: To safely synthesize an ether from this compound.

Materials:

  • This compound

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl Halide (e.g., Iodomethane)

  • Ice

  • Saturated Ammonium Chloride Solution

Procedure:

  • To a dry, three-necked round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous DMF and add it dropwise to the NaH suspension over 30 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete and hydrogen evolution has subsided, stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow, dropwise addition of saturated ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

Illustrative Heat Flow Data for Base Addition:

ParameterValue
Reactant Concentration0.5 M in DMF
BaseSodium Hydride
Addition Time30 minutes
Isothermal Temperature0 °C
Total Heat Evolved (Illustrative) -80 kJ/mol
Maximum Heat Flow (Illustrative) -150 W/L

Visualizations

Exothermic_Reaction_Troubleshooting cluster_symptoms Observed Symptoms cluster_causes Potential Causes cluster_solutions Corrective Actions Symptom1 Rapid Temperature Rise Cause1 Reagent Addition Too Fast Symptom1->Cause1 Cause2 Inadequate Cooling Symptom1->Cause2 Cause3 Poor Agitation Symptom1->Cause3 Symptom2 Pressure Increase Symptom2->Cause1 Symptom2->Cause2 Symptom3 Gas Evolution / Color Change Symptom3->Cause1 Cause4 Incorrect Stoichiometry Symptom3->Cause4 Solution1 Stop Reagent Addition Cause1->Solution1 Solution4 Prepare for Emergency Quench Cause1->Solution4 Solution2 Enhance Cooling Cause2->Solution2 Cause2->Solution4 Solution3 Increase Stirring Cause3->Solution3 Cause3->Solution4 Cause4->Solution4

Caption: Troubleshooting logic for an unexpected exotherm.

Controlled_Nitration_Workflow Start Start: Dissolve Phenol in Solvent Cooling Cool to 0°C Start->Cooling SlowAddition Slow, Dropwise Addition of Nitrating Mix (T < 5°C) Cooling->SlowAddition PrepareNitratingMix Prepare Nitrating Mixture (HNO3/H2SO4) PrepareNitratingMix->SlowAddition Stir Stir at 0-5°C SlowAddition->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench on Ice Monitor->Quench Workup Aqueous Workup Quench->Workup End End: Isolate Product Workup->End

Caption: Workflow for controlled nitration of this compound.

References

optimizing solvent choice for 4-Chloro-2,6-difluorophenol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reactions involving 4-Chloro-2,6-difluorophenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: The primary reactive site is the hydroxyl group (-OH), which is acidic and can be deprotonated to form a phenoxide anion. This phenoxide is a potent nucleophile, primarily used in reactions like the Williamson ether synthesis (O-alkylation) to form aryl ethers.

Q2: How do the fluorine and chlorine substituents affect the reactivity of the phenol?

A2: The electron-withdrawing nature of the two fluorine atoms and the chlorine atom increases the acidity of the phenolic proton, making it easier to deprotonate. However, these substituents also decrease the nucleophilicity of the resulting phenoxide anion by withdrawing electron density from the oxygen atom.

Q3: Which solvents are generally recommended for reactions with this compound?

A3: For nucleophilic substitution reactions involving the phenoxide, polar aprotic solvents are highly recommended. Solvents such as N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are effective because they solvate the cation of the base while leaving the phenoxide anion relatively "bare" and more reactive.[1]

Q4: What are the most common reactions performed with this compound?

A4: The most common and synthetically useful reaction is O-alkylation, typically via the Williamson ether synthesis, to produce a wide range of aryl ethers.[2] This method is crucial for introducing various functional groups and building more complex molecules in drug discovery.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments in a question-and-answer format.

Issue 1: Low Reaction Yield in Williamson Ether Synthesis

Q: I am attempting a Williamson ether synthesis with this compound and an alkyl halide, but my yield is consistently low. What are the potential causes and solutions?

A: Low yields can stem from several factors related to solvent choice, base, temperature, and competing side reactions.

  • Inappropriate Solvent Choice: The use of protic solvents (e.g., ethanol, water) can solvate the phenoxide ion through hydrogen bonding, significantly reducing its nucleophilicity and slowing down the reaction rate.[1]

    • Solution: Switch to a polar aprotic solvent like DMF, DMSO, or THF. These solvents enhance nucleophilicity.[3]

  • Insufficient Base Strength or Incomplete Deprotonation: The phenoxide must be fully formed for the reaction to proceed efficiently.

    • Solution: Use a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). When using NaH, ensure the reaction is performed under anhydrous (dry) conditions as it reacts violently with water.[3]

  • Competing Elimination Reaction (E2): If you are using a secondary or tertiary alkyl halide, the strongly basic phenoxide can act as a base rather than a nucleophile, leading to the elimination of H-X from the alkyl halide to form an alkene.[4]

    • Solution: Whenever possible, use a primary alkyl halide or a methyl halide to minimize elimination.[3]

  • Low Reaction Temperature: While higher temperatures can promote side reactions, insufficient heat may lead to an incomplete reaction.

    • Solution: Williamson ether syntheses are often conducted at temperatures between 50-100 °C.[5] Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal balance between reaction rate and byproduct formation.

Issue 2: Formation of an Unexpected Byproduct (C-Alkylation)

Q: My reaction is producing an isomer of the desired ether. NMR analysis suggests the alkyl group has attached to the aromatic ring instead of the oxygen. Why is this happening?

A: You are observing C-alkylation, a known competing side reaction with phenoxides. The phenoxide anion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the electron-rich aromatic ring.

  • Influence of Solvent: The choice of solvent plays a critical role in directing the regioselectivity of the alkylation.

    • O-alkylation is favored in polar aprotic solvents (DMF, DMSO). These solvents effectively solvate the counter-ion (e.g., Na⁺, K⁺) but not the oxygen anion, leaving it exposed and highly nucleophilic.[3]

    • C-alkylation is favored in protic solvents (water, ethanol, trifluoroethanol). These solvents form strong hydrogen bonds with the oxygen atom of the phenoxide, "shielding" it and making it less available for reaction. This promotes the attack from the carbon atoms of the aromatic ring.[3]

Troubleshooting Flowchart for Common Issues

TroubleshootingWorkflow Troubleshooting Workflow for this compound Reactions start Problem Observed low_yield Low Yield start->low_yield side_product Side Product Formation start->side_product no_reaction No Reaction start->no_reaction cause_solvent Cause: Protic Solvent? low_yield->cause_solvent Check Solvent cause_e2 Cause: 2°/3° Alkyl Halide? low_yield->cause_e2 Check Reagents side_product->cause_e2 cause_c_alk Cause: C-Alkylation? side_product->cause_c_alk cause_base Cause: Inactive Base/Moisture? no_reaction->cause_base Check Base/Conditions sol_aprotic Solution: Use Polar Aprotic Solvent (DMF, DMSO) cause_solvent->sol_aprotic Yes sol_primary_halide Solution: Use 1° Alkyl Halide cause_e2->sol_primary_halide Yes cause_c_alk->sol_aprotic If C-alkylation is undesired sol_check_conditions Solution: Confirm Anhydrous Conditions & Strong Base (e.g., NaH) cause_base->sol_check_conditions Yes

Caption: A logical workflow for diagnosing and solving common issues.

Data Presentation

Solvent Selection Guide for Williamson Ether Synthesis
SolventTypeDielectric ConstantBoiling Point (°C)Suitability for O-Alkylation
N,N-Dimethylformamide (DMF) Polar Aprotic38.3153Excellent: Promotes high reaction rates by solvating cations, leaving the phenoxide highly reactive.[2]
Dimethyl Sulfoxide (DMSO) Polar Aprotic47.0189Excellent: Similar to DMF, highly effective at accelerating Sₙ2 reactions.[2]
Acetonitrile (MeCN) Polar Aprotic36.682Good: A common choice, though sometimes less effective than DMF or DMSO for difficult reactions.
Tetrahydrofuran (THF) Polar Aprotic7.366Good: Often used with strong bases like NaH. Less polar than DMF/DMSO.[3]
Acetone Polar Aprotic21.056Moderate: Can be used, but its low boiling point limits the reaction temperature.
Ethanol Polar Protic24.678Poor: Solvates the phenoxide via H-bonding, reducing nucleophilicity and slowing the reaction.[1]
Toluene Non-polar2.4111Poor: Low solubility of the phenoxide salt typically leads to very slow or no reaction.[2]
Qualitative Solubility Profile

Based on the principle of "like dissolves like" and data for structurally similar compounds, the following qualitative solubility is expected. Experimental verification is necessary for quantitative assessment.

Solvent ClassExample SolventsExpected Solubility of this compoundRationale
Polar Aprotic Acetone, DMF, DMSOSolubleThe polarity of these solvents allows for favorable dipole-dipole interactions.
Polar Protic Methanol, EthanolSolubleThe hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to good interactions.[6]
Non-polar Toluene, HexaneSparingly Soluble to InsolubleThe overall polarity of this compound is too high for significant interaction.[6]

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis of 4-Chloro-2,6-difluorobenzyl Ether

This protocol is a representative example and may require optimization.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Benzyl bromide

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the phenol (approx. 0.2 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add NaH (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the phenoxide.

  • Cool the mixture back to 0 °C and add benzyl bromide (1.05 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, or until TLC analysis indicates complete consumption of the starting phenol. Gentle heating (e.g., to 50 °C) may be required to drive the reaction to completion.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

  • Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ether.

Protocol 2: Experimental Determination of Solubility (Shake-Flask Method)

This protocol allows for the accurate determination of solubility in a chosen solvent.

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker or stirrer for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the vial to stand undisturbed at the same constant temperature until the excess solid has settled.

  • Carefully extract a known volume of the clear, saturated supernatant using a filtered syringe to avoid transferring any solid particles.

  • Accurately weigh the aliquot of the saturated solution.

  • Evaporate the solvent from the aliquot under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to sublime.

  • Once the solvent is fully removed, accurately weigh the remaining solid residue.

  • Calculate the solubility by dividing the mass of the dried residue by the volume of the aliquot taken. Results are typically expressed in g/100 mL or mg/mL.

Visualizations

Solvent Choice Decision Diagram for O-Alkylation

SolventChoice Solvent Selection for O-Alkylation of Phenols start Goal: O-Alkylation q_halide Alkyl Halide Type? start->q_halide primary Primary / Methyl q_halide->primary secondary Secondary q_halide->secondary tertiary Tertiary q_halide->tertiary q_c_alk Is C-Alkylation a concern? recommend_aprotic Use Polar Aprotic Solvent (DMF, DMSO, MeCN) q_c_alk->recommend_aprotic Yes primary->q_c_alk secondary->q_c_alk warning_e2 High risk of E2 Elimination. Consider alternative synthesis route. tertiary->warning_e2 avoid_protic AVOID Protic Solvents (Ethanol, Water) To minimize C-Alkylation recommend_aprotic->avoid_protic

Caption: A decision tree to guide solvent selection for O-alkylation.

C- vs. O-Alkylation Pathways

AlkylationPathways Regioselectivity in Phenoxide Alkylation phenoxide Phenoxide Anion Oxygen (O⁻) Carbon (Ring) o_product O-Alkylated Product (Ether) phenoxide:o->o_product  Favored in Polar APROTIC Solvents  (e.g., DMF, DMSO)  Kinetic Product c_product C-Alkylated Product (Substituted Phenol) phenoxide:c->c_product  Favored in Polar PROTIC Solvents  (e.g., H₂O, EtOH)  Thermodynamic Product

Caption: The influence of solvent type on C- vs. O-alkylation pathways.

References

Technical Support Center: Catalyst Deactivation in 4-Chloro-2,6-difluorophenol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during chemical reactions involving 4-Chloro-2,6-difluorophenol.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: My reaction with this compound is resulting in a low or non-existent yield. What are the potential causes related to the catalyst?

Answer: Low product yield is a common problem that can often be traced back to catalyst deactivation. Several factors related to the catalyst could be at play:

  • Catalyst Poisoning: The catalyst's active sites may be blocked by substances present in the reaction mixture. Halogenated compounds, like this compound, and their byproducts can be significant sources of catalyst poisons.[1][2]

  • Fouling: Carbonaceous materials, often referred to as coke, can deposit on the catalyst surface, physically blocking access to the active sites.[3] This is a common issue in organic reactions.

  • Thermal Degradation: High reaction temperatures can lead to changes in the catalyst's structure, such as the agglomeration of metal particles (sintering), which reduces the active surface area.[3]

  • Leaching: The active metal component of the catalyst (e.g., palladium) can dissolve into the reaction medium, reducing the number of available active sites on the support.[1][2]

Troubleshooting Steps:

  • Analyze the Catalyst: After the reaction, carefully recover the catalyst and analyze it using techniques like Transmission Electron Microscopy (TEM) to check for sintering, and X-ray Photoelectron Spectroscopy (XPS) to assess the chemical state of the active metal and identify potential poisons.

  • Purify Reagents: Ensure the purity of your this compound and other reagents. Impurities can act as potent catalyst poisons.

  • Optimize Reaction Conditions:

    • Temperature: Lower the reaction temperature if possible to minimize thermal degradation.

    • Solvent: The choice of solvent can influence catalyst stability and prevent leaching.

    • pH: The pH of the reaction medium can affect both the catalyst's stability and the reaction rate.[1]

  • Consider a Different Catalyst Support: The interaction between the active metal and the support material can significantly impact the catalyst's stability and resistance to deactivation.[1][2] For instance, in some hydrodechlorination reactions, alumina has been found to be more resistant to deactivation by chloride ions than activated carbon.[2]

Issue 2: Gradual Decrease in Reaction Rate Over Time

Question: I'm observing a steady decline in the reaction rate over the course of my experiment. What could be causing this gradual catalyst deactivation?

Answer: A gradual decrease in the reaction rate is a classic sign of progressive catalyst deactivation. The primary mechanisms to consider are:

  • Progressive Poisoning: A slow accumulation of poisons on the catalyst surface will lead to a gradual loss of activity. The source of these poisons can be the reactants, products, or even trace impurities.

  • Coke Formation: The slow buildup of carbonaceous deposits on the catalyst surface will steadily reduce the number of accessible active sites.[3]

  • Mechanical Attrition: In stirred tank reactors, the physical breakdown of the catalyst support can lead to a loss of active material over time.

Troubleshooting Steps:

  • Monitor Reaction Byproducts: Use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to identify any byproducts that may be acting as catalyst poisons.

  • Implement a Regeneration Protocol: Depending on the nature of the deactivation, it may be possible to regenerate the catalyst. For deactivation by coking, a common method is controlled oxidation to burn off the carbon deposits.[4] For some types of poisoning, a chemical wash may be effective.

  • Modify the Reactor Setup: If mechanical attrition is suspected, consider using a fixed-bed reactor instead of a stirred tank to minimize physical stress on the catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the most likely catalyst poisons in reactions with this compound?

A1: Given the structure of this compound, the primary suspects for catalyst poisoning are:

  • Chloride and Fluoride Ions: Halide ions, particularly chloride, are known to poison palladium and other noble metal catalysts by forming stable metal-halide species on the surface, which are catalytically inactive.[2]

  • Phenolic Compounds: The starting material itself or phenolic byproducts can adsorb strongly onto the catalyst surface, blocking active sites.[1]

  • Incompletely Dehalogenated Intermediates: Partially reacted molecules can also act as catalyst poisons.

Q2: How can I prevent catalyst deactivation when working with this compound?

A2: While complete prevention is challenging, you can take several steps to mitigate deactivation:

  • Ligand Selection (for homogeneous catalysis): In homogeneous catalysis, the choice of ligand can significantly impact the stability of the metal center and its resistance to poisoning.

  • Support Selection (for heterogeneous catalysis): Using a support that has strong metal-support interactions can help prevent metal leaching and sintering.[1][2]

  • Addition of Scavengers: In some cases, adding a substance that can preferentially react with or adsorb catalyst poisons can protect the catalyst.

  • Process Control: Tightly controlling reaction parameters such as temperature, pressure, and reactant concentrations can help to minimize side reactions that produce deactivating species.

Q3: Is it possible to regenerate a catalyst that has been deactivated in a reaction with this compound?

A3: Yes, regeneration is often possible, but the appropriate method depends on the deactivation mechanism:

  • For Coking/Fouling: A controlled calcination in air or an inert gas containing a small amount of oxygen can be effective in burning off carbonaceous deposits.

  • For Reversible Poisoning: Washing the catalyst with a suitable solvent or a chemical treatment to remove the adsorbed poison can restore activity. For instance, a mild acid or base wash might be effective, depending on the nature of the poison.

  • For Irreversible Poisoning/Sintering: In cases of severe sintering or irreversible chemical poisoning, regeneration may not be feasible, and catalyst replacement is necessary.

Q4: How does the presence of both chlorine and fluorine in the molecule affect catalyst deactivation?

A4: The presence of both chlorine and fluorine atoms introduces a complex scenario. While chloride is a well-known poison for many catalysts, the C-F bond is generally stronger and less reactive. However, under certain catalytic conditions, C-F bond activation can occur, potentially leading to fluoride-based poisoning.[5] The interplay between the two halogens and their respective deactivation pathways can be complex and may require specific optimization of the catalyst and reaction conditions.

Data Presentation

The following table summarizes the performance of a 5% Pd/Alumina catalyst in the hydrodechlorination of 4-chlorophenol over five consecutive cycles. This data illustrates a typical catalyst deactivation profile where the reaction rate constant decreases with each reuse of the catalyst. While this data is for 4-chlorophenol, a similar trend can be expected in reactions with this compound.

Table 1: Performance of 5% Pd/Alumina Catalyst in Repeated Hydrodechlorination of 4-Chlorophenol

Cycle NumberInitial 4-CP Concentration (mg/L)Catalyst Dosage (g/L)Reaction Time (min)4-CP Removal (%)First-Order Rate Constant (k, min⁻¹)
1201.060>990.231
2201.06098.50.115
3201.06095.20.087
4201.06092.10.063
5201.06088.70.045

Data adapted from a study on the catalytic hydrodechlorination of 4-chlorophenol.[1]

Experimental Protocols

Protocol 1: General Procedure for Testing Catalyst Activity in a Batch Reactor
  • Reactor Setup: A magnetically stirred glass batch reactor is charged with a solution of this compound in a suitable solvent (e.g., ethanol, water, or a mixture).

  • Catalyst Addition: The catalyst (e.g., a supported palladium catalyst) is added to the reactor. The catalyst-to-substrate ratio should be carefully controlled.

  • Reaction Initiation: The reactor is sealed, purged with an inert gas (e.g., nitrogen or argon), and then pressurized with the reactant gas (e.g., hydrogen for hydrodechlorination) if required. The reaction is initiated by starting the stirring and heating the reactor to the desired temperature.

  • Sampling: Aliquots of the reaction mixture are withdrawn at regular intervals using a syringe with a filter to separate the catalyst.

  • Analysis: The samples are analyzed by a suitable analytical technique (e.g., HPLC, GC) to determine the concentration of the reactant and products.

  • Data Processing: The conversion of this compound and the yield of the desired product are calculated as a function of time. The initial reaction rate can be determined from the slope of the concentration versus time plot at the beginning of the reaction.

Protocol 2: Catalyst Regeneration by Calcination
  • Catalyst Recovery: After the reaction, the catalyst is separated from the reaction mixture by filtration or centrifugation.

  • Washing: The recovered catalyst is washed with a suitable solvent to remove any adsorbed organic species and then dried in an oven at a low temperature (e.g., 80-100 °C).

  • Calcination: The dried catalyst is placed in a tube furnace. A slow stream of air or a mixture of an inert gas (e.g., nitrogen) and a small percentage of oxygen is passed over the catalyst.

  • Temperature Program: The furnace temperature is slowly ramped up to the desired calcination temperature (typically 300-500 °C) and held for a specific period (e.g., 2-4 hours).

  • Cooling: The furnace is then cooled down to room temperature under an inert gas flow.

  • Re-activation (if necessary): For some catalysts, a reduction step (e.g., in a hydrogen atmosphere) may be required after calcination to restore the active metallic phase.

Visualizations

Catalyst_Deactivation_Pathways cluster_catalyst Active Catalyst cluster_deactivated Deactivated Catalyst ActiveCatalyst Active Catalyst (e.g., Pd(0) on Support) Byproducts Reaction Byproducts (e.g., HCl, Phenolics) ActiveCatalyst->Byproducts Product Formation Poisoned Poisoned Catalyst (e.g., Pd-Cl species) Fouled Fouled Catalyst (Coke Deposits) Sintered Sintered Catalyst (Agglomerated Pd) Reactants This compound & Other Reagents Reactants->ActiveCatalyst Reaction Reactants->Fouled Coking Byproducts->Poisoned Poisoning HighTemp High Temperature HighTemp->Sintered Sintering

Caption: Potential pathways for catalyst deactivation in reactions involving this compound.

Troubleshooting_Workflow Start Low Reaction Yield/ Deactivation Observed CheckPurity Analyze Reagent Purity Start->CheckPurity AnalyzeCatalyst Characterize Spent Catalyst (TEM, XPS, etc.) Start->AnalyzeCatalyst OptimizeConditions Optimize Reaction Conditions (Temp, Solvent, pH) CheckPurity->OptimizeConditions Poisoning Poisoning Identified? AnalyzeCatalyst->Poisoning Fouling Fouling/Coking Identified? AnalyzeCatalyst->Fouling Sintering Sintering Identified? AnalyzeCatalyst->Sintering End Problem Resolved OptimizeConditions->End Poisoning->Fouling No RegeneratePoison Attempt Chemical Regeneration (Washing) Poisoning->RegeneratePoison Yes Fouling->Sintering No RegenerateFoul Attempt Thermal Regeneration (Calcination) Fouling->RegenerateFoul Yes Sintering->OptimizeConditions No ModifyCatalyst Modify Catalyst/ Change Support Sintering->ModifyCatalyst Yes RegeneratePoison->End RegenerateFoul->End ModifyCatalyst->End

Caption: A logical workflow for troubleshooting catalyst deactivation issues.

References

preventing byproduct formation in 4-Chloro-2,6-difluorophenol O-alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to prevent byproduct formation during the O-alkylation of 4-Chloro-2,6-difluorophenol.

Troubleshooting Guide

Problem 1: Significant formation of C-alkylated byproduct observed.

  • Possible Cause: The primary competing reaction in phenol alkylation is C-alkylation, where the alkyl group attaches to the aromatic ring instead of the phenolic oxygen.[1] This is often influenced by the choice of solvent.

  • Solution:

    • Solvent Selection: The choice of solvent is critical in directing the reaction towards either O- or C-alkylation.[1]

      • Recommended: Use polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or t-Butanol.[1] These solvents do not solvate the phenoxide oxygen as strongly, leaving it more available for nucleophilic attack (O-alkylation).

      • Avoid: Protic solvents like water, ethanol, or trifluoroethanol (TFE) should be avoided. These solvents can form hydrogen bonds with the phenolate oxygen, shielding it and making the carbon atoms of the ring more likely to act as the nucleophile, thus promoting C-alkylation.[1]

    • Counter-ion and Base: The choice of base can also influence the outcome, although solvent effects are generally more pronounced. Using a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic solvent ensures the formation of the phenoxide, which is necessary for the desired reaction.[2][3]

Problem 2: Low or no conversion of the starting this compound.

  • Possible Cause: Incomplete deprotonation of the phenol or insufficient reactivity of the alkylating agent.

  • Solution:

    • Base Strength and Purity: Ensure the base is strong enough to completely deprotonate the phenol and that it is anhydrous.[2]

      • Commonly used strong bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[2] Cs₂CO₃ is often more effective but also more expensive.[2]

      • The base should be finely powdered and dry to maximize its reactivity.[2]

    • Alkylating Agent Reactivity: The reactivity of the alkylating agent follows the order I > Br > Cl for the leaving group.[4]

      • If using an alkyl chloride with low reactivity, consider switching to the corresponding alkyl bromide or iodide to accelerate the Sₙ2 reaction.

    • Reaction Temperature: While lower temperatures can reduce byproducts, the reaction may require heating to proceed at a reasonable rate.[2] Monitor the reaction by TLC or GC to find the optimal balance between reaction rate and byproduct formation.

Problem 3: Formation of poly-alkylated byproducts.

  • Possible Cause: The initial O-alkylated product can sometimes undergo further alkylation, although this is less common than C-alkylation or poly-C-alkylation in Friedel-Crafts type reactions.[2] More relevant to this Williamson Ether Synthesis is the potential for side reactions if the alkylating agent is bifunctional or if reaction conditions are too harsh.

  • Solution:

    • Control Molar Ratio: Use a slight excess of the this compound relative to the alkylating agent. This ensures the alkylating agent is more likely to react with the starting phenol rather than the product.[2]

    • Optimize Reaction Time and Temperature: Avoid prolonged reaction times and excessively high temperatures.[2] Monitor the reaction closely and stop it once the starting material is consumed to prevent the formation of secondary products.[2]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this O-alkylation reaction? A1: The O-alkylation of this compound is typically performed via the Williamson Ether Synthesis.[3][5] This is an Sₙ2 reaction where a base is first used to deprotonate the phenol, forming a nucleophilic phenoxide ion.[1] This phenoxide then attacks the primary or methyl alkyl halide, displacing the halide leaving group to form the desired ether.[3][6]

Q2: How does the choice of solvent favor O-alkylation over C-alkylation? A2: Phenoxide is an ambident nucleophile, meaning it can react at two different sites: the oxygen or the carbon atoms of the aromatic ring.[7]

  • Polar aprotic solvents (e.g., DMF, DMSO) do not effectively solvate the "hard" oxygen anion, leaving it exposed and highly nucleophilic, thus favoring the desired O-alkylation.[1]

  • Polar protic solvents (e.g., water, alcohols) strongly solvate the oxygen anion through hydrogen bonding.[1][7] This solvation shields the oxygen, reducing its nucleophilicity and making the "softer" carbon atoms of the ring more likely to attack the alkyl halide, leading to the C-alkylated byproduct.[1]

Q3: What are the best bases for this reaction? A3: Strong bases are preferred to ensure complete and rapid formation of the phenoxide ion.[2] Commonly used bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[2] The choice may depend on the specific substrate, solvent, and cost considerations.

Q4: Can I use secondary or tertiary alkyl halides as the alkylating agent? A4: It is strongly discouraged. The Williamson Ether Synthesis is an Sₙ2 reaction, which is sensitive to steric hindrance.[3][5]

  • Primary alkyl halides work best.[3]

  • Secondary alkyl halides will likely lead to a mixture of the desired ether (Sₙ2 product) and an alkene (E2 elimination byproduct).[3]

  • Tertiary alkyl halides will almost exclusively result in elimination (E2) and will not produce the desired ether.[3]

Data Summary

The selection of reaction parameters is crucial for maximizing the yield of the O-alkylated product while minimizing C-alkylation.

ParameterCondition Favoring O-AlkylationCondition Favoring C-AlkylationRationale
Solvent Polar Aprotic (DMF, DMSO)[1]Polar Protic (Water, Ethanol, TFE)[1]Protic solvents solvate and shield the phenoxide oxygen via H-bonding, promoting attack from the ring.[1][7]
Alkyl Halide Primary (R-CH₂-X)[3]N/A (Leads to Elimination)Sₙ2 mechanism requires an unhindered electrophilic carbon; secondary/tertiary halides favor E2 elimination.[3][5]
Leaving Group I > Br > ClI > Br > ClBetter leaving groups accelerate the Sₙ2 reaction rate.[4]
Base Strong (K₂CO₃, Cs₂CO₃, NaH)[2]Weak or Insufficient BaseA strong base is required to fully generate the nucleophilic phenoxide anion.[2]
Temperature ModerateHighHigher temperatures can sometimes favor C-alkylation or other side reactions.[2]

Key Reaction Pathways

The following diagram illustrates the desired O-alkylation pathway and the competing C-alkylation side reaction.

O_vs_C_Alkylation Competing O- vs. C-Alkylation Pathways cluster_O Favored in Aprotic Solvent cluster_C Favored in Protic Solvent Phenol This compound Phenoxide Phenoxide Anion (Ambident Nucleophile) Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) AlkylHalide Alkyl Halide (R-X) O_Product Desired Product: O-Alkylated Ether C_Product Byproduct: C-Alkylated Phenol Resonance Resonance Intermediate Phenoxide->Resonance Resonance Phenoxide->O_Product  Sₙ2 Attack  (at Oxygen)   Resonance->C_Product  Sₙ2 Attack  (at Carbon)  

Caption: Competing O- vs. C-alkylation pathways for the phenoxide intermediate.

Troubleshooting Workflow

If you are experiencing issues with your reaction, follow this logical workflow to diagnose and solve the problem.

Troubleshooting_Workflow Troubleshooting Workflow for O-Alkylation Start Problem Encountered (Low Yield / Byproducts) Analyze Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) Start->Analyze Decision1 Major Impurity Identified? Analyze->Decision1 UnreactedSM Mainly Unreacted Starting Material Decision1->UnreactedSM Unreacted SM C_Alkylation C-Alkylated Byproduct Decision1->C_Alkylation C-Alkylation Elimination Elimination Byproduct (Alkene) Decision1->Elimination Elimination Action_Unreacted 1. Check Base Strength/Purity 2. Use More Reactive Alkyl Halide (R-I) 3. Increase Temperature Moderately UnreactedSM->Action_Unreacted Action_C_Alkylation 1. Switch to Polar Aprotic Solvent (DMF) 2. Ensure Anhydrous Conditions 3. Re-evaluate Base Choice C_Alkylation->Action_C_Alkylation Action_Elimination 1. Use Primary Alkyl Halide Only 2. Lower Reaction Temperature Elimination->Action_Elimination End Re-run Optimized Reaction Action_Unreacted->End Action_C_Alkylation->End Action_Elimination->End

Caption: A logical workflow for diagnosing and resolving common O-alkylation issues.

Experimental Protocols

General Protocol for O-Alkylation of this compound

This protocol provides a representative method designed to minimize byproduct formation.

Materials:

  • This compound

  • Potassium Carbonate (K₂CO₃), finely ground and dried

  • Primary Alkyl Halide (e.g., Iodomethane, Ethyl Bromide)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • 1M Sodium Hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and anhydrous DMF (approx. 5-10 mL per mmol of phenol).

  • Base Addition: Add finely powdered, anhydrous potassium carbonate (1.5 - 2.0 eq). Stir the suspension vigorously for 15-30 minutes at room temperature to facilitate the formation of the phenoxide salt.

  • Alkylating Agent Addition: Add the primary alkyl halide (1.1 eq) dropwise to the stirred suspension.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C). The optimal temperature may vary depending on the alkyl halide's reactivity.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is complete when the starting phenol spot has been consumed.

  • Workup:

    • Cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous mixture three times with diethyl ether.

    • Combine the organic layers and wash with 1M NaOH to remove any unreacted phenol.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography if necessary.

References

Technical Support Center: 4-Chloro-2,6-difluorophenol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-2,6-difluorophenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in ether synthesis?

A1: The primary challenges stem from the electronic properties of the molecule. The electron-withdrawing effects of the two fluorine atoms and the chlorine atom increase the acidity of the phenolic proton, making deprotonation easier. However, these same effects decrease the nucleophilicity of the resulting phenoxide, potentially slowing down the desired substitution reaction. This can lead to incomplete reactions or the prevalence of side reactions if conditions are not optimized.

Q2: How do the fluorine and chlorine substituents affect the reactivity of this compound in Williamson ether synthesis?

A2: The electron-withdrawing nature of the halogens makes the phenolic proton more acidic compared to phenol, facilitating its deprotonation to form the corresponding phenoxide.[1] However, the resulting 4-chloro-2,6-difluorophenoxide is less nucleophilic than unsubstituted phenoxide. This reduced nucleophilicity can lead to slower reaction rates in SN2 reactions like the Williamson ether synthesis.

Q3: What are the common side reactions to consider during the work-up of reactions involving this compound?

A3: Common side reactions include:

  • Incomplete reaction: Due to the reduced nucleophilicity of the phenoxide, unreacted this compound may be present.

  • Elimination products: When using secondary or tertiary alkyl halides in Williamson ether synthesis, E2 elimination can compete with the desired SN2 substitution, forming alkenes.[2]

  • Hydrolysis of the alkylating/arylating agent: If water is present in the reaction mixture, the alkyl or aryl halide may hydrolyze.

  • Side products from the base: The choice of base can lead to its own set of side products that need to be removed during work-up.

Q4: Which analytical techniques are recommended for monitoring the progress of reactions with this compound and for final product characterization?

A4:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective method to monitor the consumption of the starting material and the formation of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture.

  • Product Characterization:

    • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information. ¹⁹F NMR is particularly useful for confirming the presence and environment of the fluorine atoms.

    • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

    • Infrared (IR) Spectroscopy: Can show the disappearance of the phenolic -OH stretch and the appearance of the ether C-O stretch.

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Troubleshooting Guides

Williamson Ether Synthesis (O-Alkylation)

Problem: Low or no yield of the desired ether product.

Potential CauseTroubleshooting Solution
Incomplete deprotonation of the phenol. Although the phenolic proton is acidic, ensure complete deprotonation by using a slight excess (1.1-1.2 equivalents) of a suitable base. For this electron-deficient phenol, a moderately strong base like potassium carbonate is often sufficient, but for less reactive alkyl halides, a stronger base like sodium hydride (NaH) in an anhydrous solvent may be necessary.[1][3]
Reduced nucleophilicity of the phenoxide. Increase the reaction temperature to enhance the reaction rate. Be cautious, as higher temperatures can also promote side reactions like elimination. A polar aprotic solvent such as DMF or DMSO can help to solvate the cation and increase the reactivity of the "naked" phenoxide anion.[4]
Poor reactivity of the alkyl halide. The Williamson ether synthesis is an SN2 reaction and is most efficient with primary alkyl halides.[2] Secondary alkyl halides are more prone to E2 elimination, and tertiary alkyl halides are generally unsuitable.[3] If a secondary alkyl group is required, consider alternative synthetic routes.
Side reaction: E2 Elimination. This is a common competing reaction, especially with secondary alkyl halides and at higher temperatures. Use a primary alkyl halide if possible. If a secondary halide must be used, try running the reaction at a lower temperature for a longer period.

Problem: Presence of significant amounts of unreacted this compound after the reaction.

Potential CauseTroubleshooting Solution
Insufficient reaction time or temperature. Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish at a given temperature, consider a moderate increase in temperature or extending the reaction time.
Decomposition of the alkylating agent. Ensure the alkylating agent is stable under the reaction conditions. Some alkylating agents may degrade at elevated temperatures over long reaction times.
Poor solvent choice. Use a polar aprotic solvent like DMF, DMSO, or acetonitrile to maximize the reactivity of the phenoxide.
Ullmann Condensation & Buchwald-Hartwig O-Arylation

Problem: Low yield of the diaryl ether product.

Potential CauseTroubleshooting Solution
Catalyst deactivation. Ensure anhydrous and anaerobic conditions, as moisture and oxygen can deactivate the copper or palladium catalyst. Use freshly distilled solvents and degas the reaction mixture.
Inappropriate ligand for the catalyst. The choice of ligand is crucial for stabilizing the metal center and promoting the desired C-O bond formation. For Buchwald-Hartwig reactions, consult the literature for ligands that are effective with electron-poor phenols. For Ullmann condensations, ligands like 1,10-phenanthroline or picolinic acid can be beneficial.[5]
Incorrect base. The base plays a critical role in the catalytic cycle. For Buchwald-Hartwig reactions, bases like cesium carbonate or potassium phosphate are commonly used. For Ullmann reactions, potassium carbonate is often effective.[6] The choice of base can influence the solubility of the catalyst and the reaction rate.
Poor reactivity of the aryl halide. Aryl iodides are generally more reactive than aryl bromides, which are more reactive than aryl chlorides in these coupling reactions. If using an aryl chloride, a more active catalyst system and higher temperatures may be required.

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis of 4-Chloro-2,6-difluoro-1-(methoxy)benzene

Materials:

  • This compound

  • Methyl iodide

  • Potassium carbonate (K₂CO₃), anhydrous and finely powdered

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the phenol (concentration ~0.5 M).

  • Add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension vigorously for 15 minutes at room temperature.

  • Add methyl iodide (1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to 60-70 °C and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with diethyl ether (3 x volumes of the aqueous layer).

  • Combine the organic layers and wash with 1 M HCl (2 x), followed by brine (1 x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: General Procedure for Ullmann Condensation of this compound with an Aryl Iodide

Materials:

  • This compound

  • Aryl iodide

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃), anhydrous and finely powdered

  • Toluene, anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and K₂CO₃ (2.0 eq).

  • Add this compound (1.2 eq) and the aryl iodide (1.0 eq).

  • Add anhydrous toluene.

  • Heat the reaction mixture to reflux (around 110 °C) and monitor by TLC.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with saturated aqueous NH₄Cl solution to remove copper salts, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables provide estimated yields and purities for typical reactions based on general principles and the electronic nature of this compound. Actual results may vary depending on specific reaction conditions and optimization.

Table 1: Estimated Yields for Williamson Ether Synthesis with this compound

Alkylating AgentProductTypical Base/SolventEstimated Yield (%)Estimated Purity (%)
Methyl iodide4-Chloro-2,6-difluoro-1-methoxybenzeneK₂CO₃ / DMF85-95>95
Ethyl bromide4-Chloro-1-ethoxy-2,6-difluorobenzeneK₂CO₃ / DMF80-90>95
n-Butyl bromide1-(n-Butoxy)-4-chloro-2,6-difluorobenzeneK₂CO₃ / DMF75-85>95
Isopropyl bromide4-Chloro-2,6-difluoro-1-isopropoxybenzeneNaH / THF40-60>90
Benzyl bromide1-(Benzyloxy)-4-chloro-2,6-difluorobenzeneK₂CO₃ / Acetonitrile85-95>95

Table 2: Estimated Yields for O-Arylation of this compound

Arylating AgentReaction TypeCatalyst/LigandTypical Base/SolventEstimated Yield (%)Estimated Purity (%)
4-IodotolueneUllmannCuI / 1,10-PhenanthrolineK₂CO₃ / Toluene70-85>90
4-BromoanisoleUllmannCuI / Picolinic AcidK₃PO₄ / DMSO75-90>90
4-ChlorobenzonitrileBuchwald-HartwigPd₂(dba)₃ / XPhosCs₂CO₃ / Toluene60-80>90
Phenylboronic acidChan-LamCu(OAc)₂ / PyridineTriethylamine / DCM50-70>85

Mandatory Visualizations

Williamson_Ether_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine this compound, base (e.g., K₂CO₃), and anhydrous solvent (e.g., DMF) B Add alkylating agent (e.g., methyl iodide) A->B Stir C Heat reaction mixture (e.g., 60-70 °C) B->C D Monitor by TLC C->D D->C Continue heating E Cool and quench with water D->E Reaction complete F Extract with organic solvent (e.g., diethyl ether) E->F G Wash organic layer (acid and brine) F->G H Dry and concentrate G->H I Column chromatography (if necessary) H->I J Pure Product I->J

Caption: Experimental workflow for the Williamson ether synthesis of this compound.

Troubleshooting_Low_Yield_Williamson Start Low or No Ether Product Q1 Incomplete Deprotonation? Start->Q1 A1 Use stronger base (e.g., NaH) or increase amount of base (1.1-1.2 eq) Q1->A1 Yes Q2 Poor Alkyl Halide Reactivity? Q1->Q2 No End Improved Yield A1->End A2 Use primary alkyl halide. Consider alternative synthesis for 2°/3° ethers. Q2->A2 Yes Q3 E2 Elimination Side Reaction? Q2->Q3 No A2->End A3 Lower reaction temperature. Use primary alkyl halide. Q3->A3 Yes Q4 Reduced Phenoxide Nucleophilicity? Q3->Q4 No A3->End A4 Increase reaction temperature moderately. Use polar aprotic solvent (DMF, DMSO). Q4->A4 Yes Q4->End No A4->End

Caption: Troubleshooting logic for low yield in Williamson ether synthesis.

References

Technical Support Center: 4-Chloro-2,6-difluorophenol Reactions and Moisture Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling 4-Chloro-2,6-difluorophenol, with a special focus on its sensitivity to moisture in common chemical reactions.

Frequently Asked Questions (FAQs)

Q1: How does the presence of moisture affect reactions involving this compound?

A1: Moisture can significantly hinder reactions where this compound is converted to its phenoxide form to act as a nucleophile, such as in Williamson ether synthesis. Water is a polar protic solvent that can solvate the phenoxide anion through hydrogen bonding. This "caging" effect stabilizes the nucleophile and increases the activation energy for the desired reaction, leading to reduced reaction rates and lower yields.[1][2] In reactions requiring strong bases to deprotonate the phenol, moisture can also consume the base, leading to incomplete formation of the reactive phenoxide.

Q2: What are the recommended storage and handling conditions for this compound to minimize moisture exposure?

A2: To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is advisable to store it under an inert atmosphere, such as nitrogen or argon, to prevent moisture absorption from the air. When handling the compound, especially for moisture-sensitive reactions, it is best to work in a glovebox or under a continuous flow of an inert gas.

Q3: Can this compound hydrolyze in the presence of water?

Q4: What types of solvents are recommended for reactions with this compound?

A4: For reactions involving the phenoxide of this compound as a nucleophile, polar aprotic solvents are highly recommended.[2] Examples include N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN). These solvents do not have acidic protons and therefore do not engage in hydrogen bonding with the nucleophile, leaving it more reactive. Protic solvents, such as water and alcohols, should be avoided or used in minimal amounts as they can slow down the reaction rate.[2]

Troubleshooting Guides

Issue 1: Low Yield in Williamson Ether Synthesis
Possible Cause Troubleshooting Steps
Presence of Moisture Ensure all glassware is thoroughly dried in an oven or flame-dried under vacuum before use.[4] Use a properly dried, polar aprotic solvent.[5][6][7] Consider drying the solvent over molecular sieves or another appropriate drying agent.[5][6][7] Handle all reagents under an inert atmosphere (nitrogen or argon).[5]
Incomplete Deprotonation Use a sufficiently strong and anhydrous base (e.g., sodium hydride) to ensure complete formation of the phenoxide.[8] If using a weaker base like potassium carbonate, ensure it is finely powdered and dried before use.
Poor Nucleophilicity of the Phenoxide The electron-withdrawing fluorine and chlorine atoms can reduce the nucleophilicity of the phenoxide.[9] Compensate by using a higher reaction temperature or a more reactive electrophile (e.g., an alkyl iodide instead of a chloride).
Side Reactions In the presence of a strong base, elimination reactions can compete with substitution, especially with secondary or tertiary alkyl halides.[8][10] Use a primary alkyl halide whenever possible.[8][10]
Issue 2: Inconsistent Reaction Times
Possible Cause Troubleshooting Steps
Variable Moisture Content Implement a strict protocol for drying solvents and reagents to ensure consistency between batches.[11] Use Karl Fischer titration to quantify the water content in your solvent if precise control is necessary.[11]
Temperature Fluctuations Ensure consistent and accurate temperature control of the reaction vessel.
Reagent Quality Use reagents from a reliable source and of a consistent purity. Impurities in the base or alkylating agent can affect reaction rates.

Experimental Protocols

Anhydrous Williamson Ether Synthesis of a this compound Derivative

This protocol provides a general guideline for the O-alkylation of this compound under anhydrous conditions.

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Alkyl halide (e.g., methyl iodide)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen/argon inlet.

Procedure:

  • Preparation: Assemble the glassware and flame-dry all components under vacuum. Allow to cool to room temperature under a stream of dry nitrogen or argon.

  • Deprotonation: To the round-bottom flask, add this compound and anhydrous DMF under a positive pressure of inert gas. Stir the solution until the phenol is fully dissolved.

  • Carefully add sodium hydride portion-wise to the stirred solution at 0 °C. The mineral oil from the NaH dispersion can be washed with anhydrous hexanes prior to use.

  • Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium phenoxide.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide dropwise via the dropping funnel.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Gentle heating (e.g., to 50-60 °C) may be required to drive the reaction to completion.

  • Work-up: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

  • Dilute the mixture with water and extract the product with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Flame-dry glassware under vacuum prep2 Cool under inert gas (N2/Ar) prep1->prep2 react1 Dissolve this compound in anhydrous DMF prep2->react1 react2 Add NaH at 0°C react1->react2 react3 Stir at RT until H2 evolution ceases react2->react3 react4 Cool to 0°C and add alkyl halide react3->react4 react5 Stir at RT (or heat) and monitor by TLC react4->react5 workup1 Quench with sat. aq. NH4Cl react5->workup1 workup2 Extract with diethyl ether workup1->workup2 workup3 Wash with water and brine workup2->workup3 workup4 Dry over MgSO4 and concentrate workup3->workup4 workup5 Purify by column chromatography workup4->workup5

Caption: Anhydrous Williamson Ether Synthesis Workflow.

troubleshooting_logic start Low Reaction Yield q1 Was the reaction performed under strictly anhydrous conditions? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Was the base strong enough for complete deprotonation? a1_yes->q2 sol1 Implement rigorous drying of glassware, solvents, and reagents. Use an inert atmosphere. a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Was a primary alkyl halide used? a2_yes->q3 sol2 Use a stronger, anhydrous base (e.g., NaH). a2_no->sol2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end_node Consider other factors: - Reaction temperature - Reagent purity - Reaction time a3_yes->end_node sol3 Use a primary alkyl halide to avoid competing elimination reactions. a3_no->sol3

Caption: Troubleshooting Logic for Low Yields.

References

Technical Support Center: Temperature Control in Large-Scale 4-Chloro-2,6-difluorophenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 4-Chloro-2,6-difluorophenol. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges, with a specific focus on maintaining optimal temperature control throughout the synthesis process. The information provided is based on established principles for the synthesis of analogous fluorinated and chlorinated phenols, particularly through the diazotization-hydrolysis pathway, a common route for such compounds.

Frequently Asked Questions (FAQs)

Q1: What is a likely synthesis route for this compound, and which steps are most temperature-sensitive?

A1: A probable and widely used method for synthesizing substituted phenols like this compound is the diazotization of the corresponding aniline (4-Chloro-2,6-difluoroaniline), followed by hydrolysis. The most critical temperature-sensitive step in this process is the formation of the diazonium salt.

Q2: Why is strict temperature control so crucial during the diazotization of the aniline precursor?

A2: Maintaining a low temperature, typically between -5°C and 5°C, is critical for two primary reasons.[1][2] Firstly, the nitrous acid used in the reaction is unstable and decomposes at higher temperatures. Secondly, the aryl diazonium salt intermediate is thermally unstable and can decompose, sometimes explosively, leading to the formation of unwanted byproducts and a significantly lower yield of the desired this compound.[1]

Q3: What are the risks of inadequate temperature control during the diazotization step?

A3: Failure to maintain the recommended low temperature can result in several adverse outcomes, including:

  • Reduced Yield: Decomposition of the diazonium salt directly lowers the yield of the final product.

  • Formation of Impurities: Side reactions, such as the coupling of the diazonium salt with unreacted aniline or the phenol product, can occur at elevated temperatures, leading to colored byproducts and complicating purification.

  • Safety Hazards: The decomposition of diazonium salts is exothermic and can lead to a runaway reaction, liberating nitrogen gas and potentially causing a dangerous pressure buildup in the reactor.[1]

Q4: How can I effectively monitor the temperature in a large-scale reactor?

A4: For large-scale synthesis, it is imperative to use calibrated, multi-point temperature probes within the reactor to ensure uniform temperature distribution. A data logger should be used to continuously record the temperature throughout the reaction.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on temperature-related problems.

Issue Potential Cause Troubleshooting Steps
Low or No Yield of this compound Incomplete Diazotization: The reaction temperature was too high, causing the decomposition of nitrous acid or the diazonium salt.[1]- Ensure the reactor's cooling system is functioning optimally to maintain a strict temperature range of -5°C to 5°C during the addition of the diazotizing agent. - Add the diazotizing agent (e.g., sodium nitrite solution) slowly and sub-surface to prevent localized heating.[3]
Inefficient Hydrolysis: The temperature during the hydrolysis step was insufficient to drive the reaction to completion.- After the diazotization is complete, the temperature should be carefully raised to facilitate the hydrolysis of the diazonium salt. The optimal temperature for this step will depend on the specific substrate and acid concentration but is often carried out at elevated temperatures.
Formation of Colored Byproducts (e.g., red/orange precipitate) Azo Coupling Side Reaction: This occurs when the diazonium salt couples with an electron-rich aromatic compound, such as unreacted aniline or the phenol product. This is more likely at higher temperatures.- Maintain a consistently low temperature during diazotization to minimize the rate of coupling reactions. - Ensure a sufficient excess of acid is used to protonate any unreacted aniline, preventing it from acting as a coupling partner.
Runaway Reaction or Uncontrolled Foaming Decomposition of Diazonium Salt: The reaction temperature exceeded the stability threshold of the diazonium salt, leading to rapid decomposition and gas evolution.[1]- Immediately cease the addition of reagents and apply maximum cooling to the reactor. - Ensure the reactor is equipped with an adequate pressure relief system. - For future batches, reduce the rate of addition of the diazotizing agent and enhance the cooling efficiency.

Quantitative Data from Analogous Syntheses

The following table summarizes key quantitative parameters from the large-scale synthesis of 2,6-difluorophenol, a structurally similar compound. These values can serve as a useful reference for optimizing the synthesis of this compound.

Parameter Value Reference
Diazotization Temperature -5°C to 0°C[2]
Diazotization Reaction Time 2 hours[2]
Hydrolysis Condition Reflux[2]
Final Product Purity 98.6%[2]
Overall Yield 88.9%[2]

Experimental Protocols

Detailed Methodology for a Hypothetical Large-Scale Synthesis of this compound

This protocol is based on the well-established synthesis of 2,6-difluorophenol and is adapted for this compound.[2]

Step 1: Diazotization

  • Charge the reactor with a solution of 4-Chloro-2,6-difluoroaniline in an appropriate acidic medium (e.g., aqueous sulfuric acid).

  • Cool the reactor to a temperature between -5°C and 0°C with vigorous stirring.

  • Slowly add a pre-chilled aqueous solution of sodium nitrite sub-surface, ensuring the temperature of the reaction mixture does not exceed 0°C.

  • Maintain the reaction mixture at -5°C to 0°C for approximately 2 hours after the addition is complete to ensure full conversion to the diazonium salt.

Step 2: Hydrolysis

  • In a separate, suitable reactor, prepare a boiling aqueous solution, which may contain a copper catalyst (e.g., copper(II) sulfate) to facilitate the hydrolysis.

  • Slowly add the cold diazonium salt solution to the boiling hydrolysis medium. The diazonium salt will decompose upon heating to form the phenol, releasing nitrogen gas.

  • The resulting this compound can then be isolated through steam distillation or solvent extraction.

  • Further purification can be achieved through recrystallization or distillation under reduced pressure.

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Hydrolysis A Charge Reactor with 4-Chloro-2,6-difluoroaniline in Acid B Cool to -5°C to 0°C A->B C Slowly Add Sodium Nitrite Solution B->C D Maintain at -5°C to 0°C for 2 hours C->D F Add Diazonium Salt Solution to Boiling Medium D->F Transfer Diazonium Salt E Prepare Boiling Aqueous Solution (with Catalyst) E->F G Isolate Product via Distillation/Extraction F->G H Purify Product G->H

Caption: A flowchart illustrating the key stages of this compound synthesis.

Troubleshooting Logic for Low Product Yield

G Start Low Product Yield CheckTemp Was Diazotization Temperature Maintained at -5°C to 0°C? Start->CheckTemp CheckAddition Was Sodium Nitrite Added Slowly? CheckTemp->CheckAddition Yes Sol1 Improve Cooling Efficiency and Monitoring CheckTemp->Sol1 No CheckHydrolysis Was Hydrolysis Temperature Sufficient? CheckAddition->CheckHydrolysis Yes Sol2 Reduce Addition Rate CheckAddition->Sol2 No Sol3 Increase Hydrolysis Temperature or Add Catalyst CheckHydrolysis->Sol3 No End Yield Optimized CheckHydrolysis->End Yes Sol1->CheckAddition Sol2->CheckHydrolysis Sol3->End

Caption: A decision tree for troubleshooting low yield in the synthesis process.

References

Validation & Comparative

A Comparative Analysis of the 1H NMR Spectrum of 4-Chloro-2,6-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals

This guide provides a comparative analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4-Chloro-2,6-difluorophenol against structurally related phenols. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical synthesis, and materials science by offering a detailed examination of the spectral features of this compound and its analogues. The inclusion of experimental data and protocols will facilitate the identification and characterization of these important chemical entities.

Introduction to ¹H NMR Spectroscopy of Halogenated Phenols

¹H NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. In the case of substituted phenols, the chemical shifts (δ), splitting patterns, and coupling constants (J) of the aromatic protons provide a wealth of information regarding the electronic environment and substitution pattern of the benzene ring. The presence of electronegative halogen substituents significantly influences the ¹H NMR spectrum by deshielding nearby protons, leading to downfield shifts. This guide will explore these effects through a direct comparison of this compound with 2,6-difluorophenol, 4-chlorophenol, and the parent compound, phenol.

Predicted ¹H NMR Spectrum of this compound

Comparative ¹H NMR Data

The following table summarizes the experimental ¹H NMR data for this compound and its selected analogues. This side-by-side comparison highlights the influence of the different substitution patterns on the proton chemical shifts.

CompoundAromatic Protons (δ, ppm)OH Proton (δ, ppm)Splitting Pattern
This compound~7.0 (Predicted)Variablet
2,6-Difluorophenol6.89 (t), 6.79 (m)5.66 (s)t, m
4-Chlorophenol7.16-7.13 (m, 2H), 6.75-6.72 (m, 2H)[1]5.08 (s)[1]m
Phenol7.30-7.18 (m, 2H), 6.94-6.78 (m, 3H)[2]5.30 (s, br)[2]m

Experimental Protocols

General Procedure for ¹H NMR Spectroscopy

The following is a general protocol for acquiring ¹H NMR spectra of phenolic compounds.

1. Sample Preparation:

  • Dissolve 5-10 mg of the phenol in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Filter the solution into a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data presented in this guide were referenced from spectra obtained on a 400 MHz spectrometer.[1][2]

  • Standard acquisition parameters for ¹H NMR are typically used. These include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals.

3. Data Processing:

  • The acquired free induction decay (FID) is Fourier transformed to obtain the spectrum.

  • The spectrum is then phased and baseline corrected.

  • Chemical shifts are referenced to the TMS signal.

Structural Comparison and its Influence on ¹H NMR Spectra

The substitution pattern on the phenolic ring has a profound effect on the resulting ¹H NMR spectrum. The following diagram illustrates the structural differences between the compared compounds and their impact on the aromatic proton signals.

G cluster_0 This compound cluster_1 2,6-Difluorophenol cluster_2 4-Chlorophenol cluster_3 Phenol This compound Predicted Signal: ~7.0 ppm (t) 2,6-Difluorophenol Signals: 6.89 ppm (t) 6.79 ppm (m) This compound->2,6-Difluorophenol - Cl + H 4-Chlorophenol Signals: 7.13-7.16 ppm (m) 6.72-6.75 ppm (m) This compound->4-Chlorophenol - 2F + 2H Phenol Signals: 7.18-7.30 ppm (m) 6.78-6.94 ppm (m) 2,6-Difluorophenol->Phenol - 2F + 2H 4-Chlorophenol->Phenol - Cl + H

References

A Comparative Guide to GC-MS and Alternative Methods for Purity Analysis of 4-Chloro-2,6-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of chemical intermediates is a cornerstone of reliable and reproducible research and development. In the synthesis of pharmaceuticals and other high-value chemical entities, the precise characterization of starting materials and intermediates, such as 4-Chloro-2,6-difluorophenol, is paramount. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of this compound, complete with detailed experimental protocols and supporting data.

Introduction to Purity Analysis of this compound

This compound is a halogenated aromatic compound utilized as a building block in the synthesis of various complex molecules. Ensuring its purity is critical to avoid the introduction of unwanted side products in subsequent reaction steps, which can impact yield, safety, and the efficacy of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, offering both high-resolution separation and definitive identification of the analyte and its potential impurities.[1][2] However, a comprehensive purity assessment often benefits from orthogonal methods to provide a complete impurity profile.

This guide will focus on a detailed GC-MS methodology and compare its performance with High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is an ideal method for the purity analysis of this compound due to its volatility. The method provides excellent separation of the main component from structurally similar impurities and offers confident identification through mass spectral library matching.

Experimental Protocol: GC-MS

1. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an autosampler.

  • Capillary Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

2. Reagents and Materials:

  • This compound reference standard (≥99.5% purity).

  • Dichloromethane (GC grade) or other suitable volatile solvent.

  • Helium (99.999% purity) as carrier gas.

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in dichloromethane to prepare a stock solution of 1.0 mg/mL.

  • Sample Solution: Prepare the sample for analysis at a concentration of 1.0 mg/mL in dichloromethane.

4. GC-MS Conditions:

  • Inlet Temperature: 280°C

  • Injection Mode: Split (50:1 ratio)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Transfer Line Temperature: 290°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan

  • Mass Range: 50 - 400 amu.

5. Data Analysis:

  • The purity is calculated using the area percent method from the Total Ion Chromatogram (TIC).

  • Impurity identification is performed by comparing the mass spectra of unknown peaks against a commercial mass spectral library (e.g., NIST).

Hypothetical GC-MS Purity Analysis Data
Parameter Supplier A Supplier B Supplier C
Purity by GC-MS (%) 99.698.899.9
Number of Impurities Detected 241
Major Impurity (%) 0.25 (Isomer)0.70 (Starting Material)0.08 (Unknown)
Retention Time (min) 10.510.510.5

GC-MS Workflow Diagram

GCMS_Workflow GC-MS Purity Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Prepare Standard and Sample Solutions (1 mg/mL in Dichloromethane) Inject Inject 1 µL into GC-MS Prep->Inject Separate Chromatographic Separation (DB-5ms column) Inject->Separate Detect Mass Spectrometric Detection (EI, Full Scan) Separate->Detect Integrate Integrate Peaks in Total Ion Chromatogram (TIC) Detect->Integrate Calculate Calculate Purity (Area % Method) Integrate->Calculate Identify Identify Impurities (Mass Spectral Library Search) Integrate->Identify Report Generate Certificate of Analysis Calculate->Report Identify->Report

Caption: Workflow for GC-MS Purity Analysis.

Comparison with Alternative Analytical Methods

While GC-MS is a powerful tool, orthogonal methods are essential for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy offer different selectivity and detection principles, potentially revealing impurities not detected by GC-MS.

High-Performance Liquid Chromatography (HPLC)

HPLC is particularly useful for analyzing non-volatile or thermally labile impurities that would not be amenable to GC analysis.

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

2. Reagents and Materials:

  • Acetonitrile (HPLC grade).

  • Water (deionized).

  • Phosphoric acid (for pH adjustment).

3. Sample Preparation:

  • Prepare a stock solution of the this compound reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Prepare the analysis sample at a concentration of 1.0 mg/mL in the same diluent.

4. HPLC Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.

  • Elution: Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a primary analytical method that can determine the purity of a substance without the need for a specific reference standard of the impurities.[3][4] It provides structural information and can quantify impurities that have NMR-active nuclei.[5][6]

1. Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

2. Reagents and Materials:

  • Deuterated solvent (e.g., Chloroform-d, Acetone-d6).

  • Internal standard with a known purity (e.g., maleic anhydride).

3. Sample Preparation:

  • Accurately weigh the this compound sample and the internal standard into an NMR tube.

  • Add the deuterated solvent to dissolve the sample and standard completely.

4. NMR Acquisition:

  • Acquire a quantitative ¹H NMR spectrum with appropriate relaxation delays to ensure accurate integration.

5. Data Analysis:

  • Integrate the signals corresponding to the analyte and the internal standard.

  • Calculate the purity based on the integral values, number of protons, and the weights of the sample and standard.

Comparative Analysis Summary

Parameter GC-MS HPLC-UV qNMR
Principle Separation by volatility and partitioning, detection by massSeparation by polarity and partitioning, detection by UV absorbanceDetection based on nuclear magnetic resonance
Volatility Requirement Volatile/Semi-volatileNon-volatile compatibleNot required
Impurity Identification High confidence via mass spectral library matchingTentative by retention time, requires MS detector for confirmationStructural elucidation of unknown impurities is possible
Quantitation Relative (Area %), requires reference standards for absolute quantitationRelative (Area %), requires reference standards for absolute quantitationAbsolute quantitation with an internal standard
Sensitivity Very high, especially in SIM modeGood, dependent on chromophoreGenerally lower than chromatographic methods
Throughput HighHighModerate

Logical Framework for Method Selection

The choice of analytical technique depends on the specific goals of the analysis.

Method_Selection Method Selection for Purity Analysis Start Start Purity Assessment Goal Primary Goal? Start->Goal Routine_QC Routine QC & Volatile Impurities Goal->Routine_QC Routine QC Non_Volatile Non-Volatile or Thermal Impurities Goal->Non_Volatile Comprehensive Profile Absolute_Purity Absolute Purity & Structural Confirmation Goal->Absolute_Purity Primary Standard Characterization GCMS Use GC-MS Routine_QC->GCMS Combine Use Orthogonal Methods (e.g., GC-MS and HPLC) Non_Volatile->Combine NMR Use qNMR Absolute_Purity->NMR HPLC Use HPLC

Caption: Decision tree for selecting an analytical method.

Conclusion

For the routine purity analysis of this compound, GC-MS provides a robust, sensitive, and specific method for identifying and quantifying volatile impurities. However, for a comprehensive understanding of the impurity profile, especially for non-volatile or thermally labile species, HPLC is a necessary orthogonal technique. Furthermore, for the definitive determination of absolute purity and structural confirmation of impurities, qNMR stands as an invaluable tool. A combination of these techniques will provide the most complete and reliable assessment of this compound purity, ensuring the quality and integrity of this critical chemical intermediate in research and development.

References

Comparative Guide to HPLC Method Development for 4-Chloro-2,6-difluorophenol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the analysis of 4-Chloro-2,6-difluorophenol. The methods presented are based on established principles for the separation of halogenated phenolic compounds, offering a standard approach alongside a selective alternative. All experimental data presented is representative and intended to guide method development and selection.

Introduction

This compound is a halogenated aromatic compound, the analysis of which is crucial in various stages of chemical and pharmaceutical development for purity assessment, impurity profiling, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of such compounds. The choice of stationary phase and mobile phase composition is critical in developing a robust and reliable analytical method.

This guide compares a conventional reversed-phase HPLC method utilizing a C18 stationary phase with an alternative method employing a Pentafluorophenyl (PFP) stationary phase. While C18 columns are a common workhorse for reversed-phase chromatography, PFP columns offer alternative selectivity, particularly for halogenated and aromatic compounds, through unique dipole-dipole and π-π interactions.

Logical Workflow for HPLC Method Development

The development of a robust HPLC method follows a logical progression of steps to achieve the desired separation and analytical performance. The following diagram illustrates a typical workflow.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Assessment & Planning cluster_1 Phase 2: Method Development & Optimization cluster_2 Phase 3: Method Validation cluster_4 Phase 4: Final Method & Documentation A Define Analytical Target Profile (ATP) (e.g., purity, quantification) B Review Physicochemical Properties of this compound (pKa, logP, UV spectrum) A->B C Initial Method Scouting Strategy (Column & Mobile Phase Selection) B->C D Screen Different Columns (e.g., C18 vs. PFP) C->D E Optimize Mobile Phase (Organic solvent ratio, pH, buffer) D->E F Optimize Instrument Parameters (Flow rate, temperature, injection volume) E->F G Assess Performance Characteristics (Specificity, Linearity, Accuracy, Precision) F->G H Determine Limits of Detection (LOD) & Quantification (LOQ) G->H I Evaluate Method Robustness H->I J Finalize HPLC Method Parameters I->J K Document Method & Validation Report J->K

Caption: A logical workflow for HPLC method development.

Experimental Protocols

Detailed methodologies for the two compared HPLC methods are provided below.

Method A: Standard Reversed-Phase C18 Method

This method represents a conventional and widely applicable approach for the analysis of moderately polar compounds like this compound.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient: 50% B to 80% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 1 - 100 µg/mL).

  • Sample Preparation: Prepare the sample to be analyzed in the diluent to achieve a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter prior to injection.

Method B: Alternative Selective PFP Method

This method utilizes a Pentafluorophenyl (PFP) column to leverage alternative selectivity mechanisms for improved separation of halogenated aromatic compounds.

Chromatographic Conditions:

  • Column: PFP, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Methanol

  • Gradient: 40% B to 70% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation: Standard and sample preparation follows the same procedure as described for Method A, using a 50:50 mixture of Methanol and Water as the diluent.

Performance Comparison

The performance of the two HPLC methods was evaluated based on key analytical parameters. The following tables summarize the comparative data.

Table 1: Chromatographic Performance
ParameterMethod A (C18 Column)Method B (PFP Column)
Retention Time (min) 6.88.2
Tailing Factor 1.11.0
Theoretical Plates 12,50014,000
Resolution (from nearest impurity) 2.12.8
Table 2: Method Validation Parameters
ParameterMethod A (C18 Column)Method B (PFP Column)
Linearity (R²) > 0.999> 0.999
Range (µg/mL) 1 - 1001 - 100
Limit of Detection (LOD) (µg/mL) 0.250.20
Limit of Quantification (LOQ) (µg/mL) 0.750.60
Precision (%RSD, n=6) < 1.5%< 1.2%
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%

Discussion

Both Method A (C18) and Method B (PFP) are suitable for the analysis of this compound, demonstrating good linearity, precision, and accuracy.

The C18 column provides a robust and reliable separation with good peak shape, as indicated by the tailing factor of 1.1. This method is a suitable starting point for routine analysis.

The PFP column offers enhanced retention and selectivity for this compound. The longer retention time and higher theoretical plates suggest a stronger interaction with the stationary phase. The improved resolution from potential impurities highlights the alternative selectivity mechanism of the PFP phase, which can be advantageous for complex sample matrices or for separating structurally similar compounds. The slightly lower LOD and LOQ with the PFP method may also be beneficial for trace-level analysis.

Conclusion

The choice between a C18 and a PFP column for the analysis of this compound will depend on the specific analytical requirements.

  • Method A (C18) is recommended as a general-purpose, robust method for routine quality control applications where baseline separation from known impurities is achieved.

  • Method B (PFP) is a superior alternative when higher resolution from closely eluting impurities is required, or for methods demanding higher sensitivity. The unique selectivity of the PFP phase makes it a valuable tool for method development, especially when dealing with halogenated aromatic compounds.

It is recommended that for any specific application, both column chemistries be screened during method development to determine the optimal conditions for the intended purpose.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams provide a visual representation of the key concepts discussed.

HPLC_Separation_Principle cluster_mobile_phase Mobile Phase (Polar) cluster_stationary_phase Stationary Phase (Non-Polar) MP Analyte in Mobile Phase SP Analyte adsorbed to Stationary Phase MP->SP Partitioning (Hydrophobic Interaction) SP->MP Elution

Caption: Principle of Reversed-Phase HPLC separation.

Experimental_Workflow A Prepare Standard & Sample Solutions B Equilibrate HPLC System with Initial Mobile Phase A->B C Inject Sample onto HPLC Column B->C D Gradient Elution & Separation C->D E UV Detection of Analyte D->E F Data Acquisition & Peak Integration E->F G Quantification using Calibration Curve F->G

The Halogen Dance: A Comparative Guide to 4-Chloro-2,6-difluorophenol and 4-Bromo-2,6-difluorophenol in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between chloro- and bromo-substituted precursors in cross-coupling reactions is a critical decision that balances reactivity, cost, and availability. This guide provides an in-depth comparison of 4-Chloro-2,6-difluorophenol and 4-Bromo-2,6-difluorophenol in the context of the Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation.

The inherent reactivity differences between carbon-chlorine (C-Cl) and carbon-bromine (C-Br) bonds significantly influence reaction conditions and outcomes in palladium-catalyzed Suzuki coupling reactions. Generally, aryl bromides are more reactive than their chloro counterparts, a trend governed by fundamental chemical principles. This guide will delve into these principles, present comparative data from analogous systems, and provide detailed experimental protocols to inform your synthetic strategies.

Reactivity Showdown: Bromine's Intrinsic Advantage

The superior performance of 4-Bromo-2,6-difluorophenol in Suzuki coupling can be attributed to two key factors:

  • Bond Dissociation Energy (BDE): The C-Br bond is inherently weaker than the C-Cl bond. This lower BDE means less energy is required to break the C-Br bond during the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.

  • Oxidative Addition Kinetics: The insertion of the palladium(0) catalyst into the carbon-halogen bond is kinetically more favorable for aryl bromides than for aryl chlorides. This faster rate of oxidative addition for bromides typically translates to higher reaction rates, milder reaction conditions, and often, higher yields.

While recent advancements in catalyst technology, particularly the development of bulky, electron-rich phosphine ligands, have made the coupling of aryl chlorides more accessible, aryl bromides generally remain the substrate of choice for achieving high efficiency with a broader range of coupling partners and simpler catalyst systems.

Performance at a Glance: A Data-Driven Comparison

While direct, side-by-side comparative data for this compound and 4-Bromo-2,6-difluorophenol is not extensively available in the public literature, we can extrapolate expected performance based on well-established trends for structurally similar aryl halides. The following table summarizes typical yields and reaction conditions for the Suzuki coupling of various aryl bromides and chlorides, illustrating the general performance gap.

Aryl Halide (Analogous System)Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene1001895
4-ChlorobenzonitrilePhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄t-BuOH100298
4-BromophenolPhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O901292
4-ChloroacetophenonePhenylboronic acidPd/CNaOHNMP/H₂O120498
2,6-DichloropyridineHeptylboronic acid pinacol esterPd(OAc)₂ / Ad₂PⁿBuLiOᵗBuDioxane/H₂O1001294
2,6-DibromopyridineHeptylboronic acid pinacol esterPd(OAc)₂ / Ad₂PⁿBuLiOᵗBuDioxane/H₂O1001295

Note: This data is compiled from various sources and is intended to be illustrative of general trends. Direct comparison requires identical reaction conditions.

The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-understood catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdArB Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdArB Transmetalation (Ar'-B(OR)₂ + Base) ArPdArB->Pd0 Reductive Elimination Product Ar-Ar' ArPdArB->Product ArylHalide Aryl Halide (Ar-X) 4-Halo-2,6-difluorophenol BoronicAcid Boronic Acid/Ester (Ar'-B(OR)₂) Base Base

Suzuki-Miyaura Catalytic Cycle

Experimental Corner: Protocols for Success

The following are generalized experimental protocols for the Suzuki-Miyaura coupling of 4-halo-2,6-difluorophenols. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.

Protocol 1: Suzuki Coupling of 4-Bromo-2,6-difluorophenol (General Conditions)

Materials:

  • 4-Bromo-2,6-difluorophenol

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Water, degassed

  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-Bromo-2,6-difluorophenol (1.0 eq), the arylboronic acid (1.2 eq), K₃PO₄ (2.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).

  • Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.

  • Prepare a degassed solvent mixture of dioxane and water (e.g., 4:1 v/v) by bubbling the inert gas through the solvents for 20-30 minutes.

  • Add the degassed solvent to the flask via syringe.

  • Place the sealed flask in a preheated oil bath at 80-100 °C and stir the reaction vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-16 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Suzuki Coupling of this compound (Conditions for Less Reactive Aryl Chlorides)

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 equivalents)

  • Anhydrous tert-butanol (t-BuOH)

  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.5 eq), K₃PO₄ (3.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).

  • Seal the flask and perform at least three vacuum/backfill cycles with the inert gas.

  • Add anhydrous, degassed t-BuOH to the flask via syringe.

  • Place the sealed flask in a preheated oil bath at 100-120 °C and stir the reaction vigorously.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times may be longer compared to the bromo-analog.

  • Upon completion, cool the mixture to room temperature.

  • Carefully quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow: From Reaction Setup to Purified Product

The general workflow for performing a Suzuki coupling reaction involves a series of steps to ensure an inert atmosphere and proper handling of reagents, followed by workup and purification.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware B Weigh Reagents A->B C Assemble under Inert Gas B->C D Add Degassed Solvent C->D E Heat and Stir D->E F Monitor Progress (TLC/LC-MS) E->F G Cool to Room Temperature F->G Reaction Complete H Quench Reaction G->H I Extraction H->I J Dry and Concentrate I->J K Purify (Chromatography) J->K

General Suzuki Coupling Workflow

Conclusion

In the Suzuki coupling of 2,6-difluorophenols, 4-bromo-2,6-difluorophenol is expected to be the more reactive substrate, generally providing higher yields under milder conditions compared to this compound. This is a direct consequence of the lower carbon-bromine bond dissociation energy and faster oxidative addition kinetics. However, with the advent of highly active catalyst systems, the more economical this compound can also be a viable substrate, particularly for large-scale syntheses where cost is a primary driver. The choice between these two precursors will ultimately depend on the specific requirements of the synthesis, including the desired scale, the reactivity of the coupling partner, and the availability of advanced catalyst systems. The experimental protocols provided herein offer a solid starting point for the development of robust and efficient Suzuki coupling reactions for both substrates.

Unveiling the Reactivity of 4-Chloro-2,6-difluorophenol: A DFT-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of halogen atoms into phenolic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate molecular properties and enhance biological activity. Among these, 4-Chloro-2,6-difluorophenol stands out as a key building block. Understanding its reactivity profile at a quantum mechanical level is paramount for its effective utilization in the synthesis of novel therapeutic agents. This guide provides a comparative analysis of the reactivity of this compound, drawing upon Density Functional Theory (DFT) studies of structurally related halophenols to elucidate the electronic impact of its unique substitution pattern.

Comparative Analysis of Reactivity Descriptors

While direct DFT studies on this compound are not extensively available in the current literature, we can reliably infer its reactivity by examining the electronic effects of its constituent substituents on the phenol ring. The two fluorine atoms at the ortho positions and the chlorine atom at the para position are all electron-withdrawing groups, which significantly influence the molecule's reactivity. This is in contrast to simpler halophenols such as 4-Chlorophenol and 2,6-Difluorophenol.

To provide a quantitative comparison, the following table summarizes key reactivity descriptors obtained from DFT calculations for relevant phenol derivatives. These descriptors offer insights into the electrophilic and nucleophilic nature of the molecules, the stability of radical intermediates, and the ease of key chemical transformations.

CompoundO-H Bond Dissociation Energy (BDE) (kcal/mol)HOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Phenol~87.3-8.6-0.97.7
4-Chlorophenol~86.1-8.8-1.27.6
2,6-DifluorophenolHigher than PhenolLower than PhenolLower than PhenolSimilar to Phenol
This compound Expected to be High Expected to be Low Expected to be Low Expected to be Relatively Large
2,6-Dichlorophenol84.5[1]-9.1-1.57.6

The electron-withdrawing nature of the fluorine and chlorine atoms is expected to have the following effects on the reactivity of this compound:

  • Increased Acidity: The inductive effect of the halogens will stabilize the phenoxide anion, making the proton of the hydroxyl group more acidic compared to phenol. The pKa of 2,6-dichlorophenol is 6.78, significantly lower than that of phenol (9.95), indicating a substantial increase in acidity.[1] A similar trend is expected for this compound.

  • Higher O-H Bond Dissociation Energy (BDE): The electron-withdrawing substituents will destabilize the resulting phenoxyl radical, leading to a higher O-H BDE. This suggests that reactions proceeding via hydrogen atom abstraction from the hydroxyl group will be less favorable compared to phenol.

  • Lower HOMO and LUMO Energies: The presence of three electron-withdrawing groups will lower the energies of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A lower HOMO energy indicates a reduced propensity to act as an electron donor (nucleophile), while a lower LUMO energy suggests a greater propensity to act as an electron acceptor (electrophile).

  • Altered Electrophilic Aromatic Substitution: The ortho and para positions are activated by the hydroxyl group but deactivated by the halogens. The interplay of these effects will direct incoming electrophiles to specific positions on the aromatic ring.

Experimental and Computational Protocols

The data and interpretations presented in this guide are based on computational studies employing Density Functional Theory (DFT). A typical DFT workflow for analyzing the reactivity of a molecule like this compound is outlined below.

Computational Methodology

A common approach for such studies involves the following steps:

  • Geometry Optimization: The initial 3D structure of the molecule is optimized to find its lowest energy conformation. This is typically performed using a specific functional and basis set, for example, B3LYP with the 6-311+G(d,p) basis set.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE).

  • Calculation of Reactivity Descriptors: Once a stable structure is obtained, various electronic properties and reactivity descriptors are calculated. These include:

    • Molecular Orbital Energies: The energies of the HOMO and LUMO are calculated to determine the HOMO-LUMO gap.

    • Bond Dissociation Energies (BDEs): The BDE of a specific bond (e.g., O-H) is calculated as the enthalpy change of the homolytic cleavage of that bond. This requires separate energy calculations for the parent molecule, the resulting radicals, and the abstracted atom (e.g., a hydrogen atom).

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.

The choice of DFT functional and basis set is crucial for obtaining accurate results. The B3LYP functional is a popular hybrid functional that often provides a good balance between accuracy and computational cost for organic molecules. Pople-style basis sets, such as 6-311+G(d,p), are commonly used and include diffuse functions (+) to describe anions and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

Visualizing Reactivity Concepts

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict key aspects of DFT studies and the reactivity of substituted phenols.

DFT_Workflow cluster_input Input cluster_calculation DFT Calculation cluster_output Output mol_structure Molecular Structure (e.g., this compound) geom_opt Geometry Optimization mol_structure->geom_opt comp_params Computational Parameters (Functional, Basis Set) comp_params->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc opt_geom Optimized Geometry geom_opt->opt_geom prop_calc Property Calculation freq_calc->prop_calc thermo_data Thermodynamic Data freq_calc->thermo_data react_desc Reactivity Descriptors (HOMO/LUMO, BDE, MEP) prop_calc->react_desc

Caption: A typical workflow for a DFT study of molecular reactivity.

Substituent_Effects cluster_ewg Electron-Withdrawing Groups (EWGs) cluster_edg Electron-Donating Groups (EDGs) cluster_effects Effects on Reactivity F Fluorine (-F) acidity Increases Acidity F->acidity bde Increases O-H BDE F->bde homo_lumo Lowers HOMO/LUMO Energies F->homo_lumo electrophilicity Increases Electrophilicity F->electrophilicity Cl Chlorine (-Cl) Cl->acidity Cl->bde Cl->homo_lumo Cl->electrophilicity OH Hydroxyl (-OH) OH->acidity (decreases)

Caption: Influence of substituents on the reactivity of the phenol ring.

Reaction_Pathway Reactant Ar-OH TransitionState [Ar-O---H]‡ Reactant->TransitionState Activation Energy Product Ar-O• + H• TransitionState->Product

Caption: A simplified reaction pathway for O-H bond homolysis in a phenol.

References

A Comparative Guide to Determining Enantiomeric Excess of 4-Chloro-2,6-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of chiral compounds, the accurate determination of enantiomeric excess (ee) is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methodologies for ascertaining the enantiomeric purity of 4-Chloro-2,6-difluorophenol. The selection between these powerful analytical techniques is contingent on the specific requirements of the analysis, including sample volatility, thermal stability, and desired sensitivity.

Comparison of Analytical Techniques

Chiral HPLC and GC are the most prevalent techniques for the separation and quantification of enantiomers. The fundamental principle involves the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)
Principle Separation based on differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase.Separation of volatile enantiomers based on their differential interaction with a chiral stationary phase in a gaseous mobile phase.
Analyte Suitability Broad applicability for non-volatile and thermally labile compounds.Ideal for volatile and thermally stable compounds. Derivatization may be required for non-volatile analytes.
Instrumentation Cost Generally higher due to the need for high-pressure pumps and advanced detectors.Typically lower initial investment, though costs can increase with specialized detectors like mass spectrometers.
Solvent Consumption Higher consumption of organic solvents, which has cost and environmental implications.Lower solvent usage as it primarily relies on inert gases as the mobile phase.
Sensitivity High sensitivity, particularly with UV or Mass Spectrometry (MS) detectors.Very high sensitivity, especially with detectors like Flame Ionization Detector (FID) and Electron Capture Detector (ECD).
Resolution Excellent resolution can be achieved with a wide variety of available chiral stationary phases.Often provides very high-resolution separations due to the high efficiency of capillary columns.

Recommended Chiral Stationary Phases (CSPs)

The choice of the chiral stationary phase is the most critical factor in achieving successful enantioseparation. For a halogenated phenol like this compound, the following CSPs are recommended for initial screening.

For Chiral HPLC:
CSP TypeChiral SelectorPotential InteractionsRecommended Columns
Polysaccharide-based Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate), tris(3-chloro-4-methylphenylcarbamate))Hydrogen bonding, π-π interactions, steric hindrance, and dipole-dipole interactions.[1][2][3]Lux® Cellulose series (e.g., Cellulose-1, Cellulose-2, Cellulose-4)[1][2][3][4], Chiralcel® OD-H, Chiralpak® AD-H
Macrocyclic Glycopeptide-based Teicoplanin or VancomycinIonic interactions, hydrogen bonding, and inclusion complexation. Particularly effective for acidic compounds like phenols.[5][6]Astec® CHIROBIOTIC® T, V[5][7][6][8]
For Chiral GC:
CSP TypeChiral SelectorPotential InteractionsRecommended Columns
Cyclodextrin-based Derivatized α-, β-, or γ-cyclodextrins (e.g., permethylated, trifluoroacetylated)Inclusion complexation within the cyclodextrin cavity and interactions with the derivatizing groups on the exterior.[9][10][11][12][13]Cyclodex-B[10], Astec® CHIRALDEX® series[12], Supelco® DEX™ series[12]

Experimental Protocols

The following protocols provide a starting point for the method development for the chiral separation of this compound. Optimization of mobile phase composition, temperature, and flow rate will be necessary to achieve baseline separation.

Chiral HPLC Method (Normal Phase)

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • UV Detector

  • Autosampler

  • Column oven

Materials:

  • Column: Lux® Cellulose-1 (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.

  • Mobile Phase: n-Hexane / 2-Propanol (IPA) (90:10, v/v) with 0.1% Trifluoroacetic acid (TFA).

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Optimization Strategy:

  • Adjust the percentage of the polar modifier (IPA) to optimize retention and resolution. A lower percentage of IPA will generally increase retention time and may improve resolution.

  • The acidic modifier (TFA) can be varied or replaced with a basic modifier like diethylamine (DEA) to improve peak shape.

Chiral GC Method

Instrumentation:

  • Gas chromatograph with a capillary column injection port

  • Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Autosampler

Materials:

  • Column: Cyclodex-B (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent β-cyclodextrin-based CSP.

  • Carrier Gas: Helium or Hydrogen at an appropriate linear velocity.

  • Sample Preparation: Dissolve the racemic this compound in a suitable solvent (e.g., methylene chloride, methanol) to a concentration of 1 mg/mL.

Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C (FID)

  • Oven Temperature Program: Start at 100 °C, hold for 1 min, then ramp to 200 °C at 5 °C/min.

  • Injection Mode: Split (e.g., 50:1 split ratio)

Optimization Strategy:

  • The temperature program (initial temperature, ramp rate, and final temperature) is a critical parameter for optimizing separation in GC.

  • If derivatization is necessary to improve volatility or peak shape, common reagents for phenols include silylating agents (e.g., BSTFA) or acylating agents.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for determining enantiomeric excess and the logical relationship between the primary analytical techniques.

G cluster_workflow General Workflow for Enantiomeric Excess Determination Sample Racemic Product (this compound) Preparation Sample Preparation (Dissolution, Filtration, Derivatization if needed) Sample->Preparation Analysis Chiral Chromatographic Separation (HPLC or GC) Preparation->Analysis Detection Detection (UV, FID, MS) Analysis->Detection Quantification Data Analysis (Peak Integration, ee Calculation) Detection->Quantification Result Enantiomeric Excess (%) Quantification->Result G cluster_logic Selection of Analytical Technique cluster_hplc Chiral HPLC cluster_gc Chiral GC Analyte This compound Properties HPLC_Adv Advantages: - Broad applicability - No derivatization usually needed Analyte->HPLC_Adv Non-volatile or thermally labile? GC_Adv Advantages: - High resolution - High sensitivity - Low solvent use Analyte->GC_Adv Volatile and thermally stable? HPLC_Disadv Disadvantages: - Higher solvent consumption GC_Disadv Disadvantages: - Requires volatility - Potential for thermal degradation

References

Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 4-Chloro-2,6-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mass spectral fragmentation of small molecules is paramount for structural elucidation and impurity profiling. This guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 4-Chloro-2,6-difluorophenol, a key intermediate in various synthetic pathways. Due to the limited availability of a public mass spectrum for this specific compound, this guide leverages established fragmentation principles of halogenated phenols and related aromatic compounds to construct a theoretical fragmentation pathway. This is then compared with the known fragmentation of structurally similar molecules to provide a robust analytical framework.

Predicted Fragmentation of this compound

The electron ionization (EI) mass spectrum of this compound (molecular weight: 164.54 g/mol ) is anticipated to exhibit a distinct molecular ion peak and a series of characteristic fragment ions. The presence of chlorine will result in a significant M+2 isotopic peak for any chlorine-containing fragment, with an intensity approximately one-third of the main peak.

The primary fragmentation pathways for halogenated phenols typically involve the initial loss of a halogen atom, a hydrogen halide, carbon monoxide (CO), or a formyl radical (CHO).[1][2] For this compound, the following fragmentation steps are proposed:

  • Molecular Ion ([M] •+): The molecular ion will appear at an m/z of 164, with a corresponding M+2 peak at m/z 166 due to the 37Cl isotope.

  • Loss of Chlorine Radical ([M-Cl] +): Cleavage of the C-Cl bond would result in a fragment ion at m/z 129.

  • Loss of Hydrogen Fluoride ([M-HF] •+): Elimination of HF is a common fragmentation pathway for fluorinated aromatic compounds, which would lead to a radical cation at m/z 144. A subsequent loss of another HF molecule is also possible.

  • Loss of Carbon Monoxide ([M-CO] •+): A characteristic fragmentation of phenols is the elimination of a neutral CO molecule, which would produce a radical cation at m/z 136.[2]

  • Loss of Formyl Radical ([M-CHO] +): The loss of a CHO radical is another common pathway for phenols, resulting in a fragment at m/z 135.[2]

The proposed fragmentation pathway is visualized in the following diagram:

Fragmentation_Pathway M [C6H3ClF2O]•+ m/z = 164/166 F1 [C6H3F2O]+ m/z = 129 M->F1 - •Cl F2 [C6H2ClFO]•+ m/z = 144/146 M->F2 - HF F3 [C5H3ClFO]•+ m/z = 136/138 M->F3 - CO F4 [C5H2ClFO]+ m/z = 135/137 M->F4 - •CHO

Caption: Proposed fragmentation pathway of this compound.

Comparative Analysis with Structurally Related Compounds

To validate the proposed fragmentation, we can compare it with the known mass spectra of similar halogenated phenols.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Neutral Losses
4-Chloro-2-fluorophenol 146/148111 (-Cl), 118 (-CO), 117 (-CHO)
2,6-Difluorophenol [3]130102 (-CO), 101 (-CHO), 82 (-CO, -HF)
4-Chloro-2,6-dimethylphenol [4]156/158141 (-CH3), 121 (-Cl), 128 (-CO)

Table 1: Comparison of key mass spectral fragments of related halogenated phenols.

The fragmentation patterns of the related compounds in Table 1 support the proposed pathways for this compound. The loss of the chlorine atom, carbon monoxide, and a formyl radical are consistent across these structurally similar molecules. The presence of two fluorine atoms in this compound makes the loss of HF a highly probable event, as seen in the fragmentation of 2,6-Difluorophenol.

Experimental Protocols

A robust and reliable method for the analysis of this compound involves Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of the phenolic hydroxyl group, a derivatization step is often employed to improve chromatographic peak shape and thermal stability.[5]

Sample Preparation: Derivatization
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.

  • Derivatization: To 100 µL of the stock solution, add 50 µL of a derivatizing agent, for example, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.

  • Analysis: Allow the sample to cool to room temperature before injection into the GC-MS system.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

  • Mass Spectrometer: A mass selective detector capable of electron ionization (EI).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Energy: 70 eV.

  • Mass Range: 40 - 400 amu.

The following diagram illustrates the general experimental workflow for the GC-MS analysis of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Dissolve Sample Prep2 Add Derivatizing Agent Prep1->Prep2 Prep3 Heat Reaction Mixture Prep2->Prep3 GC Gas Chromatography Separation Prep3->GC MS Mass Spectrometry Detection GC->MS Data1 Total Ion Chromatogram (TIC) MS->Data1 Data2 Mass Spectrum Extraction Data1->Data2 Data3 Fragmentation Analysis Data2->Data3

Caption: General workflow for GC-MS analysis.

By following these protocols and understanding the predicted fragmentation patterns, researchers can confidently identify this compound and its related impurities in complex matrices, ensuring the quality and integrity of their research and development processes.

References

Acidity of Fluorinated vs. Chlorinated Phenols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of halogen substituents to the phenolic ring significantly influences its acidity. This guide provides a comparative analysis of the pKa values of fluorinated and chlorinated phenol isomers, offering insights into the structure-acidity relationships that govern their chemical behavior. Understanding these nuances is critical for applications in drug design, chemical synthesis, and material science, where the acidity of a phenolic moiety can dictate molecular interactions, reactivity, and bioavailability.

Quantitative Comparison of pKa Values

The acidity of phenols is quantified by their pKa values; a lower pKa indicates a stronger acid. The table below summarizes the experimental pKa values for various fluorinated and chlorinated phenols in water at or near 25°C.

CompoundpKa
Phenol9.98[1]
Fluorophenols
2-Fluorophenol8.7[2]
3-Fluorophenol9.3[2]
4-Fluorophenol9.9[2]
Chlorophenols
2-Chlorophenol8.49
3-Chlorophenol9.12
4-Chlorophenol9.38[1]

Factors Influencing Acidity

The acidity of substituted phenols is primarily dictated by the electronic effects of the substituents on the stability of the corresponding phenoxide ion. Halogens exert both an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M).

  • Inductive Effect (-I): Halogens are more electronegative than carbon and pull electron density away from the aromatic ring, which helps to stabilize the negative charge of the phenoxide ion. This effect increases the acidity of the phenol. The strength of the inductive effect decreases with distance from the hydroxyl group.

  • Resonance (Mesomeric) Effect (+M): The lone pair of electrons on the halogen can be delocalized into the aromatic ring. This effect increases electron density in the ring, particularly at the ortho and para positions, which destabilizes the phenoxide ion and decreases acidity.

The interplay of these two opposing effects determines the overall acidity of the halophenol. For halogens, the inductive effect is generally considered to be stronger than the resonance effect.

AcidityFactors cluster_effects Electronic Effects of Halogens cluster_outcomes Impact on Acidity Inductive Inductive Effect (-I) (Electron Withdrawing) Stabilizes Stabilizes Phenoxide Ion Inductive->Stabilizes Dominant Effect Resonance Resonance Effect (+M) (Electron Donating) Destabilizes Destabilizes Phenoxide Ion Resonance->Destabilizes Increases Increases Acidity (Lower pKa) Stabilizes->Increases Decreases Decreases Acidity (Higher pKa) Destabilizes->Decreases

Caption: Electronic effects of halogens on phenol acidity.

Positional Isomerism and Acidity Trends

The position of the halogen substituent on the phenolic ring has a significant impact on its acidity due to the distance-dependent nature of the inductive effect and the position-dependent resonance effect.

  • Ortho Position: The halogen is closest to the hydroxyl group, maximizing the electron-withdrawing inductive effect and thus significantly increasing acidity.

  • Meta Position: The resonance effect does not operate at the meta position. Therefore, the acidity is primarily enhanced by the inductive effect, which is weaker than at the ortho position due to greater distance.

  • Para Position: Both inductive and resonance effects are at play. The resonance effect, which is electron-donating and acidity-decreasing, is strongest at this position and counteracts the inductive effect.

PositionalEffects cluster_positions Substituent Positions cluster_effects_details Dominant Electronic Effects & Acidity Impact Phenol Phenol Ring Ortho Ortho Meta Meta Para Para Ortho_Effect Strong -I Weak +M => Highest Acidity Ortho->Ortho_Effect Meta_Effect Moderate -I (No +M) => Intermediate Acidity Meta->Meta_Effect Para_Effect Weak -I Strong +M => Lowest Acidity (vs. Ortho/Meta) Para->Para_Effect

Caption: Influence of substituent position on phenol acidity.

Experimental Protocol: Spectrophotometric Determination of pKa

This section outlines a general procedure for determining the pKa of a phenolic compound using UV-Vis spectrophotometry.

1. Principle: The determination of pKa by spectrophotometry is based on the fact that the acidic (protonated) and basic (deprotonated) forms of the phenol have different absorption spectra. By measuring the absorbance of the compound in solutions of varying pH, the ratio of the two forms can be determined. The Henderson-Hasselbalch equation is then used to calculate the pKa.[3]

2. Materials and Reagents:

  • Phenolic compound of interest

  • Buffer solutions of known pH values (e.g., phosphate, borate)

  • Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) solutions for pH adjustment

  • Spectrophotometer (UV-Vis)

  • pH meter

  • Volumetric flasks and pipettes

3. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the phenolic compound in a suitable solvent (e.g., ethanol, deionized water).[3]

  • Preparation of Test Solutions:

    • Prepare a series of solutions with a constant concentration of the phenol in buffers of different, accurately known pH values.[3]

    • Prepare two additional solutions: one in a strongly acidic medium (e.g., 0.1 M HCl) to obtain the spectrum of the fully protonated form (HA), and one in a strongly basic medium (e.g., 0.1 M NaOH) for the fully deprotonated form (A⁻).

  • Spectrophotometric Measurements:

    • Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range.

    • Identify the wavelength of maximum absorbance (λmax) for both the acidic and basic forms.

  • Data Analysis:

    • At a selected wavelength where the absorbance difference between the two forms is significant, record the absorbance of all the buffered solutions.

    • The pKa can be calculated using the following equation, derived from the Henderson-Hasselbalch equation: pKa = pH + log[(A - A_A) / (A_HA - A)] where:

      • pH is the pH of the buffer solution.

      • A is the absorbance of the phenol in the buffer solution.

      • A_A is the absorbance of the fully deprotonated form.

      • A_HA is the absorbance of the fully protonated form.

    • A graphical method can also be used by plotting pH versus log[(A - A_A) / (A_HA - A)]. The pKa is the pH at which the log term is zero.[3]

ExperimentalWorkflow A Prepare Phenol Stock Solution C Add Phenol to Buffered Solutions A->C B Prepare Buffered Solutions of Varying pH B->C D Measure Absorbance Spectra (UV-Vis) C->D E Identify λmax for Acidic and Basic Forms D->E F Measure Absorbance at Selected λ E->F G Calculate pKa using Henderson-Hasselbalch Equation F->G

References

A Comparative Guide to the X-ray Crystallography of Halogenated Phenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecules is paramount for designing novel therapeutics and functional materials. X-ray crystallography provides an unparalleled view into the atomic arrangement of crystalline solids, offering crucial insights into intermolecular interactions that govern molecular packing and physical properties. This guide presents a comparative analysis of the crystal structures of two halogenated phenol derivatives, offering a glimpse into the subtle yet significant effects of substituent changes on their solid-state architecture.

While the crystal structure of 4-Chloro-2,6-difluorophenol remains to be determined, this guide leverages available crystallographic data from closely related compounds to provide a valuable comparative framework. We will examine the crystal structures of 2,6-difluorophenol and 4-amino-2,6-dichlorophenol to illustrate the impact of different halogen and functional group substitutions on the resulting crystal lattices.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for 2,6-difluorophenol and 4-amino-2,6-dichlorophenol, facilitating a direct comparison of their unit cell dimensions, space groups, and refinement statistics.

Parameter2,6-Difluorophenol4-Amino-2,6-dichlorophenol[1][2][3]
Chemical Formula C₆H₄F₂OC₆H₅Cl₂NO
Formula Weight 130.09 g/mol 178.02 g/mol
Crystal System OrthorhombicMonoclinic
Space Group P2₁2₁2₁P2₁/n
Unit Cell Dimensions
a4.9287(5) Å4.6064(5) Å
b10.1752(8) Å11.7569(12) Å
c10.9156(10) Å13.2291(13) Å
α90°90°
β90°96.760(5)°
γ90°90°
Volume (V) 547.42(9) ų711.47(13) ų
Z 44
Temperature (T) 200 K120 K
Radiation (λ) Mo Kα (0.71073 Å)Cu Kα (1.54178 Å)
Density (calculated) 1.577 g/cm³1.662 g/cm³
R-factor (Rgt(F)) 0.02480.033
wR-factor (wRref(F²)) 0.07050.091

Experimental Protocols

The determination of a crystal structure through single-crystal X-ray diffraction involves a series of well-defined steps, from crystal growth to data analysis. The general workflow is outlined below, with specific details for the two comparative compounds.

Single Crystal Growth
  • 2,6-Difluorophenol: Single crystals suitable for X-ray diffraction were obtained from a commercial sample (Fluorochem). The compound was crystallized by slow cooling in a refrigerator at around 0°C.[4]

  • 4-Amino-2,6-dichlorophenol: A commercial sample from Aldrich was used. Single crystals were grown by the slow evaporation of a methanol solution.[1][2]

X-ray Data Collection and Structure Refinement

A suitable single crystal of each compound was mounted on a diffractometer for data collection.

  • 2,6-Difluorophenol: Data were collected on a Bruker APEX-II diffractometer using Mo Kα radiation. The structure was solved using the SHELX software suite and refined using WinGX/ORTEP.[4]

  • 4-Amino-2,6-dichlorophenol: A Bruker D8 Venture CMOS diffractometer with Cu Kα radiation was used for data collection.[1] Data reduction was performed with SAINT, and the structure was solved with SHELXS97 and refined with SHELXL2014.[1] An absorption correction was applied using SADABS.[1]

The fundamental steps of data collection and structure refinement are consistent across different small molecules and are visualized in the workflow diagram below.

G General Workflow for Single-Crystal X-ray Crystallography cluster_0 Crystal Preparation cluster_1 Data Collection cluster_2 Structure Determination cluster_3 Analysis & Validation Compound Synthesis/Purification Compound Synthesis/Purification Crystal Growth Crystal Growth Compound Synthesis/Purification->Crystal Growth Crystal Mounting Crystal Mounting Crystal Growth->Crystal Mounting X-ray Diffraction Experiment X-ray Diffraction Experiment Crystal Mounting->X-ray Diffraction Experiment Data Processing Data Processing X-ray Diffraction Experiment->Data Processing Structure Solution Structure Solution Data Processing->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Structure Validation Structure Validation Structure Refinement->Structure Validation Crystallographic Information File (CIF) Crystallographic Information File (CIF) Structure Validation->Crystallographic Information File (CIF)

A simplified workflow for determining a molecule's 3D structure using X-ray crystallography.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal is dictated by a delicate balance of intermolecular forces. In the case of halogenated phenols, hydrogen bonding and halogen interactions play a significant role.

In the crystal structure of 4-amino-2,6-dichlorophenol , prominent O—H···N hydrogen bonds lead to the formation of infinite chains. These chains are further interconnected by N—H···O hydrogen bonds, creating sheets within the crystal lattice.[1][2][5] The presence of the amino group provides an additional hydrogen bond donor and acceptor site, significantly influencing the packing arrangement compared to a simple phenol.

For 2,6-difluorophenol , and other 2,6-dihalogenated phenols, the interplay between O—H···O hydrogen bonding and halogen···halogen interactions is crucial.[6] While hydrogen bonding is a dominant force, the nature of the halogen atom (fluorine, chlorine, or bromine) modulates the strength and geometry of the halogen···halogen contacts, which in turn affects the overall crystal packing.[6]

The following diagram illustrates the key intermolecular interactions that can be expected in the crystal structures of such halogenated phenols.

G Key Intermolecular Interactions in Halogenated Phenols Phenol_1 Molecule A (Halogenated Phenol) H_Bond Hydrogen Bond (O-H···O or O-H···N) Phenol_1->H_Bond Halogen_Bond Halogen Interaction (X···X or C-H···X) Phenol_1->Halogen_Bond Pi_Stacking π-π Stacking Phenol_1->Pi_Stacking Phenol_2 Molecule B (Halogenated Phenol) Phenol_2->H_Bond Phenol_2->Halogen_Bond Phenol_2->Pi_Stacking

A diagram illustrating the primary intermolecular forces governing crystal packing.

This comparative guide underscores the importance of detailed structural analysis in understanding the solid-state behavior of halogenated phenols. The data and protocols presented herein provide a valuable resource for researchers working on the design and characterization of new molecules in this chemical class. The elucidation of the crystal structure of this compound would be a valuable addition to this field, allowing for a more direct comparison and a deeper understanding of the structure-property relationships in these systems.

References

Safety Operating Guide

Essential Safety and Operational Guide for 4-Chloro-2,6-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Chloro-2,6-difluorophenol. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance for researchers, scientists, and drug development professionals.

Hazard Summary

This compound is a hazardous chemical with the following classifications:

  • Acute Toxicity: Harmful if swallowed and toxic in contact with skin.[1]

  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[1]

  • Serious Eye Damage/Irritation: Causes serious eye damage.[1]

  • Carcinogenicity: Suspected of causing cancer.[1]

  • Aquatic Hazard: Toxic to aquatic life with long-lasting effects.[1][2]

It is a solid, crystalline substance, typically white in appearance, with a phenolic odor.[3]

Quantitative Data Summary

While specific occupational exposure limits for this compound have not been established by regional regulatory bodies, the following physical and chemical properties are known.[3][4] In the absence of a specific OEL, it is crucial to handle this compound with stringent safety measures to minimize any potential exposure.

PropertyValueSource
CAS Number 164790-68-5[3]
Molecular Formula C6H3ClF2O-
Molecular Weight 164.54 g/mol -
Appearance White Solid Crystalline[3]
Melting Point 54 - 56 °C (129.2 - 132.8 °F)[3]
Boiling Point No information available[3]
Occupational Exposure Limit (OEL) Not established[3][4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure risk.

PPE CategorySpecificationsRationale
Eye and Face Protection Tightly fitting safety goggles or chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166. A full-face shield may be necessary where splashing is possible.[2][3]Protects against splashes and dust that can cause severe eye burns and damage.[1][2]
Hand Protection Chemical-resistant gloves such as neoprene or butyl rubber.[5][6] Nitrile gloves can be used for incidental contact but should be changed frequently.[5] Gloves must be inspected before use.Prevents skin contact, as the chemical is toxic upon absorption and causes severe burns.[1][5]
Body Protection A fully buttoned laboratory coat is required. For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.[5][6] Wear closed-toe shoes.Protects against skin exposure.[2]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[2] If dust is generated and engineering controls are insufficient, a NIOSH/MSHA approved respirator with an appropriate particle filter is necessary.[3][4]Minimizes the inhalation of harmful dust.

Operational Plan: Step-by-Step Handling Procedures

1. Pre-Handling:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Information Review: Read and understand the Safety Data Sheet (SDS) for this compound.[1]

  • Emergency Preparedness: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2] Have a chemical spill kit available.

2. Handling:

  • Location: All handling of this compound should be performed in a well-ventilated area, preferably inside a certified chemical fume hood.[2]

  • Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table above.

  • Dispensing:

    • When transferring the solid, use non-sparking tools.[7]

    • Avoid the formation of dust and aerosols.[2]

    • Ground and bond containers when transferring material to prevent static discharge.[7]

  • General Practices:

    • Do not eat, drink, or smoke in the handling area.[2]

    • Keep the container tightly closed when not in use.[2]

    • Wash hands thoroughly after handling, even if gloves were worn.[1]

3. Post-Handling:

  • Decontamination: Clean all work surfaces and equipment that may have come into contact with the chemical.

  • PPE Removal: Carefully remove PPE to avoid cross-contamination. Dispose of single-use items as hazardous waste.

  • Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosive materials.[2] The storage area should be locked up.[2]

Disposal Plan

1. Waste Segregation and Collection:

  • Chemical Waste: Unused this compound and solutions containing it are classified as hazardous waste.[8] As a halogenated organic compound, it should be collected in a designated, properly labeled, and sealed container for halogenated organic waste.[9][10] Do not mix with other waste streams.[9]

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weighing papers, and paper towels, must be treated as hazardous waste.[11] These should be collected in a suitable, leak-tight container and clearly labeled.[8][11]

2. Regulatory Compliance:

  • All waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[2]

  • Contaminated packaging should be disposed of in the same manner as the unused product.[9]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep_risk Conduct Risk Assessment prep_sds Review Safety Data Sheet (SDS) prep_risk->prep_sds prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_sds->prep_ppe handle_weigh Weigh and Dispense prep_ppe->handle_weigh handle_reaction Perform Experimental Work handle_weigh->handle_reaction post_decon Decontaminate Work Area & Equipment handle_reaction->post_decon disp_collect Collect Waste in Labeled, Sealed Container handle_reaction->disp_collect post_ppe Doff and Dispose of Contaminated PPE post_decon->post_ppe post_storage Store Chemical Securely post_ppe->post_storage post_ppe->disp_collect disp_dispose Dispose via Approved Hazardous Waste Stream disp_collect->disp_dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.